Fmoc-beta-Hoglu(Otbu)-OH
Description
BenchChem offers high-quality Fmoc-beta-Hoglu(Otbu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-Hoglu(Otbu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDWOCHPTYDPV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Fmoc-beta-Hoglu(Otbu)-OH
Advanced Building Blocks for Peptidomimetic Engineering
Executive Summary
Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-β-homoglutamic acid 6-tert-butyl ester) represents a critical class of non-canonical amino acids used to engineer
This structural modification confers two distinct advantages in drug development: proteolytic resistance (metabolic stability) and the ability to form stable, predictable secondary structures (such as the
Chemical Constitution & Structural Analysis[3][4][5]
To utilize Fmoc-beta-Hoglu(Otbu)-OH effectively, researchers must understand its specific topology. It is a homologated derivative of glutamic acid.[3]
2.1 Identity Matrix
| Parameter | Technical Specification |
| Common Name | Fmoc-beta-Hoglu(Otbu)-OH |
| Systematic Name (IUPAC) | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
| CAS Number | 203854-49-3 |
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| Stereochemistry | (S)-configuration (corresponds to L-amino acid lineage) |
| Side Chain Protection | tert-butyl ester (OtBu), acid-labile |
| N-Terminal Protection | Fmoc, base-labile |
2.2 Structural Logic
The "Homo" designation in
-
Parent: L-Glutamic Acid (
) -
Target:
-Homoglutamic Acid ( )
This results in a 3-amino-hexanedioic acid backbone. The side chain (propyl-carboxyl) is protected by a tert-butyl group to prevent branching or cyclization during activation.
Figure 1: Structural topology highlighting the backbone extension (Alpha Carbon spacer) characteristic of beta-homo amino acids.
Synthetic Utility in SPPS
3.1 The Kinetic Challenge
Incorporating
-
Folding:
-peptides often adopt stable secondary structures (helices/sheets) during synthesis on the resin. This can lead to "difficult sequences" where aggregation prevents successful coupling. -
Reactivity: The nucleophilicity of the
-amino group is generally lower than that of an -amino group, necessitating more potent coupling reagents.
3.2 Solubility Profile
-
Solvents: Highly soluble in DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone).
-
Recommendation: Dissolve at 0.1M to 0.2M concentration. Avoid DCM for coupling reactions involving this residue as it may promote aggregation of the growing peptide chain.
Operational Protocol: The "Self-Validating" System
This protocol utilizes a "Check-Confirm-Proceed" methodology to ensure high-fidelity coupling, mitigating the risks of deletion sequences common with
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma. Note: HATU is preferred for sterically demanding beta-residues.
-
Base: DIPEA (Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[4]
Step-by-Step Workflow
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Deprotection (Cycle N-1): Remove Fmoc from the previous amino acid (20% Piperidine, 2 x 10 min). Wash DMF (5x).
-
Activation:
-
Dissolve Fmoc-beta-Hoglu(Otbu)-OH (3.0 eq) in DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6.0 eq) immediately prior to addition to resin.
-
Rationale: Pre-activation should be kept short (< 2 min) to prevent racemization, although beta-amino acids are generally more resistant to racemization than alpha-amino acids.
-
-
Coupling (The Critical Step):
-
Incubate for 60-90 minutes (Standard alpha-AA is usually 30-45 min).
-
Agitation: Continuous vortexing or nitrogen bubbling.
-
-
Validation Point (The "Gatekeeper"):
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to a secondary amine).
-
Result: If beads are colorless
Success . Proceed. -
Result: If beads are blue/purple
Failure . Do NOT cap. Proceed to Step 6.
-
-
Remediation (Double Coupling):
-
Repeat Activation and Coupling with fresh reagents.
-
Use a different solvent system if possible (e.g., DMF/DCM 1:1) to disrupt aggregation.
-
Figure 2: The self-validating SPPS loop ensures no deletion sequences occur during the slower coupling of beta-amino acids.
Deprotection & Cleavage Mechanisms[7]
5.1 Fmoc Removal (N-Terminus)
The Fmoc group on the
-
Note: The reaction rate may be slightly slower than
-Fmoc removal due to the local environment. Extended deprotection times (2 x 15 min) are recommended for long sequences.
5.2 Global Deprotection (Side Chain)
The OtBu (tert-butyl ester) on the side chain is acid-labile. It is removed simultaneously with resin cleavage.[5]
-
Cocktail: TFA (95%) / TIS (2.5%) /
(2.5%). -
Mechanism: The high concentration of Trifluoroacetic Acid (TFA) protonates the ester oxygen, leading to the ejection of the tert-butyl cation, which is then quenched by the scavenger (Triisopropylsilane, TIS) to prevent re-alkylation of the peptide (specifically Trp or Tyr residues).
Applications in Drug Development[2][3][4][9][10]
The incorporation of Fmoc-beta-Hoglu(Otbu)-OH is primarily driven by the need for Peptidomimetics .
-
GLP-1 Analogs: Many metabolic stability enhancements in GLP-1 agonists involve modifying the backbone to prevent degradation by DPP-4. Beta-amino acid substitution near the cleavage site can render the peptide unrecognizable to the enzyme.
-
Antimicrobial Peptides (AMPs):
-peptides can form stable helices that disrupt bacterial membranes but are resistant to host proteases, increasing their therapeutic half-life. -
Foldamers: Researchers use
-homoglutamic acid to force peptides into specific 14-helix structures, creating predictable scaffolds for displaying protein binding epitopes.
References
-
PubChem. (n.d.).[6] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]
Sources
Technical Monograph: Fmoc-beta-Hoglu(Otbu)-OH
Advanced Synthesis & Application Guide for Peptidomimetics
Executive Summary & Identification
Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-β-homoglutamic acid 6-tert-butyl ester) is a specialized
This guide provides a rigorous technical breakdown of the molecule, its handling, and optimized protocols for its incorporation into peptide sequences.
Chemical Identity Profile[1][2][3][4][5][6]
| Parameter | Specification |
| Common Name | Fmoc-beta-Hoglu(Otbu)-OH |
| Systematic Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
| CAS Number | 203854-49-3 |
| Molecular Formula | |
| Molecular Weight | 439.50 g/mol |
| Chirality | L-isomer (S-configuration at |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |
CRITICAL DISTINCTION: Do not confuse this molecule with Fmoc-beta-Glu(OtBu)-OH (CAS 209252-17-5).
Fmoc-beta-Glu(OtBu)-OH: Derived from glutaric acid (5-carbon backbone).
Fmoc-beta-Hoglu(OtBu)-OH: Derived from adipic acid (6-carbon backbone, "homo" indicates the extra methylene unit in the side-chain path relative to the backbone amine).
Structural Biology & Pharmacokinetics
The incorporation of Fmoc-beta-Hoglu(Otbu)-OH serves two primary functions in drug design: half-life extension and conformational locking .
The "Beta-Scan" Effect
In medicinal chemistry, a "beta-scan" involves systematically replacing
-
Proteolytic Stability: The human proteome lacks peptidases capable of efficiently cleaving the amide bond adjacent to a
-carbon. This dramatically extends the plasma half-life of therapeutic peptides. -
Foldamer Formation: While
-peptides form -helices (3.6 residues/turn), -peptides containing Fmoc-beta-Hoglu residues tend to adopt a 14-helix structure (approx. 3 residues/turn), stabilized by hydrogen bonds between the backbone amide proton at position and the carbonyl oxygen at position .
Structural Comparison Diagram
The following diagram illustrates the backbone expansion that differentiates this molecule from standard Glutamic Acid.
Figure 1: Structural divergence between natural Glutamic Acid and Beta-Homoglutamic Acid.
Solid Phase Peptide Synthesis (SPPS) Protocol
Synthesizing peptides with
Reagents & Preparation[1][2][7][8][9][10][11]
-
Resin: Low loading (0.2 – 0.4 mmol/g) Rink Amide or Wang resin is recommended to minimize steric crowding.
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to higher reactivity.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Optimized Coupling Cycle (Batch Mode)
This protocol assumes a 0.1 mmol scale.
-
Swelling: Swell resin in DCM for 30 mins, then wash with DMF (
min). -
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if applicable).
- min, drain.
- min, drain.
-
Note: Monitor UV absorbance.
-amino acids may require slightly longer deprotection times due to local folding.
-
-
Washing: Wash with DMF (
min) to remove all traces of piperidine. -
Activation & Coupling (The Critical Step):
-
Dissolve 4.0 equivalents of Fmoc-beta-Hoglu(Otbu)-OH and 3.9 equivalents of HATU in minimal DMF.
-
Add 8.0 equivalents of DIPEA.
-
Pre-activation: Allow to react for 1-2 minutes (color change to yellow).
-
Reaction Time: 2 hours at Room Temperature (Standard) OR 1 hour at 50°C (Microwave/Heated).
-
-
Double Coupling (Mandatory):
-
Drain the vessel. Do NOT wash.
-
Repeat the activation and coupling step with fresh reagents for another 1-2 hours.
-
Reasoning: The steric bulk of the tert-butyl side chain combined with the
-backbone kinetics makes single coupling risky.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIPEA/DMF solution for 5 minutes to terminate unreacted chains.
-
SPPS Workflow Diagram
Figure 2: Optimized SPPS Cycle for Beta-Amino Acids.
Quality Control & Handling
Storage
-
Temperature: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C is preferred.
-
Stability: Hygroscopic. Allow bottle to reach room temperature before opening to prevent condensation, which hydrolyzes the Fmoc group or the ester.
Analytical Verification
Upon cleavage (using 95% TFA, 2.5% TIS, 2.5% H2O), the tert-butyl group is removed, converting the side chain to the free acid.
-
HPLC: Expect a retention time shift compared to the alpha-isomer.
-
Mass Spectrometry: The mass will correspond to the free acid form (
-Homoglutamic acid residue) within the peptide.
References
-
PubChem. (n.d.).[6] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Library of Medicine.[6] Retrieved from [Link]
Sources
Technical Monograph: Fmoc-L-beta-Homoglutamic Acid 6-tert-Butyl Ester
Optimization of Solid-Phase Synthesis and Pharmacokinetic Stability in Peptidomimetics
Executive Summary
This technical guide analyzes the physicochemical properties and synthetic utility of Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester). As a
Chemical Identity & Physicochemical Profile
Fmoc-beta-Hoglu(Otbu)-OH represents a backbone-homologated variant of glutamic acid.[1][2] Unlike standard
Table 1: Technical Specifications
| Property | Specification |
| Systematic Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
| Common Name | Fmoc-L- |
| CAS Number | 203854-49-3 |
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| Purity | |
| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water |
| Appearance | White to off-white powder |
| Storage Conditions | +2°C to +8°C, Desiccated |
Structural Significance in Drug Design
The incorporation of Fmoc-beta-Hoglu(Otbu)-OH serves two primary mechanistic functions in medicinal chemistry:
-
Proteolytic Resistance: Endogenous peptidases (e.g., trypsin, pepsin) specifically recognize the
-peptide backbone. The insertion of a methylene group ( ) into the backbone alters the scissile bond geometry, rendering the peptide bond "invisible" to most hydrolytic enzymes. This significantly extends the plasma half-life ( ) of therapeutic peptides. -
Secondary Structure Induction:
-peptides and -hybrids fold into stable helices (e.g., the 14-helix) that differ from the canonical -helix. The "Hoglu" side chain (tert-butyl protected carboxyl) allows for subsequent orthogonal deprotection and functionalization, enabling the creation of amphipathic structures critical for protein-protein interaction (PPI) inhibition.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Expert Insight: Coupling
Reagent Preparation
-
Solvent: Use N-Methyl-2-pyrrolidone (NMP) over DMF if possible, as it reduces aggregation in
-rich sequences. -
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics.
Step-by-Step Coupling Workflow
This protocol assumes a 0.1 mmol scale on Rink Amide resin.
-
Resin Swelling:
-
Swell resin in DCM (20 min), then wash with NMP (3x).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in NMP (2 x 10 min).
-
Critical: Monitor UV absorbance of the drain;
-peptides can aggregate, making deprotection sluggish.
-
-
Activation (Pre-activation is discouraged to prevent epimerization, but acceptable for
-AAs):-
Dissolve Fmoc-beta-Hoglu(Otbu)-OH (4.0 eq) and HATU (3.9 eq) in minimum NMP.
-
Add DIPEA (8.0 eq) immediately before adding to the resin.
-
-
Coupling Reaction:
-
Add activated solution to resin.
-
Agitate for 60–90 minutes (double the standard time for
-AAs). -
Optimization: For difficult sequences, perform a "Double Coupling" (repeat Step 3 & 4 with fresh reagents).
-
-
Monitoring:
-
Perform a Chloranil Test (preferred for secondary amines if N-alkylated, but standard Kaiser test works for primary amines of
-AAs). If blue beads persist, re-couple.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/DIPEA/NMP to terminate unreacted chains.
-
Cleavage & Side-Chain Deprotection
The Otbu group is acid-labile and is removed simultaneously with resin cleavage.
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Time: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Visualizing the Synthetic Logic
The following diagram illustrates the decision-making process for coupling Fmoc-beta-Hoglu(Otbu)-OH, highlighting the critical checkpoints for preventing deletion sequences.
Figure 1: Optimized SPPS Decision Tree for Beta-Amino Acid Incorporation. Note the loop for double coupling, essential for sterically hindered beta-analogs.
Storage and Handling
-
Hygroscopicity: Fmoc-amino acids can hydrolyze if exposed to moisture. Allow the bottle to reach room temperature before opening to prevent condensation.
-
Stability: The tert-butyl ester (Otbu) is stable to base (piperidine) but sensitive to strong acids (TFA). Avoid exposure to acid vapors in the storage area.
References
-
PubChem. (n.d.).[1][2] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Seminal work on beta-peptide synthesis).
Sources
Technical Guide: Fmoc-beta-Hoglu(Otbu)-OH Solubility & Handling
Executive Summary
Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester) is a critical building block in the synthesis of peptidomimetics and beta-peptides. Unlike standard alpha-amino acids, the introduction of a methylene group into the backbone (
This guide provides a definitive solubility landscape and operational protocols for researchers utilizing this residue in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of hydrophobic aggregation and steric hindrance inherent to beta-amino acid couplings.
Part 1: Physicochemical Profile
Before establishing solubility protocols, verification of the compound's identity is essential to ensure batch consistency.
| Property | Data |
| Chemical Name | Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester |
| Common Abbreviation | Fmoc-beta-Hoglu(Otbu)-OH |
| CAS Number | 203854-49-3 |
| Molecular Formula | |
| Molecular Weight | 439.50 g/mol |
| Appearance | White to off-white powder |
| Storage | -20°C (Long term), 4°C (Short term), Desiccated |
Part 2: Solubility Landscape
The solubility of Fmoc-beta-Hoglu(Otbu)-OH is dictated by the lipophilic Fmoc group and the tert-butyl ester protection. It exhibits a "hydrophobic-polar" profile: highly soluble in organic synthesis solvents but practically insoluble in aqueous media.
Quantitative Solubility Data
| Solvent | Solubility Rating | Operational Conc. (SPPS) | Notes |
| DMF (N,N-Dimethylformamide) | High | 0.1 M – 0.5 M | Standard solvent for SPPS. Dissolves readily at RT. |
| NMP (N-Methyl-2-pyrrolidone) | High | 0.1 M – 0.5 M | Preferred for "difficult sequences" to reduce aggregation. |
| DMSO (Dimethyl sulfoxide) | High | ~100 mg/mL (~227 mM) | Useful as a co-solvent (up to 10%) to disrupt aggregation. |
| DCM (Dichloromethane) | High | > 0.1 M | Good for swelling resins (e.g., 2-CTC); less efficient for coupling kinetics than DMF. |
| Water | Insoluble | N/A | Adding water causes immediate precipitation. |
| Diethyl Ether | Insoluble | N/A | Used for precipitation/crashing out the final peptide. |
Critical Insight: While the monomer is soluble in DCM, DMF or NMP are strongly recommended for the coupling reaction itself. The polarity of DMF/NMP stabilizes the activated ester intermediate (e.g., OAt/OBt esters) better than DCM, preventing racemization and improving coupling yields for sterically hindered beta-amino acids.
Part 3: Experimental Protocols
Protocol A: Standard Dissolution for SPPS
Target Concentration: 0.2 M (typical for 5-fold excess relative to resin)
-
Calculate Mass: For 1 mmol of peptide scale (using 5 eq.), weigh 2.20 g of Fmoc-beta-Hoglu(Otbu)-OH.
-
Solvent Addition: Add 25 mL of high-grade (amine-free) DMF.
-
Agitation: Vortex for 30–60 seconds. The powder should dissolve rapidly into a clear, colorless solution.
-
Troubleshooting: If the solution appears cloudy, sonicate for 1 minute. Persistent cloudiness suggests moisture contamination in the Fmoc-AA or solvent.
-
-
Activation: Add the coupling reagent (e.g., HATU) immediately prior to use to prevent premature hydrolysis of the active ester.
Protocol B: "Difficult Coupling" Strategy
Beta-amino acids are prone to slower coupling kinetics due to the extra backbone methylene group. Standard HBTU/DIC protocols may result in deletion sequences.
Recommended System: HATU / HOAt / DIPEA Rationale: The 7-aza group in HATU provides anchiomeric assistance (neighboring group effect), significantly accelerating the reaction compared to HBTU.
-
Dissolve: Fmoc-beta-Hoglu(Otbu)-OH (3 eq.) in NMP (preferred over DMF for difficult sequences).
-
Activate: Add HATU (2.9 eq.) and HOAt (3 eq.).
-
Base: Add DIPEA (6 eq.) only when ready to add to the resin.
-
Couple: React for 2 hours (double the standard time).
-
Monitor: Perform a Kaiser test. If positive (blue), perform a double couple (repeat steps 1-4 with fresh reagents).
Part 4: Visualization & Workflows
Workflow 1: Solubility & Preparation Logic
This diagram illustrates the decision-making process for solvent selection based on the intended application (Coupling vs. Analysis).
Caption: Decision tree for solvent selection ensuring optimal solubility for synthesis versus analytical characterization.
Workflow 2: The "Beta-Blocker" Mitigation Strategy
Beta-amino acids can induce early termination or aggregation. This workflow details the "Double Coupling" loop required for high-fidelity synthesis.
Caption: Optimized coupling cycle for Fmoc-beta-Hoglu(Otbu)-OH, incorporating quality control checkpoints to prevent deletion sequences.
References
The Fmoc Strategy in Solid-Phase Peptide Synthesis: Mechanistic Principles and Critical Optimization
Executive Summary
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, Fmoc chemistry operates on an orthogonal protection scheme .[1] This allows for the removal of the N-terminal protecting group under mild basic conditions while side-chain protecting groups remain stable, only to be removed later by acidic cleavage.[]
This guide analyzes the physicochemical properties of the Fmoc group, the mechanism of its base-induced removal (E1cb elimination), and the critical troubleshooting protocols required to mitigate common side reactions like aspartimide formation and diketopiperazine (DKP) cyclization.
The Mechanistic Basis of Fmoc Chemistry[3]
The utility of the Fmoc group stems from the unique electronic structure of the fluorene ring system . The proton at the 9-position of the fluorene ring is exceptionally acidic (
The E1cb Elimination Mechanism
Fmoc removal is not a hydrolysis; it is a base-catalyzed
-
Deprotonation: A mild base (typically piperidine) abstracts the acidic proton at C-9.
-
Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) , releasing
and the free amine. -
Scavenging: This is the critical, often overlooked step. DBF is highly reactive and can re-attach to the free amine. The deprotection reagent (piperidine) acts as a nucleophile, trapping DBF to form a stable fulvene-piperidine adduct.
Visualization of the Deprotection Pathway
Figure 1: The E1cb elimination mechanism of Fmoc deprotection. Note the critical role of the base as both a catalyst and a scavenger.
The Deprotection Cocktail: Reagents and Solvents[3][4]
While 20% Piperidine in DMF is the industry standard, "difficult sequences" (those prone to aggregation or steric hindrance) require optimized cocktails.
| Reagent | Role | Pros | Cons |
| 20% Piperidine / DMF | Standard Base | Reliable, proven kinetics, excellent DBF scavenging. | Controlled substance in some regions; can promote aspartimide formation.[1][3][4][5] |
| 20% 4-Methylpiperidine | Green Alternative | Lower toxicity, not a controlled substance, similar kinetics to piperidine. | Slightly more expensive; less literature data for exotic modifications. |
| 2% DBU / 2% Piperidine | Aggressive Base | DBU is a non-nucleophilic superbase. Excellent for difficult/aggregated sequences. | High Risk: DBU drastically accelerates aspartimide formation. Must be used with short contact times. |
| 0.1M HOBt (Additive) | Suppressor | Acidic additive that suppresses aspartimide formation during deprotection. | Can slightly slow down deprotection kinetics. |
Why DMF and not DCM?
Fmoc deprotection is solvent-dependent.[1] Polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are required to solvate the peptide-resin matrix and stabilize the transition state of the elimination. DCM (Dichloromethane) is generally avoided during deprotection as it promotes peptide aggregation (
Critical Side Reactions & Troubleshooting
As a scientist, your ability to troubleshoot low-purity crude spectra defines your success. The two most prevalent failures in Fmoc chemistry are Aspartimide Formation and Diketopiperazine (DKP) Cyclization .
Aspartimide Formation
This is the "silent killer" of peptide purity. In sequences containing Asp-Gly , Asp-Ser , or Asp-Thr , the basic conditions of Fmoc deprotection can cause the backbone nitrogen to attack the side-chain ester of Aspartic acid.
-
Result: A cyclic imide intermediate (Aspartimide) forms, which then hydrolyzes to a mix of
-Asp and -Asp peptides (isopeptides). -
Solution:
-
Use Hmb-protected dipeptides (Fmoc-Asp(OtBu)-(Hmb)Gly-OH) to sterically block the attack.
-
Add 0.1M HOBt or 5% Formic Acid to the deprotection cocktail to lower the effective pH just enough to discourage cyclization without stopping deprotection.
-
Diketopiperazine (DKP) Formation
Occurs at the dipeptide stage (especially with Proline or Glycine at the C-terminus). After Fmoc removal, the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.
-
Result: Loss of peptide chains; low yield.
-
Solution: Use Trityl-based linkers (2-CTC resin) which are sterically bulky, or perform the second coupling step immediately with high activation energy (e.g., HATU).
Operational Protocol: The Self-Validating Cycle
A robust protocol must include checkpoints. The "Self-Validating" aspect relies on the Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines like Proline) to confirm reaction completion before proceeding.
Standard Manual Fmoc Cycle (0.1 mmol scale)
-
Swelling: Swell resin in DMF for 20 mins. (Crucial for solvation).
-
Deprotection (The "20+5" Rule):
-
Add 20% Piperidine/DMF. Agitate 5 mins. Drain. (Removes bulk Fmoc).
-
Add fresh 20% Piperidine/DMF. Agitate 20 mins. Drain. (Drives to completion).
-
-
Flow Wash: Wash with DMF (
min). Note: Incomplete washing leaves residual piperidine, which will prematurely remove the Fmoc from the next incoming amino acid. -
Coupling:
-
Dissolve Fmoc-AA (5 eq), HBTU (5 eq), and DIEA (10 eq) in DMF.
-
Activate for 30 seconds.
-
Add to resin.[] Agitate 45-60 mins.
-
-
Validation (The Checkpoint):
-
Perform Kaiser Test.[7]
-
Blue bead: Incomplete coupling
Recouple. -
Colorless/Yellow bead: Complete
Proceed.
-
The SPPS Workflow Diagram
Figure 2: The iterative SPPS cycle. The Kaiser test acts as the critical "Go/No-Go" gate to ensure sequence fidelity.
Comparative Analysis: Fmoc vs. Boc
For drug development professionals deciding on a synthesis strategy, the choice often comes down to safety and orthogonality.
| Feature | Fmoc Chemistry | Boc Chemistry |
| N-Terminal Cleavage | Base (Piperidine) | Acid (TFA) |
| Side-Chain Cleavage | Acid (95% TFA) | HF (Hydrogen Fluoride) or TFMSA |
| Orthogonality | True Orthogonality. Base for temporary group; Acid for permanent group. | Graduated Acidolability. Weak acid for temporary; Strong acid for permanent. |
| Safety Profile | High. No special equipment needed. | Hazardous. HF requires Teflon lines and is potentially lethal. |
| Aggregation | Higher risk. Requires high-swelling resins (PEG-PS). | Lower risk. Acidic conditions disrupt |
| Automation | Standard for high-throughput synthesizers. | Less common in modern automated workflows. |
References
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Journal of the American Chemical Society, 92(19), 5748–5749. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Link
-
Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in the continuous-flow synthesis of difficult peptides. Peptide Research, 4(3), 194-199. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
The Strategic Function of the Otbu Protecting Group in Glutamic Acid: A Technical Guide for SPPS
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester (Otbu) serves as the critical side-chain protector for Glutamic Acid (Glu) within the Fmoc chemistry strategy.[1][2][3] Its primary purpose is to provide orthogonal stability : it remains inert during the repetitive basic conditions of Fmoc removal (piperidine) yet cleaves quantitatively under the acidic conditions (TFA) used for final resin detachment.[2] This guide details the mechanistic rationale, experimental protocols, and troubleshooting frameworks required to utilize Fmoc-Glu(Otbu)-OH effectively in drug development pipelines.[2][4]
Part 1: The Strategic Role in Fmoc SPPS
The core challenge in peptide synthesis is orthogonality —the ability to deprotect one functional group without affecting others.
The Orthogonality Principle
Fmoc-Glu(Otbu)-OH is designed for the Fmoc/tBu strategy .[4][5]
- -Amine Protection (Fmoc): Removed by mild base (20% Piperidine in DMF).[2][4][5] The Otbu group is completely stable under these conditions, preventing branching or side-chain termination during chain elongation.[5]
-
Side-Chain Protection (Otbu): Removed by strong acid (95% TFA).[2][4][5] This occurs simultaneously with the cleavage of the peptide from the resin (e.g., Wang or Rink Amide linkers).[6]
Why Otbu over OBzl?
In historical Boc chemistry, Benzyl esters (OBzl) were used.[2][5] However, OBzl requires extremely harsh acids (HF or TFMSA) for removal, which can damage sensitive post-translational modifications (PTMs) or prone sequences.[2] Otbu allows for a "mild" global deprotection, making it the industry standard for therapeutic peptide manufacturing.
Workflow Visualization
The following diagram illustrates the orthogonal lifecycle of Glu(Otbu) during SPPS.
Figure 1: The orthogonal protection scheme showing Glu(Otbu) stability during basic Fmoc removal and lability during acidic cleavage.
Part 2: Mechanistic Action & Stability[4][5][7]
Understanding the mechanism of removal is vital for optimizing cleavage cocktails and preventing side reactions.
Acidolytic Cleavage Mechanism
The cleavage of the tert-butyl ester is an
-
Protonation: The carbonyl oxygen of the ester is protonated by TFA.[5]
-
Fragmentation: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the free carboxylic acid (Glu side chain) and a tert-butyl carbocation (
).[2] -
Fate of the Cation: The
is highly electrophilic.[5] Without intervention, it will re-alkylate nucleophilic residues (Trp, Met, Cys, Tyr) on the peptide, causing permanent impurities.[2] -
Scavenging: Scavengers like Triisopropylsilane (TIPS) or water donate a hydride or nucleophile to the cation, converting it into isobutylene (gas) or tert-butanol, which are washed away.[2][4][5]
Mechanism Diagram
Figure 2: The acid-catalyzed deprotection pathway of the tert-butyl ester and the critical role of scavengers.[2][4][5][7]
Part 3: Comparative Analysis of Glu Protecting Groups
In drug development, selecting the wrong protecting group can lead to synthesis failure. The table below compares Otbu against other common options.
| Feature | Otbu (tert-butyl) | OBzl (Benzyl) | OAll (Allyl) |
| Primary Use | Standard Fmoc SPPS | Boc SPPS | Cyclic peptides / Side-chain modification |
| Removal Condition | 95% TFA (Acid) | HF or TFMSA (Strong Acid) | Pd(PPh3)4 (Palladium catalyst) |
| Orthogonality | Stable to Base | Stable to mild Acid/Base | Orthogonal to Acid & Base |
| Steric Bulk | High (Reduces aggregation) | Moderate | Low |
| Risk Profile | Alkylation (requires scavengers) | Hydrogenolysis sensitive | Catalyst poisoning |
Scientific Insight: The steric bulk of the tert-butyl group actually aids synthesis by disrupting inter-chain hydrogen bonding (beta-sheet formation), often improving solvation of the growing peptide chain compared to less bulky groups.
Part 4: Experimental Protocols
Standard Cleavage Protocol (Self-Validating)
This protocol ensures complete removal of the Otbu group while protecting the peptide from cation modification.
Reagents:
-
Triisopropylsilane (TIPS) - Scavenger (Carbocation trap)[2][4][5]
-
Water (
) - Scavenger (Polar trap)[2][4][5]
The "Cocktail K" Variant (Recommended for most peptides):
-
Ratio: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[2][4]
-
Note: For peptides without Cys/Met, a simpler cocktail is preferred.[2]
Standard Protocol (No Met/Cys):
-
Preparation: Prepare a mixture of 95% TFA, 2.5% TIPS, 2.5%
. -
Incubation: Add 10-20 mL of cocktail per gram of resin. Shake gently at room temperature for 2 to 3 hours .
-
Precipitation: Filter the resin and collect the filtrate. Drop the filtrate slowly into cold diethyl ether (10x volume).
-
Verification: Centrifuge, wash with ether, and lyophilize.
Part 5: Troubleshooting & Side Reactions
Even with Otbu, specific sequence-dependent side reactions can occur.[2][4][5]
Glutarimide Formation
Similar to aspartimide formation in Asp residues, the Glu side chain can attack the backbone amide nitrogen.
-
Mechanism: The ester is displaced by the backbone nitrogen, forming a 6-membered cyclic imide (glutarimide).[2]
-
Risk Factors: Occurs most frequently in Glu-Gly or Glu-Ser sequences.[2][4][5]
-
Mitigation: Use HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the Glycine residue to sterically hinder the attack.[2][4][5]
Pyroglutamate Formation
If Glu(Otbu) is at the N-terminus , spontaneous cyclization can occur after Fmoc removal but before TFA cleavage (or during storage of the free peptide).[2]
-
Symptom: Mass spectrum shows [M-18] (loss of water) or [M-17] (loss of NH3 depending on form).[2][4][5]
-
Prevention: Acetylate the N-terminus if the free amine is not required. If the free amine is required, keep the peptide in lyophilized form at -20°C.
Incomplete Deprotection[2][5]
-
Cause: Old TFA or high water content in the cleavage cocktail preventing protonation.[5]
-
Fix: Use fresh high-grade TFA. Ensure the resin is dried with DCM before adding the cleavage cocktail.
References
-
Behrendt, R., White, P., & Offer, J. (2016).[2] Advances in Fmoc solid-phase peptide synthesis.[4][5] Journal of Peptide Science.[4][5] [Link][2][4]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2][5] Amino acid-protecting groups.[1][4][5][6][8][9] Chemical Reviews.[4][5][10] [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4][5] Nature Protocols.[4][5] [Link]
-
AAPPTec. (n.d.).[2][4][5] Standard Cleavage Protocols for Fmoc SPPS.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. ethz.ch [ethz.ch]
Unlocking a New Pharmacopeia: A Technical Guide to the Significance of Non-Natural Amino Acids in Drug Discovery
Abstract
The 20 canonical amino acids, dictated by the universal genetic code, have long been the foundational building blocks in our understanding and engineering of peptides and proteins. However, the constraints of this limited chemical alphabet have presented significant hurdles in the development of robust and effective therapeutics. This technical guide delves into the transformative impact of non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids (UAAs), on modern drug discovery. We will explore the strategic advantages conferred by these unique chemical entities, from enhancing proteolytic stability and modulating bioavailability to introducing novel functionalities for targeted drug delivery. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, methodologies, and applications of nnAAs, empowering them to harness the vast potential of this expanded chemical space.
Introduction: Expanding the Chemical Toolbox of Life
For decades, the therapeutic potential of peptides and proteins has been immense, offering high specificity and potency that is often challenging to achieve with small molecules.[1][2][3] However, their clinical translation has been frequently hampered by inherent liabilities, including poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] The introduction of non-natural amino acids into peptide and protein scaffolds has emerged as a powerful strategy to overcome these limitations.[6][7][8]
Non-natural amino acids are amino acids that are not among the 20 naturally encoded by the genetic code.[] Their structures can range from simple modifications of natural amino acids, such as D-amino acids or N-alkylated derivatives, to complex residues bearing unique functional groups like fluorophores, crosslinkers, or bioorthogonal handles.[6] By moving beyond nature's limited palette, medicinal chemists can fine-tune the physicochemical properties of drug candidates with unprecedented precision, leading to therapeutics with enhanced efficacy, safety, and patient compliance.[1][2][10] This guide will provide a detailed exploration of the significance of nnAAs, covering their diverse functionalities, methods of incorporation, and impactful applications in drug discovery.
The Strategic Advantages of Incorporating Non-Natural Amino Acids
The deliberate inclusion of nnAAs in a therapeutic candidate is driven by the desire to impart specific, advantageous properties that are not accessible with the standard 20 amino acids. These advantages can be broadly categorized as follows:
Enhancing Proteolytic Stability
A primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of nnAAs can effectively shield the peptide backbone from enzymatic cleavage.
-
D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a classic and highly effective strategy to confer resistance to proteolysis.[11][12][13] Proteases are chiral enzymes that are highly specific for L-amino acid substrates.
-
Steric Hindrance: Introducing bulky or sterically hindered nnAAs, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), can physically block the approach of proteases to the scissile peptide bond.[14]
-
Backbone Modifications: N-alkylation or other modifications to the peptide backbone can disrupt the hydrogen bonding patterns recognized by proteases, thereby inhibiting their activity.
Modulating Pharmacokinetic and Pharmacodynamic Profiles
The physicochemical properties of a drug candidate, such as its lipophilicity, solubility, and hydrogen bonding capacity, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. nnAAs offer a versatile toolkit to optimize these properties.
-
Improved Bioavailability: By modifying the lipophilicity and hydrogen bonding potential of a peptide, nnAAs can enhance its ability to cross biological membranes, a critical factor for oral bioavailability.[14][15]
-
Conformational Constraint: The incorporation of cyclic or conformationally restricted nnAAs can lock a peptide into its bioactive conformation.[16][17] This pre-organization can lead to a significant increase in binding affinity and selectivity for its target receptor, while also reducing off-target effects.
Introducing Novel Chemical Functionality
Perhaps one of the most exciting aspects of nnAAs is the ability to introduce entirely new chemical functionalities into a protein or peptide.[7][18] This opens the door to a wide range of applications:
-
Bioorthogonal Chemistry: nnAAs containing "click chemistry" handles, such as azides or alkynes, allow for the site-specific conjugation of other molecules, like imaging agents, drug payloads, or polyethylene glycol (PEG) chains for half-life extension.[6][17] This has been particularly impactful in the development of antibody-drug conjugates (ADCs).[7]
-
Photocrosslinking: The incorporation of photo-reactive nnAAs enables the formation of covalent bonds between a drug and its target upon light activation, which is invaluable for target identification and validation studies.[19]
-
Spectroscopic Probes: nnAAs containing fluorescent or other spectroscopic probes can be used to study protein structure, dynamics, and interactions in real-time.[20]
Methodologies for the Incorporation of Non-Natural Amino Acids
The successful integration of nnAAs into a peptide or protein requires specialized synthetic or biosynthetic methodologies. The two primary approaches are chemical synthesis and genetic code expansion.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, solid-phase peptide synthesis (SPPS) is the workhorse for incorporating nnAAs.[6][21] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[22][23]
-
Resin Preparation: The C-terminal amino acid is anchored to a solid support resin. The choice of resin depends on the desired C-terminal modification (e.g., acid or amide).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This exposes the free amine for the next coupling step.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected nnAA is activated using a coupling reagent (e.g., TBTU, HBTU) to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the preceding amino acid to form a peptide bond.[21] The choice of coupling reagent and reaction conditions may need to be optimized for sterically hindered nnAAs to ensure efficient coupling.[6]
-
Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[6]
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[21]
-
Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Diagram: Generalized Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: A flowchart illustrating the iterative cycle of Fmoc-based solid-phase peptide synthesis.
Biosynthesis: Genetic Code Expansion
For the site-specific incorporation of nnAAs into larger proteins within living cells, genetic code expansion has emerged as a revolutionary technology.[18][24][25] This technique involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for a specific nnAA.[26]
The successful implementation of genetic code expansion relies on three key components:
-
A Reassigned Codon: A codon that is freed up to specify the nnAA. The UAG amber stop codon is most commonly used due to its low natural abundance.[26]
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the nnAA and attaches it to the corresponding tRNA. This aaRS must not recognize any of the endogenous amino acids or tRNAs in the host organism.
-
An Orthogonal tRNA: An engineered tRNA that is not recognized by any of the endogenous aaRSs but is recognized by the orthogonal aaRS and has an anticodon that reads the reassigned codon (e.g., CUA for the UAG codon).
-
Plasmid Construction: Two plasmids are typically used. One plasmid encodes the gene for the protein of interest with an in-frame amber codon at the desired site of nnAA incorporation. The second plasmid carries the genes for the orthogonal aaRS and tRNA.
-
Transformation: Both plasmids are transformed into a suitable host organism, such as E. coli.
-
Cell Culture: The transformed cells are grown in a culture medium supplemented with the nnAA.[19]
-
Protein Expression: The expression of the target protein is induced. When the ribosome encounters the UAG codon in the mRNA, the orthogonal tRNA, charged with the nnAA by the orthogonal aaRS, delivers the nnAA to the ribosome, allowing for its incorporation into the growing polypeptide chain.
-
Protein Purification and Verification: The full-length protein containing the nnAA is then purified from the cell lysate, and the successful incorporation of the nnAA is verified by mass spectrometry.
Diagram: The Mechanism of Genetic Code Expansion
Caption: A simplified diagram illustrating the key components and process of genetic code expansion.
Applications and Case Studies in Drug Discovery
The application of nnAAs has led to the development of numerous therapeutic candidates with improved properties. Several FDA-approved drugs contain nnAAs, highlighting the clinical and commercial success of this approach.[1][2][10]
| Drug Name | Non-Natural Amino Acid | Therapeutic Area | Advantage Conferred by nnAA |
| Sitagliptin | β-amino acid derivative | Type 2 Diabetes | Increased stability and potency |
| Baclofen | β-(4-chlorophenyl)-GABA | Spasticity | CNS penetration and activity |
| Gabapentin | Cyclohexane derivative of GABA | Epilepsy, Neuropathic Pain | Improved pharmacokinetic profile |
| Vigabatrin | γ-vinyl GABA | Epilepsy | Irreversible enzyme inhibition |
| Brivaracetam | Pyrrolidinone derivative | Epilepsy | Enhanced binding affinity |
This table is a representative sample and not an exhaustive list. The information is synthesized from multiple sources.[1][2][27][28]
Beyond small molecules, the impact of nnAAs on peptide and protein therapeutics is profound. For instance, the incorporation of nnAAs has been instrumental in the development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity, where enhanced stability against DPP-4 degradation is crucial.
Future Perspectives and Conclusion
The field of non-natural amino acids in drug discovery is continually evolving. Advances in synthetic chemistry are expanding the repertoire of available nnAAs, while improvements in genetic code expansion methodologies are enabling the incorporation of multiple different nnAAs into a single protein.[29][30] The synergy between these disciplines promises to unlock even more sophisticated therapeutic strategies, including the development of novel bioconjugates, engineered enzymes with tailored catalytic activities, and precisely controlled cellular therapies.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public
- Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences.
- Unn
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
- Applications of genetic code expansion technology in eukaryotes | Protein & Cell.
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press.
- Reprogramming natural proteins using unn
- Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers.
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers.
- In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - NIH.
- Unnatural amino acids: promising implications for the development of new antimicrobial peptides - Taylor & Francis Online.
- Incorporation of synthetic amino acids into proteins
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
- Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclis
- Genetic Code Expansion: A Brief History and Perspective - PMC.
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degrad
- Reprogramming natural proteins using unn
- Synthesis Of Peptides from Scratch: A Step-by-Step Guide - Biom
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC.
- Genetic Code Expansion: Recent Developments and Emerging Applications | Chemical Reviews - ACS Public
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degrad
- From injections to pills: oral peptides set to transform drug development.
- Protein Design Using Unnatural Amino Acids | Journal of Chemical Educ
- Unnatural Amino Acids in Drug Discovery - BOC Sciences.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
- Proteins Carrying One or More Unn
- Genetic Code Expansion - Addgene.
- Unn
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Bioavailability of peptides - Bachem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer N
- Approaches and Challenges of Protein and Peptide Drug Delivery Systems - Research Journal of Pharmacy and Technology.
- Unnatural Amino Acid Deriv
- Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery - Benchchem.
- Expansion of the genetic code | Wang Lab - UCSF.
- Oral Peptide Therapeutics – Opportunities Abound as Barriers Fall.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar.
- Peptide drugs present in the market contain unnatural amino acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPTIDE THERAPEUTICS - Oral Peptide Therapeutics – Opportunities Abound as Barriers Fall [drug-dev.com]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Unnatural Amino Acids - Enamine [enamine.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 20. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomatik.com [biomatik.com]
- 23. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 26. addgene.org [addgene.org]
- 27. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 30. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-beta-Hoglu(Otbu)-OH: A Cornerstone for Protease-Resistant Peptidomimetics
[1][2]
Executive Summary
Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-β-homoglutamic acid 6-tert-butyl ester) is a specialized building block used in the synthesis of β-peptides and α/β-hybrid peptidomimetics .[1][2] Unlike standard α-amino acids, this β³-amino acid derivative contains an extra methylene group (
This structural modification confers two critical therapeutic advantages:
-
Proteolytic Stability: The altered backbone geometry renders the peptide bond unrecognizable to most endogenous proteases (e.g., trypsin, pepsin), significantly extending plasma half-life.[2]
-
Defined Secondary Structure: β³-amino acids like Fmoc-beta-Hoglu(Otbu)-OH strongly promote the formation of the 14-helix , a stable secondary structure distinct from the canonical α-helix, allowing for the design of "foldamers" with precise spatial arrangements of side chains.[2]
This guide details the structural properties, synthetic protocols, and therapeutic applications of this moiety, designed for researchers optimizing peptide drug candidates.[4]
Molecular Architecture & Structural Impact[1]
Chemical Identity[1][2][4]
-
IUPAC Name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid[1][2]
-
Classification: β³-Amino Acid (Side chain is on the
-carbon, adjacent to the amine).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The 14-Helix Phenomenon
While
-
H-Bonding Pattern:
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pitch: Approximately 3.0 residues per turn (vs 3.6 for
-helix).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Implication: The side chains align along specific "faces" of the helix. The Glutamic acid side chain (protected as Otbu) allows for the introduction of negative charges or salt bridges upon deprotection, critical for solubility and receptor binding.
Figure 1: Structural Logic of Beta-Peptide Folding
Caption: The insertion of a methylene group in Fmoc-beta-Hoglu(Otbu)-OH dictates the formation of the 14-helix, directly conferring protease resistance.[2]
Synthetic Methodology (SPPS)[1][2][5][6][7][8]
Incorporating β-amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to slower coupling kinetics and the tendency of β-peptides to aggregate on-resin.[1][2]
Resin Selection[1][2]
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin or Wang Resin (low loading: 0.2–0.4 mmol/g).[1][2]
-
Reasoning: Low loading reduces inter-chain aggregation, which is severe in β-peptides forming stable helices during synthesis.[1][2]
Coupling Protocol (The "Difficult Coupling" Cycle)
Standard DIC/HOBt coupling is often insufficient.[2] Stronger activation is required.[1][2]
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.[1][2]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]
-
Solvent: DMF (Dimethylformamide).[1][2] Note: If aggregation is suspected, use a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100).[2]
Step-by-Step Protocol:
| Step | Action | Reagent/Condition | Duration | Notes |
| 1 | Swelling | DCM | 20 min | Essential for solvation. |
| 2 | Deprotection | 20% Piperidine in DMF | 2 x 10 min | Monitor UV for fulvene adduct. |
| 3 | Wash | DMF (x3), DCM (x3), DMF (x3) | 1 min ea.[1][2] | Thorough washing prevents side reactions.[1][2][5] |
| 4 | Activation | Fmoc-β-Hoglu(Otbu)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq) | Pre-activate 2 min | Pre-activation ensures active ester formation.[1][2] |
| 5 | Coupling | Add mixture to resin | 2 - 4 Hours | Critical: β-AAs couple slower than α-AAs. |
| 6 | Monitoring | Chloranil Test | N/A | Kaiser test is often false-negative for β-amines. |
| 7 | Recoupling | Repeat Step 4-5 if test is positive | 2 Hours | Often necessary for long sequences.[1][2] |
Troubleshooting: The "Glutarimide" Risk
While Asp derivatives form aspartimides, Glu derivatives (including HomoGlu) are generally stable.[2] However, under forcing conditions (high temperature, strong base), side-chain cyclization can occur.[1][2]
-
Prevention: Avoid heating >50°C during coupling of this specific residue.[1][2] Use DBU sparingly in deprotection cocktails.[1][2]
Figure 2: Optimized SPPS Workflow for Beta-Amino Acids
Caption: Decision tree for incorporating Fmoc-beta-Hoglu(Otbu)-OH, emphasizing the necessity of monitoring and potential double coupling.
Applications in Peptidomimetics[3][9]
Foldamers and Stapled Peptides
Fmoc-beta-Hoglu(Otbu)-OH is a key component in designing foldamers —synthetic oligomers with discrete folding patterns.[1][2]
-
Mechanism: The Otbu group is orthogonal to Fmoc but acid-labile (removed with TFA).[1][2] Once deprotected, the free carboxyl group on the side chain can be used for:
MHC-Binding Peptides
Research indicates that modifying T-cell epitopes with β-amino acids can alter immunogenicity.[1][2]
-
Application: Replacing native Glu with
-Hoglu at anchor positions of MHC-binding peptides can maintain binding affinity while preventing processing by antigen-presenting cells, potentially serving as stable antagonists for autoimmune therapies.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Pharmacokinetic Enhancement[1][2]
-
Data Point: Peptides containing
-amino acids often show half-lives (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) in serum of >24 hours , compared to minutes for their -peptide counterparts.[1] -
Causality: The extra methylene group disrupts the scissile bond geometry required by serine proteases and metalloproteases.
Quality Control & Characterization
HPLC Analysis
-
Retention Time: Due to the bulky t-butyl group and the hydrophobic Fmoc group, Fmoc-beta-Hoglu(Otbu)-OH elutes relatively late on C18 columns.[1][2]
-
Chirality: Enantiomeric purity is critical.[1][2]
-amino acids can be prone to racemization during synthesis if not handled correctly (though less so thanngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -amino acids due to the distance of the chiral center from the activated carbonyl). -
Specification: Ensure optical rotation
matches certificate of analysis (typically negative values in MeOH).
Mass Spectrometry[1][2]
References
-
Seebach, D., & Gardiner, J. (2008).[1][2] Beta-peptidic Peptidomimetics.[1][2][3] Accounts of Chemical Research.[1][2] Available at: [Link][1][2]
-
Appella, D. H., et al. (1996).[1][2] Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers.[1][2] Journal of the American Chemical Society.[2]
-
Cheng, R. P., et al. (2001).[1][2] Beta-Peptides: From Structure to Function.[1][2] Chemical Reviews.[1][2]
-
Vasudev, P. G., et al. (2011).[1][2] Introduction of beta-amino acids in peptide synthesis: challenges and solutions. Peptide Science.[1][2][5]
-
PubChem. Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
- 1. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
A Deep Dive into Solid-Phase Peptide Synthesis (SPPS): A Technical Guide for Researchers and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern peptide chemistry, enabling the routine and efficient construction of peptides for a vast array of research and therapeutic applications.[1][2] This guide provides an in-depth exploration of the core principles, methodologies, and critical considerations of SPPS, designed to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate this powerful technology.
The Genesis of a Revolution: Merrifield's Vision
The advent of SPPS, a brainchild of R. Bruce Merrifield for which he was awarded the Nobel Prize in Chemistry in 1984, fundamentally transformed the landscape of peptide synthesis.[3][4][5] Prior to Merrifield's innovation, peptides were constructed in solution (liquid-phase peptide synthesis), a laborious process that required the purification of the intermediate peptide after each amino acid addition.[6][7] Merrifield's paradigm-shifting concept was to anchor the C-terminal amino acid of the target peptide to an insoluble solid support, or resin.[3][4] This immobilization allows for the use of excess reagents to drive reactions to completion, with by-products and unreacted materials being easily removed by simple filtration and washing steps.[1][8] This elegant simplification not only dramatically increased efficiency but also paved the way for the automation of peptide synthesis.[4][9]
The Core Workflow: A Cyclical Process of Elongation
The synthesis of a peptide on a solid support is a cyclical process, with each cycle extending the peptide chain by a single amino acid.[1] The fundamental steps of each cycle are deprotection, washing, coupling, and washing again.[1]
The SPPS Cycle: A Visual Representation
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Foundational Chemistries: Fmoc vs. Boc
Two primary orthogonal protection strategies have dominated the field of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[10][11] The choice between these chemistries dictates the conditions for N-terminal deprotection and the final cleavage of the peptide from the resin.
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy is the most widely used approach in modern SPPS, primarily due to its use of milder deprotection conditions.[3][10]
-
N-terminal Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group.
-
Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, typically derived from tert-butyl (tBu).
-
Deprotection: The Fmoc group is removed using a mild base, most commonly a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[3][9]
-
Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[12]
The mildness of the Fmoc deprotection step allows for the synthesis of a wider range of peptides, including those with sensitive modifications.[3] Furthermore, the fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used to monitor the deprotection reaction in real-time on automated synthesizers.[3][13]
The Boc/Bzl Strategy: The Original Powerhouse
The Boc/Bzl strategy, developed by Merrifield, relies on a graded acid lability for deprotection and cleavage.[10]
-
N-terminal Protection: The α-amino group is protected by the acid-labile Boc group.
-
Side-Chain Protection: Side chains are protected by groups that are stable to the conditions used for Boc removal but are cleaved by a stronger acid, such as benzyl (Bzl) derivatives.
-
Deprotection: The Boc group is removed with a moderately strong acid, such as TFA in dichloromethane (DCM).[10][14]
-
Cleavage: The final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF).[10]
The harsh conditions required for the final cleavage, particularly the use of hazardous HF, have led to a decline in the routine use of the Boc/Bzl strategy in favor of the milder Fmoc/tBu approach.[10]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong Acid-labile (e.g., Bzl) |
| Final Cleavage | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) |
| Advantages | Milder conditions, automation compatibility, UV monitoring | Efficient for long peptides |
| Disadvantages | Potential for aspartimide formation and other side reactions with base treatment | Use of hazardous reagents (HF), harsher conditions |
The Solid Support: More Than Just an Anchor
The choice of solid support, or resin, is a critical parameter that influences the efficiency of the synthesis.[15] The resin must be chemically inert to the reagents and solvents used during synthesis, yet allow for the efficient coupling of the first amino acid and the final cleavage of the completed peptide.[2]
Commonly used resins are based on polystyrene, polyacrylamide, and polyethylene glycol (PEG).[16] The physical properties of the resin, such as particle size and cross-linking, affect its swelling capacity in different solvents, which in turn impacts the diffusion of reagents and the overall reaction kinetics.[15][16] For longer or more complex peptides, resins with lower substitution levels (the amount of reactive sites per gram of resin) are often preferred to minimize steric hindrance.[15]
Linkers: The Crucial Connection
The linker is a bifunctional molecule that connects the growing peptide chain to the solid support.[17] The choice of linker determines the chemistry required for the final cleavage and the nature of the C-terminus of the resulting peptide (e.g., carboxylic acid or amide).[18]
The Heart of the Matter: Peptide Bond Formation
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central event in SPPS.[10] This reaction is not spontaneous and requires the activation of the carboxyl group.
Coupling Reagents: The Catalysts of Connection
A variety of coupling reagents have been developed to facilitate efficient and rapid peptide bond formation while minimizing side reactions, particularly racemization.[2][19] These reagents activate the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Common classes of coupling reagents include:
-
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC).[19] These are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[19]
-
Onium Salts: Such as HBTU, HATU, and HCTU. These reagents are highly efficient and are the most commonly used coupling reagents in modern SPPS.
The Final Act: Cleavage and Deprotection
Once the desired peptide sequence has been assembled on the resin, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups.[12] As previously discussed, the cleavage conditions are dictated by the chosen chemical strategy (Fmoc or Boc).
The cleavage cocktail typically consists of a strong acid (e.g., TFA) and a mixture of scavengers.[20] Scavengers are crucial for quenching the reactive carbocations generated during the removal of the acid-labile protecting groups, thereby preventing the modification of sensitive amino acid residues in the peptide sequence.[21] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Experimental Protocol: A Standard Fmoc-SPPS Cycle
The following is a generalized, step-by-step protocol for a single cycle of manual Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: The resin is swollen in a suitable solvent, such as DMF or DCM, for at least 30 minutes to ensure optimal accessibility of the reactive sites.[3]
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling:
-
The Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (e.g., 30-60 minutes) to ensure complete coupling.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Navigating the Challenges: Common Pitfalls and Solutions
Despite its efficiency, SPPS is not without its challenges. Difficult sequences, side reactions, and incomplete couplings can lead to low yields and impure products.[3][13]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. This can be mitigated by using specialized resins, incorporating pseudoproline dipeptides, or performing the synthesis at elevated temperatures.[3]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a stable five-membered ring side product, particularly during the basic conditions of Fmoc deprotection.[13] Using protecting groups that hinder this cyclization can minimize this side reaction.
-
Racemization: The chiral integrity of the amino acids must be maintained throughout the synthesis. The choice of coupling reagents and the reaction conditions can influence the extent of racemization.[13]
-
Incomplete Coupling: Sterically hindered amino acids or aggregated peptide chains can lead to incomplete coupling. Strategies to overcome this include double coupling (repeating the coupling step), extending the coupling time, or using more potent coupling reagents.[22][23]
Quality Control: Ensuring Peptide Purity
The purity of the final peptide product is paramount, especially for therapeutic applications. High-performance liquid chromatography (HPLC) is the standard technique for assessing peptide purity.[24][25] Mass spectrometry (MS) is used to confirm the molecular weight of the desired peptide and to identify any impurities.[24][26]
The Future of SPPS: Greener and More Efficient
Current research in SPPS is focused on developing more sustainable and efficient methods. This includes the use of greener solvents, the development of more effective and less toxic reagents, and the further refinement of automated synthesis platforms to improve throughput and reliability.[2]
Conclusion
Solid-Phase Peptide Synthesis has revolutionized the way peptides are created, moving them from the realm of painstaking academic exercises to readily accessible tools for research and medicine. A thorough understanding of the underlying chemistry, the critical parameters of the synthesis, and the potential challenges is essential for any scientist working in this field. By mastering the principles and techniques outlined in this guide, researchers can harness the full potential of SPPS to advance their scientific endeavors.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]
-
BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Wikipedia. Solid-phase synthesis. [Link]
-
AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
The Journal of Organic Chemistry. A Novel Resin Linker for Solid-Phase Peptide Synthesis Which Can Be Cleaved Using Two Sequential Mild Reactions. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
AAPPTec. Solid Phase Peptide Synthesis Brief History. [Link]
-
AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
The Rockefeller University. 1984 Nobel Prize in Chemistry. [Link]
-
PubMed. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
PubMed. Linkers, resins, and general procedures for solid-phase peptide synthesis. [Link]
-
NIH. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
Hospital Centennial. A Revolution in Synthesizing Proteins, for Research and Pharmaceuticals. [Link]
-
LifeTein®. Basic Peptides synthesis introduction. [Link]
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]
-
PubMed. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide.com [peptide.com]
- 5. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 6. biomatik.com [biomatik.com]
- 7. csbio.com [csbio.com]
- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 10. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]
- 11. lifetein.com [lifetein.com]
- 12. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 13. mesalabs.com [mesalabs.com]
- 14. biotage.com [biotage.com]
- 15. materials.alfachemic.com [materials.alfachemic.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 23. biotage.com [biotage.com]
- 24. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 25. bachem.com [bachem.com]
- 26. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Strategies for Orthogonal Protecting Groups in Peptide Chemistry
Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Solid-Phase Peptide Synthesis (SPPS), Side-Chain Modification, and Cyclization Strategies.
Executive Summary
The synthesis of complex peptide therapeutics—such as bicyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—demands a protection strategy that extends beyond the linear dimension of standard SPPS. "Orthogonality" in this context is not merely compatibility; it is the mathematical guarantee that a specific set of chemical conditions will remove exactly one class of protecting group (
This guide deconstructs the "Three-Dimensional" protection landscape:
-
The Backbone Axis: Fmoc vs. Boc strategies.
-
The Side-Chain Axis: Permanent protection (tBu, Bzl).
-
The Orthogonal Axis: Alloc, ivDde, and Mmt for site-selective modification.
Part 1: The Principle of Orthogonality[1]
True orthogonality requires that protecting groups be removed by completely distinct chemical mechanisms. A system relying on kinetic selectivity (e.g., removing one acid-labile group with 1% TFA while another requires 50% TFA) is "quasi-orthogonal" and prone to process failure during scale-up.
Visualization: The Orthogonality Matrix
The following diagram illustrates the non-overlapping cleavage conditions for the four primary orthogonal sets used in modern drug development.
Caption: The four pillars of chemical orthogonality. Each reagent class targets a specific protecting group via a unique mechanistic pathway, ensuring zero cross-reactivity.
Part 2: The Primary Axis (Fmoc vs. Boc)
While Fmoc is the industry standard for GMP production due to the avoidance of HF (hydrofluoric acid), Boc chemistry remains vital for synthesizing difficult sequences prone to aggregation (beta-sheet formation) or those requiring base-sensitive linkers (e.g., thioesters).
Comparative Technical Analysis
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Deprotection | 20% Piperidine in DMF (Base) | 50% TFA in DCM (Acid) |
| Side-Chain Stability | Acid-labile (tBu, Trt, Pbf) | HF-labile (Bzl, Tos, Z) |
| Cleavage Reagent | 95% TFA (Safe, standard glassware) | Anhydrous HF (Hazardous, Teflon required) |
| Aggregation Issues | High (Fmoc group promotes H-bonding) | Low (Protonated N-terminus disrupts H-bonds) |
| Orthogonal Partner | Alloc, ivDde, Mmt | Fmoc (limited), Alloc |
| Best For | Routine SPPS, Glycopeptides, Phosphopeptides | "Difficult" sequences, Thioesters |
Mechanism: Fmoc Deprotection
The Fmoc group removal is driven by the acidity of the fluorenyl ring proton (
Caption: E1cB elimination mechanism. The dibenzofulvene byproduct is reactive and must be scavenged by excess piperidine to prevent re-attachment.
Part 3: The Third Dimension (Side-Chain Orthogonality)
This section details the "Big Three" orthogonal groups used for cyclization (e.g., lactam bridges) or payload conjugation (e.g., fluorophores, drugs).
Alloc / Allyl (Palladium Labile)
Target: Lysine (
The Alloc group is stable to TFA and Piperidine. It is removed using
Critical Protocol: Alloc Removal
-
Catalyst:
(0.1 – 0.2 eq). -
Scavenger: Phenylsilane (
, 10–20 eq). Note: Older protocols use morpholine or dimedone, but Phenylsilane is superior for reducing side reactions. [1] -
Solvent: Dry DCM (preferred) or DMF.
Step-by-Step Workflow:
-
Wash: Wash resin with DCM (
min) to remove traces of DMF (which can coordinate Pd). -
Reaction: Add Pd/PhSiH3 solution. Shake for 30 mins under Argon/Nitrogen.
-
Self-Validation: Resin may turn slightly grey/black due to Pd precipitation.
-
-
Repeat: Repeat step 2 with fresh reagent.
-
Wash (Critical): Wash with DCM (
). -
Pd Removal: Wash with 0.02 M Sodium Diethyldithiocarbamate (DEDTC) in DMF (
min).-
Why? This chelates residual Pd. Failure to do this will poison subsequent coupling reactions or lead to brown crude peptides. [2]
-
ivDde (Hydrazine Labile)
Target: Lysine (
Critical Protocol: ivDde Removal
-
Stability: Stable to TFA and Piperidine (mostly).
-
Risk: "ivDde Migration." During Fmoc removal (piperidine), ivDde can migrate from the
-amine of Lys to a free -amine if the steric bulk is low.
Step-by-Step Workflow:
-
Reaction: Treat resin with 2% Hydrazine/DMF (
min).-
Self-Validation: The solution turns yellow (formation of the indazole byproduct). Monitor UV at 290 nm until absorbance disappears.[2] [3]
-
-
Wash: DMF (
). -
Troubleshooting Migration: If migration is observed (mass spec shows +ivDde mass on N-term), use Hydroxylamine/Imidazole instead of hydrazine for deprotection, or ensure the N-terminus is Boc-protected before removing ivDde. [4]
Mmt (Mild Acid Labile)
Target: Cysteine (S-Mmt) or Lysine (N-Mmt). Mechanism: Equilibrium-driven acidolysis.
Mmt (monomethoxytrityl) is "quasi-orthogonal" but highly effective. It is removed by 1% TFA, whereas Boc/tBu require 50-95% TFA.
Critical Protocol: Mmt Removal
-
Reagent: 1% TFA in DCM + 5% TIS (Triisopropylsilane).
-
Scavenger: TIS is mandatory to quench the trityl cation immediately.
Step-by-Step Workflow:
-
Flow Wash: Treat resin with 1% TFA/DCM/TIS.
-
Self-Validation: The solution turns bright yellow/orange (stable trityl cation).
-
-
Cycle: Repeat short bursts (1 min) until the solution no longer turns yellow (usually 5–10 cycles).
-
Neutralize: Immediately wash with 5% DIPEA/DMF to neutralize the resin before coupling.
-
Caution: Prolonged exposure (>30 mins) will start to remove tBu groups. [5]
-
Part 4: Troubleshooting & Optimization (E-E-A-T)
The Aspartimide Problem
When using Fmoc-Asp(OtBu)-OH adjacent to Glycine, Asparagine, or Arginine, the base (piperidine) can catalyze a ring closure, forming an aspartimide. This opens to form
Mechanism: Nitrogen of the amide bond attacks the ester carbonyl of the Asp side chain.
Solution:
-
Dmb Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides. The steric bulk prevents ring closure.
-
Acidic Modifier: Add 0.1 M HOBt to the piperidine deprotection solution. This suppresses the base-catalyzed imide formation. [6]
The Kaiser Test Limitation
The Kaiser test (ninhydrin) is the standard "self-validating" check for free amines. However, it fails for:
-
Secondary amines (Proline, N-methyl amino acids).
-
Aggregated sequences (false negative).
Expert Recommendation: Use the Chloranil Test or Isatin Test for Proline residues. For Alloc/ivDde deprotection verification on resin, a micro-cleavage (small aliquot cleaved with TFA and checked via HPLC/MS) is the only truly reliable validation method.
References
-
Thieriet, N. et al. (2000). "Palladium-catalyzed allyl group removal in aqueous media." Organic Letters. Link
-
Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[2][3][][5][6][7][8] Chemical Reviews. Link
-
Chhabra, S. R. et al. (1998). "An appraisal of the Dde protector for peptide synthesis." Tetrahedron Letters. Link
-
Wilhelm, M. et al. (2002). "Minimization of ivDde migration." Journal of Peptide Science. Link
-
Barlos, K. et al. (1989). "Mmt/Trt protecting groups in SPPS." Tetrahedron. Link
-
Mergler, M. et al. (2003). "Aspartimide formation in Fmoc SPPS." Journal of Peptide Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
Operational Excellence in Fmoc-Protected Amino Acid Management
A Technical Guide for High-Fidelity Peptide Synthesis
Executive Summary & Core Directive
In modern solid-phase peptide synthesis (SPPS), the integrity of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is the rate-limiting step for crude purity. While Fmoc chemistry is celebrated for its orthogonality to acid-labile side-chain protection, the reagents are not inert bricks; they are reactive chemical species subject to hydrolysis, polymerization, and slow spontaneous deprotection.
This guide moves beyond basic safety data sheets (SDS) to provide a self-validating operational framework . It is designed for researchers who cannot afford the time or capital loss associated with failed syntheses caused by degraded starting materials.
Chemical Stability & Storage Architecture
The Mechanism of Degradation
The primary threat to Fmoc-amino acid integrity is not heat alone, but the synergy of moisture and base .
-
Hydrolysis: Moisture intrusion facilitates the hydrolysis of the ester or the Fmoc carbamate itself, though the latter is slow.
-
Spontaneous Deprotection: The Fmoc group is cleaved by mild bases. In solution, trace amine impurities (e.g., dimethylamine in DMF) can trigger premature Fmoc removal.[1][2] This generates free amines which then polymerize with activated amino acids, leading to "double hits" or insertions in the peptide sequence.
Storage Protocol: The "Cold Chain" Logic
Do not treat all Fmoc derivatives equally. Activated species (e.g., Fmoc-AA-OPfp) are far more sensitive than free acids.
Table 1: Storage Matrix for Fmoc-Derivatives
| Derivative Type | Temp. Zone | Atmosphere | Critical Shelf-Life |
| Standard Free Acids (Fmoc-Xaa-OH) | +2°C to +8°C | Desiccated | 2–5 Years |
| Activated Esters (OPfp, OSu) | -20°C | Argon/N2 Flush | 6–12 Months |
| Sensitive Side Chains (Cys, Met, Trp) | -20°C | Argon/N2 Flush | 1 Year |
| Solutions (in DMF/NMP) | +4°C | Sealed | < 6 Weeks |
Visualization: Storage Decision Logic
The following decision tree illustrates the logic for incoming raw material management.
Figure 1: Decision logic for storage of Fmoc-protected amino acids to prevent hydrolysis and oxidation.
Toxicology & Industrial Hygiene
The "Inert Powder" Trap
Fmoc-amino acids often appear as benign white powders. However, they are potent sensitizers . Repeated inhalation of dust can lead to occupational asthma and severe dermatitis.
-
The Hazard: The Fmoc group itself is bulky and lipophilic, potentially aiding cell membrane penetration.
-
The Co-Hazard: Handling these acids invariably involves Piperidine (cleavage) and DMF (solvent). DMF is a reproductive toxin (Repr. 1B); Piperidine is toxic and flammable.
Engineering Controls
-
Weighing: Never weigh Fmoc-AAs on an open bench. Use a powder containment hood or a static-dissipative weighing enclosure.
-
PPE: Nitrile gloves are standard, but for prolonged solution handling (in DMF), double-gloving or using laminate gloves (Silver Shield) is recommended due to DMF permeation.
Solubilization & Handling: The Technical Core
Solvent Selection: DMF vs. NMP
This is the most critical operational choice.
-
DMF (Dimethylformamide): The industry standard. Excellent solubility.
-
NMP (N-methyl-2-pyrrolidone): Superior for preventing peptide aggregation (beta-sheet formation).
Handling Hydrophobic Residues
Amino acids like Fmoc-Ile-OH, Fmoc-Val-OH, and Fmoc-Phe-OH are prone to aggregation.
-
Protocol: If the solution is cloudy:
-
Add chaotropic salts (e.g., LiCl) to disrupt H-bonds.
-
Gentle heating (up to 40°C) is permissible for short durations, but avoid prolonged heat which promotes racemization (especially for Cys and His).
-
Visualization: Solubilization Workflow
Figure 2: Troubleshooting workflow for solubilizing hydrophobic Fmoc-amino acids.
Quality Control: A Self-Validating System
To ensure trustworthiness, implement a "Gatekeeper" QC protocol for raw materials.
The Purity Check (HPLC)
Do not rely solely on the Certificate of Analysis (CoA).
-
Method: Reverse-Phase HPLC (C18 column).
-
Standard: >99% purity.
-
Impurity Watch: Look for the Fmoc-beta-Ala-OH impurity (from Fmoc-Cl synthesis route) or free amino acid (from hydrolysis).
Enantiomeric Purity
Racemization leads to diastereomers that are difficult to separate.
-
Critical for: Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.
-
Validation: If synthesis yield drops or "doublets" appear in the crude peptide HPLC, check the optical rotation of the starting material or use Chiral HPLC.
Waste Management & Sustainability
-
Segregation: Fmoc-AAs dissolved in DMF must be treated as halogenated organic waste if DCM is used in the wash steps, or non-halogenated if only DMF/NMP is used.
-
Green Chemistry: Modern protocols are shifting toward 2-MeTHF or Anisole/DMSO mixtures to replace DMF/NMP, reducing toxicity without compromising solubility [4].
References
-
Biotage. (2023).[5][6][7] How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.[8] PMC. Retrieved from [Link]
-
American Chemical Society (ACS). (2016).[4] Green Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran and Ethyl Acetate.[4] ACS Sustainable Chemistry & Engineering.[4] Retrieved from [Link][4]
Sources
- 1. renyi.hu [renyi.hu]
- 2. peptide.com [peptide.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. southernbiological.com [southernbiological.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing Fmoc-beta-Hoglu(Otbu)-OH
Introduction & Scientific Context
The incorporation of
Fmoc-beta-Hoglu(Otbu)-OH (CAS: 203854-49-3) presents specific synthetic challenges. The additional carbon atom in the backbone introduces steric freedom that, paradoxically, can lead to difficult coupling kinetics due to local folding or aggregation on the resin. Furthermore, the steric bulk of the side chain tert-butyl ester requires robust activation protocols to ensure complete acylation.
This guide provides a self-validating, high-fidelity protocol for incorporating this residue using Fmoc solid-phase peptide synthesis (SPPS).
Technical Considerations & Causality
The Kinetic Challenge
-Amino acids generally exhibit slower coupling rates than-
Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU generates the highly reactive 7-azabenzotriazol-1-yl ester, which accelerates acylation rates significantly compared to HBTU or DIC/HOBt.
Solvent Systems
Standard DMF is usually sufficient, but for sequences prone to aggregation (common with
-
Recommendation: Use DMF for standard couplings. If aggregation is observed (indicated by sluggish deprotection or coupling), switch to NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DCM (1:1) to disrupt inter-chain hydrogen bonding.
Self-Validating Steps
Blind synthesis is the enemy of purity. This protocol enforces Colorimetric Monitoring (Kaiser Test) at critical junctions.
-
Mechanism: The Kaiser test detects free primary amines. A negative test (yellow) after coupling confirms the
-amino acid has been successfully attached. A positive test (blue) indicates incomplete coupling, triggering a mandatory re-coupling step.
Materials & Reagents
| Component | Specification | Function |
| Building Block | Fmoc-beta-Hoglu(Otbu)-OH | Target Residue |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Solid Support (C-terminal Amide) |
| Activator | HATU | Uronium-based coupling agent |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base |
| Deprotection | 20% Piperidine in DMF | Fmoc removal |
| Solvent | DMF (Peptide Synthesis Grade) | Reaction medium |
| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | Resin cleavage & global deprotection |
Experimental Protocol
Phase 1: Resin Preparation
-
Swelling: Place the Rink Amide resin in a fritted reaction vessel. Add DMF (10 mL/g resin) and allow to swell for 30 minutes at room temperature. Drain.
-
Why: Dry resin beads have collapsed pores. Swelling ensures all functional sites are accessible.
-
Phase 2: Fmoc Deprotection (The Cycle Start)
-
Initial Treatment: Add 20% Piperidine/DMF (5 mL/g). Agitate for 3 minutes . Drain.
-
Full Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes . Drain.
-
Washing: Wash resin thoroughly with DMF (
min), DCM ( min), and DMF ( min). -
Validation: Perform a qualitative Kaiser Test .
-
Result: Beads should be Dark Blue (Free amine present).
-
Phase 3: Coupling of Fmoc-beta-Hoglu(Otbu)-OH
Note:
-
Activation Mixture Preparation:
-
Weigh 3.0 equivalents of Fmoc-beta-Hoglu(Otbu)-OH relative to resin loading.
-
Weigh 2.9 equivalents of HATU.
-
Dissolve in minimal DMF (concentration ~0.2 M).
-
Add 6.0 equivalents of DIPEA.
-
Critical: Allow to pre-activate for 30–60 seconds (do not exceed 2 mins to avoid racemization/side reactions, though less risky with
-AAs).
-
-
Reaction: Add the activated solution to the resin.
-
Agitation: Shake/vortex at room temperature for 60–90 minutes .
-
Optimization: For difficult sequences, heat to 50°C (microwave or water bath) can improve yield, but standard RT is recommended for the first attempt.
-
-
Washing: Drain and wash with DMF (
min).
Phase 4: Validation & Capping
-
Validation: Perform a Kaiser Test .
-
Pass: Beads are Yellow/Colorless (Coupling complete).
-
Fail: Beads are Blue/Light Blue .
-
Action:Double Couple. Repeat Phase 3 with fresh reagents for 60 minutes.
-
-
-
Capping (Optional but Recommended): If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to prevent deletion sequences.
Phase 5: Chain Elongation
Repeat Phases 2–4 for subsequent amino acids. Note that coupling onto the N-terminus of a
Phase 6: Cleavage & Isolation
-
Final Deprotection: Remove the final Fmoc group (Phase 2).
-
Wash: Wash with DCM (
) and Methanol ( ). Dry resin under vacuum / nitrogen flow.[2] -
Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5) .
-
Note: The "Otbu" group is acid-labile and will be removed simultaneously, yielding the free glutamic acid side chain.
-
-
Reaction: Add cocktail to resin (10 mL/g). Agitate for 2–3 hours at room temperature.
-
Precipitation: Filter filtrate into cold diethyl ether (approx. 10x volume). Centrifuge to pellet the peptide.
Visual Workflow (Graphviz)
Figure 1: Decision-tree workflow for the SPPS cycle focusing on the self-validating Kaiser test checkpoints.
References
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Link
-
Merck Millipore. (2010). Advances in Fmoc solid-phase peptide synthesis. Novabiochem.[3] Link
-
MedChemExpress. (2023). Fmoc-beta-HoGlu(OtBu)-OH Product Information. Link
-
Arra, A., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids. ACS Chemical Biology. Link
-
Sigma-Aldrich. (2023). Fmoc-Glu(OtBu)-OH Product Specification. Link
-
ChemPep. (2023). Fmoc Solid Phase Peptide Synthesis Protocols. Link
Sources
Application Note: Standard Protocol for Fmoc Deprotection with Piperidine in SPPS
Executive Summary
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the most repetitive and critical step in Fmoc SPPS. While the reaction is conceptually simple—a base-induced
Mechanistic Foundation
To optimize Fmoc deprotection, one must understand that it is not a simple hydrolysis but an E1cB elimination followed by a Michael addition .
The Reaction Pathway
-
Deprotonation: The secondary amine (piperidine) abstracts the acidic proton from the fluorene ring's 9-position (pKa ~26).
-
Elimination: The resulting carbanion stabilizes via
-elimination, releasing the free amine on the peptide, carbon dioxide, and the highly reactive intermediate dibenzofulvene (DBF) . -
Scavenging (Critical): DBF is an electrophile. If left in solution, it can re-attach to the newly liberated amine. Piperidine acts as a scavenger, reacting with DBF to form the stable N-(9-fluorenylmethyl)piperidine (DBF-pip adduct) .
Mechanistic Workflow Diagram
Figure 1: The E1cB elimination mechanism of Fmoc removal. Note that Piperidine serves dual roles: as the base for deprotonation and the nucleophile for scavenging DBF.
Standard Operating Procedure (SOP)
Reagents and Preparation
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).[1][2][3]
-
Quality Control: Piperidine absorbs atmospheric CO
to form piperidinium carbamate (a solid precipitate). Ensure piperidine is fresh. If the solution is cloudy, discard.
-
-
Solvent: High-grade DMF (Amine-free).
The Two-Stage Protocol
A single long incubation is discouraged because the initial concentration of liberated DBF is high, increasing the kinetic probability of side reactions. A two-stage flow is the industry standard.
| Step | Operation | Duration | Volume | Purpose |
| 1 | Initial Deprotection | 3 mins | 5-10 mL/g resin | Removes >80% of Fmoc; rapidly washes away high concentrations of generated DBF. |
| 2 | Drain & Wash | < 30 sec | - | Remove DBF-rich solution.[2][4] |
| 3 | Secondary Deprotection | 10-12 mins | 5-10 mL/g resin | Drives reaction to completion (99.9%) and scavenges remaining traces. |
| 4 | Flow Wash | 5 x 1 min | 10 mL/g resin | Critical: Removes piperidine. Residual base will cause racemization during the next coupling. |
Experimental Workflow Diagram
Figure 2: The standard two-stage deprotection workflow designed to minimize DBF re-attachment.
Process Control & Monitoring
Trust but verify. Blindly following time steps leads to synthesis failure, especially with "difficult sequences" (e.g., poly-alanine, hydrophobic stretches) where aggregation hinders solvent access.
UV Monitoring (Quantitative)
The DBF-piperidine adduct absorbs strongly in the UV range. This allows for real-time monitoring of the deprotection efficiency.
-
Wavelength: 301 nm (Standard)[5]
-
Extinction Coefficient (
): ~7,800 M cm -
Method: Collect the filtrate from Step 1 and Step 2. Dilute and measure absorbance.
-
Calculation:
Colorimetric Tests (Qualitative)
Used after the wash step to confirm the presence of free amines (complete deprotection).
| Test | Target | Positive Result (Free Amine) | Application |
| Kaiser (Ninhydrin) | Primary Amines | Deep Blue | Standard for most amino acids. |
| Chloranil | Secondary Amines | Dark Blue/Green | Required for Proline or N-methylated residues. |
Troubleshooting & Optimization
Aspartimide Formation
The Problem: In sequences containing Asp-Gly , Asp-Asn , or Asp-Ser , the basic conditions of deprotection can cause the backbone amide nitrogen to attack the Asp side-chain ester, forming a succinimide ring (Aspartimide).[6] This leads to racemization and
-
Add Acid: Supplement the 20% piperidine solution with 0.1 M HOBt (1-Hydroxybenzotriazole). The slight acidity suppresses the side-chain deprotonation without stopping Fmoc removal.
-
Bulky Protection: Use Fmoc-Asp(OMpe)-OH instead of Asp(OtBu). The bulky ester sterically hinders the cyclization.
Aggregation / Incomplete Deprotection
The Problem: As the peptide grows, inter-chain hydrogen bonding (beta-sheets) can collapse the resin, making the N-terminus inaccessible to piperidine. The Solution:
-
DBU Cocktail: Switch to 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine in DMF. DBU is a stronger base and promotes deprotection in difficult aggregates.[4] Warning: DBU increases Aspartimide risk.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection mixture to disrupt hydrogen bonds.
-
Elevated Temperature: Perform deprotection at 40°C or 50°C (Microwave SPPS standard).
References
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl amino-protecting group.[7][8] Journal of the American Chemical Society, 92(19), 5748–5749. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[9] International Journal of Peptide and Protein Research, 35(3), 161–214.[9][10] Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 5. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Deprotection of the tert-Butyl (OtBu) Ester from β-Homoglutamic Acid Derivatives
Introduction: The Strategic Role of β-Homoglutamic Acid and Protecting Groups
β-Homoglutamic acid, a higher homolog of the proteinogenic glutamic acid, is a crucial building block in medicinal chemistry. Its incorporation into peptides and small molecules can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. The synthesis of complex molecules containing this residue necessitates a sophisticated protecting group strategy to mask its reactive carboxylic acid and amine functionalities, allowing for sequential and site-selective chemical modifications.
The tert-butyl (tBu) ester is a widely employed protecting group for the γ-carboxylic acid of glutamic acid and its homologs due to its stability under a broad range of conditions, including basic hydrolysis and catalytic hydrogenation.[1] Its primary virtue lies in its lability under acidic conditions, which forms the basis for its selective removal. However, the challenge arises when other acid-sensitive groups, such as the tert-butyloxycarbonyl (Boc) amine protecting group, are present in the molecule. Achieving selective deprotection of the OtBu ester without premature cleavage of other protectors is paramount for synthetic success.
This application note provides a detailed guide to the principles, strategies, and protocols for the selective deprotection of the OtBu group from β-homoglutamic acid derivatives. We will explore the causality behind experimental choices, present validated protocols, and offer troubleshooting insights to navigate potential challenges.
The Principle of Orthogonal Protection
Modern chemical synthesis, particularly in peptide chemistry, relies on the concept of orthogonality .[1] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under mutually exclusive conditions. This allows for the deprotection of one functional group while all others remain intact.
The two dominant strategies in solid-phase peptide synthesis (SPPS) exemplify this principle:
-
Boc/Bn Strategy: Utilizes the acid-labile Boc group for Nα-protection and benzyl (Bn)-based groups for side-chain protection, which are removed by strong acid (e.g., HF).
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as OtBu, for side-chain protection.[1][2]
The OtBu group is central to the Fmoc/tBu strategy. Its removal requires acidic conditions, which are orthogonal to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group.[3] This orthogonality is the cornerstone of selective manipulation in multi-functional molecules.
Figure 1: Conceptual workflow of an orthogonal protection strategy.
Deprotection Strategies: Mechanism and Selectivity
The selective cleavage of a tert-butyl ester is an acid-catalyzed process that proceeds via a stable tert-butyl carbocation intermediate. Understanding this mechanism is key to controlling the reaction.
Mechanism of Acid-Catalyzed Deprotection
The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the heterolytic cleavage of the C-O bond, releasing the carboxylic acid and a tertiary carbocation. This carbocation is then quenched, often by deprotonation to form isobutylene gas or by reaction with a scavenger.[4][5]
Figure 2: Simplified mechanism of acid-catalyzed OtBu deprotection.
Key Strategy: Mild Acidolysis with Trifluoroacetic Acid (TFA)
The most common method for OtBu removal involves treatment with TFA in a chlorinated solvent like dichloromethane (DCM).[6] Selectivity is governed by fine-tuning the reaction conditions.
-
TFA Concentration: The lability of different acid-sensitive groups varies. Highly labile groups like Mmt (methoxytrityl) can be removed with as little as 1% TFA.[7][8] In contrast, Boc and OtBu groups generally require higher concentrations (e.g., 20-50% TFA). The primary challenge lies in removing an OtBu group in the presence of a Boc group, as their acid lability is very similar.[9] In such cases, achieving high selectivity can be difficult, and often a global deprotection is performed. However, when paired with a more robust N-protecting group (like Cbz or a specialized acid-stable group), selective OtBu removal is straightforward.
-
Scavengers: The liberated tert-butyl cation is a potent electrophile that can cause side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan or methionine. To prevent this, a cation scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is almost always included in the deprotection cocktail.[8]
Alternative Strategy: Lewis Acid Catalysis
For substrates sensitive to strong Brønsted acids like TFA, Lewis acids offer a milder and sometimes more selective alternative.
-
Zinc Bromide (ZnBr₂): A solution of ZnBr₂ in DCM has been demonstrated to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups, such as PhF-protected amines.[10][11] While N-Boc groups were reported to be labile under these conditions, the different reaction mechanism may offer a window of selectivity in specific molecular contexts.[11]
-
Ytterbium Triflate (Yb(OTf)₃): This Lewis acid can catalyze the deprotection of OtBu esters in nitromethane at moderately elevated temperatures (45-50°C) in nearly quantitative yields. This method shows good selectivity in the presence of other ester groups like benzyl or methyl esters.
Validated Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard TFA-Mediated OtBu Deprotection
This protocol is suitable for substrates where the OtBu group is the most acid-labile protecting group or when global deprotection of all tBu-based groups is desired.
Materials and Reagents:
-
N-protected β-homoglutamic acid-γ-OtBu derivative
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Appropriate glassware (round-bottom flask, separatory funnel)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the protected β-homoglutamic acid derivative in anhydrous DCM to a concentration of approximately 0.1 M.
-
Deprotection Cocktail: Prepare the deprotection solution. A common cocktail is TFA/TIS/DCM (50:2.5:47.5 v/v/v) . For a 10 mL reaction volume, this would be 5 mL of TFA, 0.25 mL of TIS, and 4.75 mL of DCM. The concentration of TFA can be adjusted (e.g., from 20% to 95%) depending on the stability of other protecting groups.
-
Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a more polar product spot on TLC.
-
Quenching and Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product as necessary, typically by flash column chromatography or recrystallization.
Figure 3: Experimental workflow for TFA-mediated OtBu deprotection.
Protocol 2: Lewis Acid-Mediated Deprotection with Ytterbium Triflate
This protocol is a milder alternative, useful for substrates that are sensitive to TFA.
Materials and Reagents:
-
N-protected β-homoglutamic acid-γ-OtBu derivative
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Nitromethane, anhydrous grade
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Setup: To a solution of the protected β-homoglutamic acid derivative in anhydrous nitromethane (approx. 0.1 M), add Yb(OTf)₃ (5-10 mol%).
-
Reaction: Heat the reaction mixture to 45-50°C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography.
Data Summary and Troubleshooting
The choice of deprotection method depends critically on the other protecting groups present in the molecule.
| Deprotection Reagent | Target Group | Compatible Nα-Protectors | Incompatible Nα-Protectors | Reference |
| 20-50% TFA / DCM | OtBu | Fmoc (base-labile), Cbz | Boc (similar lability) | [3][6] |
| 1% TFA / DCM | Mtt, Mmt, 2-Cl-Trt | Fmoc, Boc, OtBu, Cbz | - | [7][8] |
| Yb(OTf)₃ / MeNO₂ | OtBu | Boc (reaction is slow) | - | |
| ZnBr₂ / DCM | OtBu | PhF | Boc, Trityl | [10][11] |
| 20% Piperidine / DMF | Fmoc | Boc, OtBu, Cbz, Trt | - | [3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time; Insufficient acid concentration; Low reaction temperature. | Increase reaction time and continue monitoring. Increase the concentration of TFA. For Lewis acid methods, gently increase the temperature or add more catalyst. |
| Loss of Other Acid-Labile Groups | Deprotection conditions are too harsh. | Reduce the concentration of TFA. Switch to a milder Lewis acid-based protocol (e.g., Yb(OTf)₃). Perform the reaction at a lower temperature (e.g., 0°C). |
| Low Yield / Side Products | Alkylation by the tert-butyl cation; Degradation of the product under acidic conditions. | Ensure a scavenger (TIS or TES) is present in the reaction mixture. Minimize reaction time once the starting material is consumed. Ensure the aqueous work-up is performed promptly after evaporation. |
| Difficult Purification | Residual TFA forming salts with amine groups; Scavenger byproducts. | Co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual TFA. Ensure thorough washing with NaHCO₃. Choose a purification method (e.g., reverse-phase HPLC) that can effectively separate the desired product from impurities. |
Conclusion
The selective deprotection of the tert-butyl ester from β-homoglutamic acid is a critical step in the synthesis of complex peptides and pharmacologically active molecules. While standard acidolysis with TFA remains the most robust and widely used method, a thorough understanding of reaction mechanisms and the principles of orthogonal protection allows for the rational selection of conditions. By carefully controlling parameters such as acid concentration, temperature, and the use of scavengers, or by employing milder Lewis acid catalysts, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating this essential synthetic transformation.
References
- Thieme E-Books & E-Journals. (n.d.). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters.
- Reddy, T. S., et al. (n.d.). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
- Kaul, R., Brouillette, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry.
- Kaul, R., Brouillette, Y., et al. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Kadereit, D., et al. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press Inc.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. renyi.hu [renyi.hu]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
Topic: Cleavage Cocktail & Protocol for Peptides Containing Fmoc-β-Hoglu(Otbu)-OH
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids like β-homoglutamic acid (β-Hoglu) is a key strategy in modern peptide-based drug development to enhance proteolytic stability and modulate conformational properties. The tert-butyl (Otbu) side-chain protection on its Fmoc-protected precursor is standard for solid-phase peptide synthesis (SPPS). However, the final acidolytic cleavage of this protecting group, while routine, presents a critical challenge: the generation of highly reactive tert-butyl cations. This application note provides a detailed scientific guide to the selection of optimal cleavage cocktails and robust protocols for peptides containing Fmoc-β-Hoglu(Otbu)-OH, ensuring high-purity peptide isolation by mitigating common side reactions.
The Underlying Chemistry: Deprotection and the Cation Problem
In Fmoc-based SPPS, the final step involves treating the peptide-resin with a strong acid, almost universally Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the solid support and remove the side-chain protecting groups.[1][2][3] The Otbu ester on the β-Hoglu side chain is designed to be labile to these acidic conditions. The cleavage mechanism proceeds via protonation of the ester oxygen, followed by the unimolecular release of a stable tert-butyl carbocation, leaving the desired free carboxylic acid on the peptide side chain.
Figure 1. Acid-catalyzed cleavage of the Otbu group, generating a reactive tert-butyl cation.
The core challenge arises from this liberated tert-butyl cation.[4][5] It is a potent electrophile that will readily and irreversibly modify nucleophilic residues within the peptide sequence if not intercepted.[6][7] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this alkylation, leading to significant, often hard-to-remove impurities.[6][7] Therefore, the cleavage cocktail is not merely TFA; it is a multi-component system designed to efficiently trap these reactive species.[2][5][8]
Designing the Cleavage Cocktail: The Critical Role of Scavengers
Scavengers are nucleophilic reagents added to the TFA to "scavenge" or trap the carbocations generated during deprotection.[5] The choice and combination of scavengers are dictated by the specific amino acid composition of the peptide.
| Scavenger | Typical Conc. (% v/v) | Primary Function & Rationale |
| Water (H₂O) | 2.5 - 5% | A universal scavenger that helps hydrolyze carbocations. It is particularly crucial for preventing the reattachment of protecting groups to the Trp indole ring.[7][8][9] |
| Triisopropylsilane (TIS) | 1 - 5% | A highly effective carbocation scavenger that works via hydride transfer to reduce the cation. It is an excellent, low-odor choice for quenching the t-butyl cation and is strongly recommended when Trt, Tmob, or Rink Amide linkers are used.[2][6][9][10] |
| 1,2-Ethanedithiol (EDT) | 2.5 - 5% | An excellent scavenger for t-butyl cations and indispensable for cleaving peptides containing Cys(Trt), as it facilitates the removal of the trityl group and keeps the cysteine in a reduced state.[6][8] It also helps prevent acid-catalyzed oxidation of Trp.[6] |
| Thioanisole | 2 - 5% | A "soft" nucleophile effective at trapping carbocations. It also assists in the deprotection of Arginine residues protected with Pmc or Mtr groups.[7][9][11] |
| Phenol | 2 - 5% | Added to protect Tyrosine and Tryptophan residues from modification.[2][6][7] |
Recommended Protocols
Cleavage cocktails must be prepared fresh before use.[12] The following protocols are designed for a synthesis scale of approximately 100 mg of peptide-resin. The volume of the cleavage cocktail should be scaled accordingly, maintaining a ratio of at least 10 mL per gram of resin.
Protocol A: Standard Cleavage (For Peptides without Trp, Met, or Cys)
This protocol is effective for most peptides where the only significant source of carbocations is from t-butyl-based protecting groups like Otbu, Boc, and tBu.
Recommended Cocktail: "TFA/TIS/H₂O" (95% / 2.5% / 2.5%) [2]
Figure 2. Standard workflow for cleavage and peptide isolation.
Step-by-Step Methodology:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel. Wash thoroughly with Dichloromethane (DCM) (3 x 1 min) to swell the resin and remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for 15-30 minutes.[13]
-
Cleavage: Add 1-2 mL of the freshly prepared TFA/TIS/H₂O cocktail to the dry resin. Cap the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.
-
Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube. Wash the resin with a small additional amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: In a fume hood, add the TFA filtrate dropwise into a separate tube containing a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 min). Carefully decant the ether.
-
Washing: Resuspend the pellet in a fresh portion of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step one more time to remove residual scavengers and TFA.
-
Drying: After the final decantation, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Protocol B: Robust Cleavage (For Peptides with Trp, Met, Cys, or multiple Arg)
This protocol utilizes a more complex scavenger mixture to provide comprehensive protection for sensitive residues.
Recommended Cocktail: "Reagent K" (TFA / Phenol / H₂O / Thioanisole / EDT) (82.5% / 5% / 5% / 5% / 2.5%) [2][7][9]
Step-by-Step Methodology:
The procedure is identical to Protocol A, with the following modifications:
-
Cleavage Cocktail: Use freshly prepared Reagent K.
-
Incubation Time: Extend the incubation time to 3-4 hours at room temperature. For peptides with multiple Arg(Pbf) or Arg(Pmc) residues, which can be slow to deprotect, a longer cleavage time may be necessary.[6][11]
Troubleshooting Common Issues
-
Incomplete Deprotection: If HPLC/MS analysis shows residual Otbu or other protecting groups, the cleavage was incomplete. This can be caused by insufficient cleavage time, especially for long peptides or those with sterically hindered sequences.[6]
-
Solution: Re-subject the precipitated crude peptide to a fresh cleavage cocktail for an additional 1-2 hours.[6]
-
-
Tryptophan Alkylation: The presence of a mass corresponding to Peptide + 56 Da indicates t-butylation of a Trp residue.
-
Solution: Ensure the scavenger cocktail is appropriate. For future syntheses, increase the concentration of TIS or use Fmoc-Trp(Boc)-OH, which protects the indole nitrogen and prevents this side reaction.[6]
-
-
Methionine Oxidation: A mass of Peptide + 16 Da suggests the oxidation of Met to its sulfoxide.
Conclusion
The successful cleavage of peptides containing Fmoc-β-Hoglu(Otbu)-OH is a straightforward process when the underlying chemistry is respected. The primary determinant of success is not the removal of the Otbu group itself, but the effective scavenging of the tert-butyl cation that is cogenerated. By selecting a cleavage cocktail tailored to the peptide's full amino acid sequence—using a simple TFA/TIS/H₂O mixture for robust sequences and a comprehensive cocktail like Reagent K for those containing sensitive residues—researchers can consistently obtain high-purity crude peptide, streamlining subsequent purification efforts and ensuring the integrity of the final product for downstream applications.
References
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Aapptec Peptides. Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. Retrieved from [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. Cleavage Cocktails. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Research Science Alliance. (2020, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. Retrieved from [Link]
-
AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Strategic Incorporation of Fmoc-β-Hoglu(Otbu)-OH in Advanced Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with β-Homo Amino Acids
In the landscape of modern drug discovery and biomaterial science, the strategic incorporation of non-canonical amino acids into peptide sequences offers a powerful avenue to enhance therapeutic properties.[1] β-amino acids, and specifically their "homo" analogs like β-homoglutamic acid (β-Hoglu), are of particular interest. These structures introduce an additional methylene group into the amino acid backbone, which can induce unique conformational constraints and provide resistance to enzymatic degradation.[2] The inclusion of β-homo amino acids can lead to peptides with increased biological half-life, enhanced potency, and improved selectivity.[3]
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Fmoc-β-Hoglu(Otbu)-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] We will delve into the rationale behind specific procedural choices, address potential challenges, and offer field-proven insights to empower researchers in their synthetic endeavors.
The Significance of Fmoc-β-Hoglu(Otbu)-OH
Fmoc-β-Hoglu(Otbu)-OH is a strategically protected building block designed for seamless integration into standard Fmoc-SPPS workflows.[6] Let's break down its key features:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino function is the cornerstone of Fmoc-SPPS, allowing for iterative deprotection and coupling cycles under mild conditions.[7][8]
-
β-Homoglutamic Acid Backbone: The extended carbon backbone introduces a higher degree of flexibility compared to its α-amino acid counterpart, influencing the secondary structure of the resulting peptide.[9] This modification can be crucial for disrupting or mimicking specific protein-protein interactions.
-
Otbu (tert-Butyl) Protecting Group: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. This acid-labile group is orthogonal to the base-labile Fmoc group, ensuring that the side chain remains protected throughout the synthesis and is selectively removed during the final cleavage from the resin.[10][11]
Core Principles of Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12] The general workflow is as follows:
Figure 1: A simplified workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Protocols for Incorporating Fmoc-β-Hoglu(Otbu)-OH
The successful incorporation of Fmoc-β-Hoglu(Otbu)-OH requires careful attention to coupling conditions due to the potential for steric hindrance from the β-substituted backbone. The following protocols are optimized for robust and efficient incorporation.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-β-Hoglu(Otbu)-OH | High purity (>98%) |
| Rink Amide or Wang Resin | Standard substitution (e.g., 0.4-0.8 mmol/g) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| Coupling Reagents (HBTU, HATU, or DIC) | High purity |
| Additives (HOBt, Oxyma) | High purity |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent grade |
Step-by-Step Synthesis Protocol
This protocol assumes a standard manual or automated peptide synthesizer. Adjust volumes as necessary based on the scale of your synthesis.
1. Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes prior to the first coupling step.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF.[13]
-
Perform two treatments: the first for 3-5 minutes and the second for 7-10 minutes to ensure complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
3. Coupling of Fmoc-β-Hoglu(Otbu)-OH:
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids.[14] HBTU and HATU are generally recommended for their high reactivity.[15]
Figure 2: General mechanism of amino acid activation and coupling in SPPS.
Recommended Coupling Conditions:
| Parameter | Recommendation | Rationale |
| Amino Acid Excess | 3-5 equivalents | Drives the reaction to completion. |
| Coupling Reagent | HBTU (3-5 equiv.) / HOBt (3-5 equiv.) or HATU (3-5 equiv.) | HBTU and HATU are highly effective for hindered couplings.[16][17] |
| Base | DIPEA (6-10 equivalents) | Activates the coupling reagents and neutralizes the growing peptide chain. |
| Solvent | DMF | Standard solvent for SPPS. |
| Reaction Time | 1-4 hours | Longer coupling times may be necessary for β-amino acids. |
| Monitoring | Ninhydrin (Kaiser) Test | A positive (blue/purple) test indicates incomplete coupling.[18] |
Protocol using HBTU/HOBt: a. In a separate vessel, dissolve Fmoc-β-Hoglu(Otbu)-OH (3-5 eq.), HBTU (3-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. b. Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-4 hours at room temperature. e. Perform a ninhydrin test to monitor the reaction progress. If the test is positive, extend the coupling time or perform a second coupling.[19] f. Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.[20]
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
5. Repetition of the Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the Otbu group on β-Hoglu, must be removed.[21]
Cleavage Cocktail: A standard cleavage cocktail for removing the Otbu group and other common acid-labile protecting groups is Reagent K:
| Component | Percentage | Role |
| TFA | 82.5% | Cleavage and deprotection |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
A simpler and often effective alternative is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).[22][23]
Cleavage Protocol: a. Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. g. Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting and Expert Insights
-
Incomplete Coupling: The primary challenge with β-amino acids is often slower coupling kinetics. If the ninhydrin test remains positive after the initial coupling:
-
Double Couple: Simply repeat the coupling step with a fresh solution of activated amino acid.
-
Switch Coupling Reagent: If using HBTU, switching to the more reactive HATU can be beneficial.[16]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, especially with automated synthesizers.
-
-
Side Reactions:
-
Aspartimide Formation: While less common with glutamic acid derivatives compared to aspartic acid, prolonged exposure to piperidine can potentially lead to side reactions. Adhering to the recommended deprotection times is crucial.[24]
-
Conclusion
The incorporation of Fmoc-β-Hoglu(Otbu)-OH into peptide sequences is a valuable strategy for developing novel peptidomimetics with enhanced pharmacological properties. By understanding the unique characteristics of this β-homo amino acid and optimizing the coupling conditions, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide offer a robust framework for navigating the nuances of working with this and other sterically demanding non-canonical amino acids.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(22), 7745–7759. [Link]
-
Pioneer Peptides. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]
-
Burgess, K. (2020, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17–28). Humana Press. [Link]
- Sewald, N. (2002). [Beta]-amino acids as secondary structure inducers in peptides. Bielefeld University.
-
dos Santos, E. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Fields, G. B., et al. (1995). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology (Vol. 35, pp. 29-44). Humana Press.
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. [Link]
-
Hoffmann, R., et al. (2012). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. International Journal of Peptides, 2012, 856524. [Link]
- Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(21), 7551–7557.
- Akshatha, H. S., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Biochemistry & Physiology: Open Access, 7(1).
-
Kyoto University OCW. (2023, February 9). Unit 6 Part 8 Chemical Synthesis of Peptides (Part II) [Video]. YouTube. [Link]
-
AAPPTec. (n.d.). beta-Homo Amino Acids. Retrieved from [Link]
-
Gopi, H., et al. (2004). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 2(13), 1899–1904. [Link]
-
Sarma, B. K., & Sarma, R. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]
- Robinson, J. A. (2004). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 37(10), 731–741.
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(1), 143–149. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 16. bachem.com [bachem.com]
- 17. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. peptide.com [peptide.com]
- 20. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 21. peptide.com [peptide.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. renyi.hu [renyi.hu]
Application Note: Fmoc-beta-Hoglu(Otbu)-OH Solubility & Coupling in SPPS
Executive Summary
The incorporation of
-
Solubility: Higher molecular weight and lipophilicity can lead to slower dissolution or gelation in DMF at standard concentrations.
-
Aggregation:
-peptides possess a strong propensity to form secondary structures on-resin, leading to incomplete coupling.[2] -
Kinetics: The nucleophilicity of the
-amino group differs from -amines, often requiring modified coupling protocols.
This guide provides a validated protocol for solubilizing Fmoc-beta-Hoglu(Otbu)-OH in N,N-Dimethylformamide (DMF) and executing high-efficiency coupling.[2]
Physicochemical Characterization
Before handling, verify the reagent properties. Accurate stoichiometry is vital due to the higher cost of
| Property | Data |
| Compound Name | Fmoc-beta-Hoglu(Otbu)-OH |
| Synonyms | Fmoc-L- |
| CAS Number | 203854-49-3 |
| Molecular Weight | 439.5 g/mol |
| Formula | C |
| Appearance | White to off-white powder |
| Solubility (DMF) | Soluble (typically up to 0.3–0.4 M), but prone to viscosity/gelation at >0.5 M |
| Storage | +2°C to +8°C, Desiccated |
Solubility Protocol: DMF Dissolution
Objective: Prepare a stable 0.2 M – 0.3 M solution for automated or manual synthesis.
Rationale: While standard Fmoc-AA protocols utilize 0.5 M concentrations,
Materials
-
Solvent: DMF (Peptide Synthesis Grade,
99.8%, amine-free).[2] -
Additives (Optional): N-Methyl-2-pyrrolidone (NMP) or DMSO (for "difficult" sequences).
-
Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).
Step-by-Step Procedure
-
Calculation: Calculate the required mass for a 0.2 M solution.
-
Example: For 5 mL of solution:
.[2]
-
-
Weighing: Weigh the Fmoc-beta-Hoglu(Otbu)-OH into a clean, dry scintillation vial or Falcon tube.
-
Solvent Addition (Stepwise):
-
Add 75% of the calculated DMF volume.
-
Critical Step: Do not add the full volume immediately. The powder volume contributes to the total volume.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Visual Inspection & Troubleshooting:
-
Scenario A (Clear Solution): Add remaining DMF to reach target volume.
-
Scenario B (Cloudy/Particulates): Sonicate for 1-2 minutes at ambient temperature.
-
Scenario C (Gelation/Stubborn Solid):
-
-
Activation: Proceed immediately to adding the coupling reagent (e.g., DIC/Oxyma) to minimize time for potential re-precipitation.
Workflow Visualization
Figure 1: Decision tree for solubilizing Fmoc-beta-Hoglu(Otbu)-OH in DMF.
SPPS Coupling Protocol
Context:
Reagent Setup
-
Amino Acid: 0.2 M in DMF (from Section 3).[2]
-
Activator: 0.2 M Oxyma Pure in DMF.
-
Base/Carbodiimide: 0.2 M DIC in DMF.
-
Stoichiometry: 3 to 4 equivalents relative to resin loading.[3]
Procedure
-
Resin Preparation: Ensure the resin is fully swollen in DMF (minimum 20 mins).
-
Pre-Activation (Manual or Automated):
-
Coupling Reaction:
-
Add the activated mixture to the resin.
-
Time: React for 60 to 120 minutes at room temperature.
-
Note: For difficult sequences (e.g., following another
-AA or Proline), perform a Double Coupling (drain and repeat with fresh reagents for 60 mins).
-
-
Monitoring (QC):
-
Capping (Recommended): Cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.[2]
Mechanism of Action & Pathway
Figure 2: DIC/Oxyma activation pathway ensuring efficient coupling of the beta-amino acid.[2]
Troubleshooting & Critical Notes
"Difficult Sequences" (Aggregation)
If the Fmoc-beta-Hoglu is being coupled onto a growing chain that is already aggregating (common with
-
Solvent Switch: Use NMP instead of DMF for the coupling step. NMP has better swelling properties for aggregated resins.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding (beta-sheet formation).[2]
Fmoc Deprotection
The removal of the Fmoc group from a
-
Recommendation: Use two cycles of deprotection (5 min + 10 min) rather than a single short burst.
Storage of Solutions
Fmoc-beta-Hoglu(Otbu)-OH in DMF is stable for 24-48 hours at room temperature.[2] However, for best results in automated synthesizers, prepare fresh solutions daily to avoid slow hydrolysis or precipitation due to moisture absorption by DMF.
References
-
PubChem. (n.d.).[2][5] Fmoc-beta-Hoglu(Otbu)-OH (Compound CID 2761518).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]
-
Albericio, F., et al. (2018). Green Solvents for Peptide Synthesis. In Green Chemistry. Retrieved from [Link]
-
Biotage. (2023).[2][6] DMF vs NMP in Solid Phase Peptide Synthesis. Biotage Blog. Retrieved October 26, 2023, from [Link]
Sources
Advanced Protocol: Double Coupling Strategy for Fmoc-beta-Hoglu(Otbu)-OH
Executive Summary
Target Molecule: Fmoc-L-
Scientific Rationale & Mechanism
The "Beta" Problem: Kinetics & Aggregation
Unlike standard
-
Kinetic Retardation: The nucleophilic attack of the resin-bound amine on the activated carbonyl is sterically and electronically less favorable.
-
Solvation & Folding:
-peptides can fold into stable helices (e.g., 3 -helix) as short as 6 residues.[1] This folding collapses the resin matrix, burying the N-terminus and making it inaccessible to reagents.
Why Double Coupling?
A single extended coupling often fails because the reaction rate plateaus as the resin sites become "unavailable" due to local aggregation or byproduct accumulation.
-
Coupling 1 (Thermodynamic Push): Saturates the accessible sites. However, as the concentration of activated ester decreases and byproducts (like urea from carbodiimides) accumulate, the rate drops.
-
The Intermediate Wash: Crucial.[3] It removes the "spent" reagents and, more importantly, disrupts the local solvation shell around the resin beads, potentially exposing hidden reactive sites.
-
Coupling 2 (Kinetic Restart): Re-introduces fresh, high-concentration activated species to a cleaner environment, driving the remaining difficult sites to conversion.
Detailed Protocol
Reagents & Materials
-
Amino Acid: Fmoc-
-HoGlu(OtBu)-OH (0.2 M in DMF).[1] -
Activator (Option A - Recommended for purity): DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[1]
-
Why: Superior suppression of racemization and highly efficient for difficult sequences.
-
-
Activator (Option B - Recommended for extreme sterics): HATU / HOAt / DIPEA.[1]
-
Why: Faster kinetics, but higher risk of epimerization if base is excessive.
-
-
Solvent: DMF (N,N-Dimethylformamide), Peptide Synthesis Grade.[1]
-
Wash Solvent: DCM (Dichloromethane) and DMF.[1]
Workflow Diagram
The following flowchart illustrates the logic flow for the double coupling cycle.
Caption: Step-by-step logic flow for the double coupling of Fmoc-beta-Hoglu(Otbu)-OH, highlighting the critical intermediate wash step.
Step-by-Step Procedure
Step 1: Fmoc Deprotection[1][4]
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Note: For
-peptides, monitor the UV absorbance of the deprotection solution. Slow deprotection indicates aggregation.[1]
Step 2: Extensive Washing[1]
-
Wash with DMF (3x), DCM (3x), DMF (3x).[1]
-
Tip: The DCM wash induces resin shrinking/swelling, helping to physically disrupt aggregates.
Step 3: First Coupling (The "Bulk" Reaction)
-
Prepare Mixture: Dissolve Fmoc-
-HoGlu(OtBu)-OH (4 eq relative to resin loading) and Oxyma Pure (4 eq) in minimal DMF. Add DIC (4 eq).-
Pre-activation: Allow to activate for 2-3 minutes before adding to resin.[1]
-
-
Incubate: Add to resin. Shake/vortex at Room Temperature for 60–90 minutes .
-
Drain: Remove the reaction mixture.
-
Wash: Wash resin with DMF (3x).[1][4][5] Do not skip this. This removes the urea byproduct which can inhibit the second reaction.
Step 4: Second Coupling (The "Finisher")
-
Prepare Fresh Mixture: Repeat the preparation of fresh reagents (3-4 eq AA/Activator).
-
Variation: If using HATU for the second shot, use 3 eq HATU, 3 eq AA, 6 eq DIPEA.
-
-
Incubate: Add to resin. Shake/vortex for 45–60 minutes .
-
Drain & Wash: Drain and wash with DMF (4x) and DCM (3x).[1]
Step 5: Quality Control (Kaiser Test)[1]
-
Take a few beads.[6] Add Ninhydrin reagents. Heat at 100°C for 2 mins.
-
Colorless/Yellow: Coupling complete (>99%). Proceed.
-
Blue/Purple: Incomplete. Perform a third coupling or cap with Acetic Anhydride/Pyridine to terminate deletion sequences.
-
Quantitative Data Summary
| Parameter | Standard Coupling | Double Coupling Strategy |
| Stoichiometry | 3 eq AA / 3 eq Activator | 2 x (3-4 eq AA / Activator) |
| Time | 1 x 60 min | 1 x 90 min + 1 x 60 min |
| Solvent | DMF | DMF (Optional: 10% NMP if aggregating) |
| Expected Yield | 70-85% (for | >95% |
| Deletion Sequences | Common (n-1 impurities) | Minimized |
Troubleshooting & Optimization
Aggregation Breakers
If the Kaiser test remains positive after double coupling, the peptide chain has likely aggregated.
-
Solution: Use "Magic Mixture" for the coupling solvent: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 2M LiCl (Chaotropic salt) to disrupt hydrogen bonding.[1]
Microwave Assistance
-amino acids respond well to microwave energy.[1]-
Protocol: 75°C for 5 minutes (First Coupling)
Wash 75°C for 5 minutes (Second Coupling). -
Warning: Avoid higher temps for Fmoc-
-HoGlu(OtBu)-OH to prevent side-chain ester hydrolysis or aspartimide-like side reactions (though less common in Glu derivatives).[1]
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA.[1] Link
-
PubChem. (n.d.).[1] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Library of Medicine. Link
-
ResearchGate. (2015).[1] Are double couplings in SPPS interesting for purity of short peptides? (Discussion Thread). Link
-
Gyros Protein Technologies. (n.d.).[1] Solid-phase Peptide Synthesis (SPPS) in Research & Development. Link
Sources
synthesis of beta-peptides using Fmoc chemistry
Application Note: High-Fidelity Synthesis of -Peptides via Fmoc Solid Phase Chemistry
Audience:Abstract & Introduction
However, these very features present unique synthetic challenges. The propensity for secondary structure formation often leads to on-resin aggregation, resulting in "difficult sequences" where coupling efficiency drops largely due to steric hindrance and solvent inaccessibility.
This Application Note provides a robust, field-tested protocol for the Fmoc-based Solid Phase Peptide Synthesis (SPPS) of
Strategic Planning: The "Pre-Synthesis" Checklist
Before initiating synthesis, three critical parameters must be optimized. Failure here is the primary cause of deletion sequences in
Resin Selection: The Foundation
Standard polystyrene (PS) resins often fail for
-
Recommendation: Use PEG-based resins (e.g., ChemMatrix® or TentaGel®). These matrices swell significantly better in DMF/DCM/NMP, allowing reagents to penetrate the structured peptide-resin network.
-
Loading: strict adherence to low loading (< 0.4 mmol/g) is required. High loading promotes inter-chain aggregation, effectively "zipping up" the growing chains and preventing further reaction.
Building Block Reactivity: vs.
-
-amino acids: Generated via Arndt-Eistert homologation of
-amino acids. Reactivity is lower than -amino acids but manageable. -
-amino acids: Generated via auxiliary methodology.[2] These are severely sterically hindered because the side chain is adjacent to the nucleophilic amine.
-
Operational Impact:
residues require double coupling and elevated temperatures (Microwave) as a default standard.
-
Coupling Reagents: Moving Beyond HBTU
Standard HBTU/DIEA protocols are often insufficient for hindered
-
Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The HOAt leaving group provides anchiomeric assistance, crucial for bulky
-residues. -
Modern/Green Alternative: DIC/Oxyma Pure . This combination offers coupling efficiency comparable to HATU but without the explosion risks of benzotriazoles and with a safer byproduct profile (Subirós-Funosas et al., 2009).
Detailed Protocol: Fmoc SPPS of -Peptides
Materials
-
Resin: Rink Amide ChemMatrix (0.4 mmol/g).
-
Solvent: DMF (Peptide Grade); NMP (for difficult sequences).
-
Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation, though less critical in
-peptides, it improves purity). -
Activator: HATU or DIC/Oxyma.
Workflow Diagram (Graphviz)
Caption: Figure 1. Optimized SPPS Cycle for
Step-by-Step Methodology
1. Resin Preparation
-
Weigh resin into a fritted polypropylene reactor.
-
Swell in DCM for 30 minutes. Note: PEG-resins swell massively in DCM; ensure the vessel volume is sufficient.
-
Wash with DMF (3 x 1 min).
2. Fmoc Deprotection
-
Add 20% Piperidine/DMF (10 mL per gram of resin).
-
Agitate for 10 minutes. Drain.
-
Repeat for another 10 minutes.
-
Crucial: Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would sabotage the subsequent coupling.
3. Activation & Coupling
Standard Conditions (Manual or Automated)
-
Dissolve 3.0 equivalents of Fmoc-
-amino acid and 2.9 equivalents of HATU in minimal DMF. -
Add 6.0 equivalents of DIEA (Diisopropylethylamine).
-
Pre-activation: Allow to react for 1 minute (color change to yellow/orange).
-
Reaction Time: 60–120 minutes. (Contrast with 30-45 min for
-peptides).
Microwave Assisted Conditions (Recommended for
-
Temperature: 75°C.
-
Power: 25-30W (Dynamic).
-
Time: 10 minutes (single couple) or 2 x 5 minutes (double couple).
-
Safety Note: Do not microwave Cys or His residues to prevent racemization; couple these at Room Temperature (RT) for 2 hours.
4. Monitoring (In-Process Control)
Perform a Kaiser Test (ninhydrin) on a few resin beads.
-
Blue beads: Incomplete coupling (free amines present).
Proceed to Double Coupling . -
Colorless/Yellow beads: Complete coupling.
Proceed to Washing. -
Note: For
-peptides, the blue color can be fainter than -peptides due to the amine's location. If uncertain, use the Chloranil Test .
5. Capping (Strategic)
If the Kaiser test remains slightly positive after double coupling, Cap unreacted amines to prevent deletion sequences (n-1 impurities) which are impossible to separate by HPLC.
-
Reagent: Acetic Anhydride (Ac₂O) / 2,6-Lutidine / DMF (5:6:89).
-
Time: 5 minutes.
6. Cleavage
-
Wash resin with DCM (5x) and dry under Nitrogen.
-
Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O .
-
Agitate for 2–3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Troubleshooting & Optimization Logic
When synthesis fails (low yield, complex HPLC trace), it is usually due to aggregation . The
Troubleshooting Decision Matrix
Caption: Figure 2. Escalation strategy for disrupting on-resin aggregation.
The "Magic Mixture"
For sequences that aggregate stubbornly (often indicated by the resin shrinking or clumping), replace DMF in the coupling step with:
-
DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 0.1M LiCl .
-
This disrupts the hydrogen bonding network of the forming
-helix.
Comparative Data: Coupling Reagents
| Parameter | HBTU/DIEA | HATU/DIEA | DIC/Oxyma |
| Coupling Efficiency ( | Moderate | High | High |
| Coupling Efficiency ( | Low | High | High |
| Racemization Risk | Low | Low (if <2h) | Lowest |
| Safety Profile | Irritant | Irritant | Safer (Non-explosive) |
| Cost | Low | High | Moderate |
Table 1: Comparison of coupling reagents specifically for
References
-
Seebach, D., et al. (1996).[1][8]
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] -
Gellman, S. H. (1998).[8] Foldamers: A manifesto. Accounts of Chemical Research.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal.
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of heating technologies. Journal of Peptide Science.[9]
-
Merck/Millipore. Novabiochem® Peptide Synthesis Protocols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Resin Selection and Optimization for Solid-Phase Synthesis of Beta-Peptides
Executive Summary
The synthesis of
The -Peptide Challenge: Kinetics and Aggregation
To select the correct resin, one must understand the molecular behavior of the target.
Steric Hindrance
The coupling kinetics of
-
Implication: The N-terminus becomes buried within the resin matrix or the growing peptide's own secondary structure.
On-Resin Aggregation
Unlike random coil
-
Solution: A resin matrix that maintains high solvation and physically spaces out the growing chains is required.
Critical Parameters for Resin Selection[3][4][5]
The Polymer Matrix: PEG vs. PS
For
| Feature | Polystyrene (PS) | Tentagel / PEG-PS | ChemMatrix (100% PEG) |
| Composition | Styrene crosslinked w/ DVB | PEG grafted onto PS core | Crosslinked PEG (no PS core) |
| Swelling (DCM) | Good | Good | Excellent |
| Swelling (Polar) | Poor (collapses in MeOH/ACN) | Moderate | Excellent (swells in water/MeOH) |
| Low. Only for very short (<6-mer) sequences. | Medium. Good for mixed | High. The Gold Standard for hydrophobic/aggregating |
Expert Recommendation: For any pure
Loading Capacity
High loading leads to inter-chain aggregation. As the
-
Standard Loading: 0.6 – 0.8 mmol/g (Avoid for
-peptides). -
Recommended Loading: 0.2 – 0.4 mmol/g .[3]
-
Why: Lower substitution density spatially isolates growing chains, reducing intermolecular aggregation.[4]
Linker Chemistry
-
Rink Amide: Standard for C-terminal amides. Robust.
-
Wang: Standard for C-terminal acids. Caution: Ester formation can be sluggish with sterically bulky
-amino acids. -
2-Chlorotrityl Chloride (2-CTC): Preferred for C-terminal acids. The steric bulk of the trityl group prevents diketopiperazine formation (though less common in
-peptides) and allows for extremely mild cleavage (1% TFA), preserving acid-labile side chains if side-chain modification is needed later.
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the appropriate resin based on sequence characteristics.
Figure 1: Decision tree for resin selection based on peptide length and C-terminal functionality. Green nodes indicate the preferred pathway for high-fidelity
Detailed Protocol: Fmoc-SPPS of -Peptides
This protocol assumes the use of ChemMatrix Rink Amide resin (0.4 mmol/g).
Materials
-
Resin: ChemMatrix Rink Amide (0.4 mmol/g).
-
Amino Acids: Fmoc-
-amino acids (3.0 equivalents). -
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.
-
Base: DIPEA (Diisopropylethylamine).[5]
-
Solvent: DMF (Peptide grade), DCM.[6]
Step-by-Step Methodology
Step 1: Resin Swelling (Crucial)
PEG resins require thorough swelling to expand the matrix fully.
-
Weigh resin into the reaction vessel.
-
Add DCM (10 mL/g) and shake for 30 minutes .
-
Drain and wash with DMF (3 x 2 min).
Step 2: Fmoc Deprotection
-
Treat with 20% Piperidine in DMF (v/v).
-
Cycle 1: 5 minutes. Drain.
-
Cycle 2: 10 minutes. Drain.
-
Wash: DMF (5 x 1 min). Ensure conductivity/UV trace returns to baseline to remove all piperidine, which can cause aspartimide-like side reactions or premature cleavage.
Step 3: Activation and Coupling
-amino acids require stronger activation than HBTU/HCTU can provide. HATU is the gold standard here.-
Dissolve Fmoc-
-AA (3 eq) and HATU (2.9 eq) in minimum DMF. -
Add DIPEA (6 eq) to the amino acid solution. Color should turn yellow.
-
Immediately add to the resin.
-
Coupling Time: Shake for 60–120 minutes at room temperature.
-
Note: For
-amino acids (highly hindered), extend to 4 hours or use microwave assistance (50°C, 20W).
-
-
Double Coupling (Recommended): Drain, and repeat Step 3 with fresh reagents for difficult residues (e.g.,
-Val, -Ile).
Step 4: Capping (The "Self-Cleaning" Step)
To prevent deletion sequences, cap unreacted amines.[7]
-
Add Acetic Anhydride/DIPEA/DMF (1:2:7).
-
Shake for 10 minutes.
-
Wash with DMF (3x).
Step 5: Cleavage
-
Wash resin with DCM (5x) to remove DMF traces (DMF interferes with precipitation).
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Shake for 2–3 hours.
-
Precipitate in cold diethyl ether.
Process Visualization: The Optimized Cycle
Figure 2: The optimized SPPS cycle for
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of | 1. Switch to HATU/HOAt. 2. Use Microwave heating (max 50°C). 3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation. |
| Low Crude Purity | Deletion sequences due to folding. | Switch from PS resin to ChemMatrix .[4] Reduce loading to 0.2 mmol/g. |
| Racemization | Over-activation of C-term cysteine or histidine. | Use DIC/HOBt instead of HATU for these specific residues. Keep temp < 40°C. |
References
-
Seebach, D., et al. (1996).[8]
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[8] Helvetica Chimica Acta.[8] -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
García-Ramos, Y., et al. (2010). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[9] Journal of Combinatorial Chemistry.[10]
-
Bachem Technical Guides. (2023). Solid Phase Peptide Synthesis (SPPS) – Resin Selection.[7][9]
-
Merck/Novabiochem. Peptide Synthesis: Coupling Reagents and Resins.
Sources
- 1. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Gellman, Samuel H. – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 3. biovera.com.au [biovera.com.au]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted parallel synthesis of a 14-helical beta-peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Peptides Containing β-Homoglutamic Acid by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids such as β-homoglutamic acid into peptide sequences is a powerful strategy for modulating their therapeutic properties, including enzymatic stability and conformational preferences. However, the unique structural characteristics of these modified residues introduce significant challenges for purification. This application note provides a comprehensive guide and detailed protocols for the purification of peptides containing β-homoglutamic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the underlying principles, method development strategies, and troubleshooting to enable the isolation of high-purity β-homoglutamic acid-containing peptides.
Introduction: The Purification Challenge of β-Homoglutamic Acid Peptides
β-homoglutamic acid, with its additional methylene group in the backbone and a second carboxylic acid moiety, significantly alters the physicochemical properties of a peptide. These alterations, while beneficial for therapeutic function, complicate standard purification protocols. The primary challenges include:
-
Altered Hydrophobicity: The extra methylene group generally increases the peptide's hydrophobicity, leading to longer retention times on reversed-phase columns compared to their canonical counterparts.[1]
-
Potential for Diastereomers: The synthesis of peptides with β-homoglutamic acid can result in diastereomeric mixtures, which can be challenging to separate.[2]
-
Secondary Structure Effects: The modified backbone can influence the peptide's secondary structure, which in turn affects its interaction with the stationary phase and can lead to peak broadening or splitting.[2]
-
Increased Acidity: The presence of two carboxylic acid groups can impact the peptide's overall charge and its interaction with the stationary phase, especially at different pH values.
Reversed-phase HPLC remains the gold standard for peptide purification due to its high resolving power.[3][4] This guide will provide a systematic approach to developing a robust RP-HPLC method for peptides containing β-homoglutamic acid.
Foundational Principles for Method Development
A successful purification strategy relies on a thorough understanding of the separation mechanism and the factors influencing it.
The Role of the Stationary Phase
For peptide separations, C8 and C18 columns are the most common choices.[5]
-
C18 Columns: Offer higher hydrophobicity and are generally the first choice for peptide purification, providing strong retention.
-
C8 Columns: Are less hydrophobic and can be advantageous for highly hydrophobic peptides, reducing the risk of irreversible binding and improving peak shape.[5]
The choice between C8 and C18 will depend on the overall hydrophobicity of the peptide containing β-homoglutamic acid.
Mobile Phase Composition and Additives
The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (ACN).[4] Mobile phase additives are crucial for achieving sharp peaks and reproducible separations.[6]
-
Trifluoroacetic Acid (TFA): The most common additive, used at a concentration of 0.1%.[4][6] It acts as an ion-pairing agent, masking the charges on the peptide and reducing interactions with residual silanols on the silica-based stationary phase. This results in sharper peaks and better resolution.[3]
-
Formic Acid (FA): An alternative to TFA, particularly for LC-MS applications, as it is less ion-suppressing. However, it may result in broader peaks compared to TFA.
-
pH Control: The ionization state of the peptide, including the two carboxylic acid groups of β-homoglutamic acid, can significantly impact retention.[7] Operating at a low pH (around 2-3) with TFA or FA ensures that the carboxylic acid groups are protonated, minimizing ionic interactions with the stationary phase.
Experimental Workflow and Protocols
This section outlines a step-by-step approach to purifying a peptide containing β-homoglutamic acid, from initial analysis to final lyophilization.
Initial Crude Analysis
Before attempting preparative purification, it is essential to analyze the crude peptide mixture to assess its purity and chromatographic behavior.
Protocol 1: Analytical RP-HPLC of Crude Peptide
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for scouting.
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be used, but minimize the volume to avoid peak distortion.[8] Filter the sample through a 0.22 µm syringe filter before injection.[9]
Method Development and Optimization
Based on the initial analytical run, the gradient can be optimized for preparative scale. The goal is to achieve baseline separation of the target peptide from its major impurities.
Key Optimization Parameters:
-
Gradient Slope: A shallower gradient around the elution point of the target peptide will improve resolution.[5]
-
Temperature: Temperature can affect selectivity.[3] Running the separation at a slightly elevated temperature (e.g., 40°C) can improve peak shape and reduce viscosity.
-
Flow Rate: Adjust the flow rate according to the column diameter to maintain optimal linear velocity.
Preparative HPLC Protocol
Once an optimized analytical method is established, it can be scaled up for preparative purification.
Protocol 2: Preparative RP-HPLC Purification
-
Column: A preparative C18 or C8 column with the same stationary phase chemistry as the analytical column. The column dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Scale the flow rate from the analytical method based on the column cross-sectional area.
-
Gradient: Use the optimized gradient from the method development phase.
-
Sample Loading: Dissolve the crude peptide in the minimum amount of Mobile Phase A. Ensure the sample is fully dissolved and filtered before loading onto the column. The amount of peptide to inject depends on the column size and can range from milligrams to grams.[10][11]
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the entire peak of interest.[12]
Post-Purification Processing
After purification, the collected fractions need to be analyzed and the pure fractions pooled and lyophilized.
Protocol 3: Fraction Analysis and Lyophilization
-
Analysis of Fractions: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: If the volume of the pooled fractions is large, the acetonitrile can be removed by rotary evaporation before lyophilization.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy powder.[12]
Visualization of the Purification Workflow
The following diagram illustrates the key stages in the purification of a peptide containing β-homoglutamic acid.
Caption: Workflow for the purification of peptides containing β-homoglutamic acid.
Data Presentation: Method Parameters
The following tables summarize typical starting parameters for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B in 30 min |
| Temperature | Ambient or 40°C |
| Detection | 214 nm, 280 nm |
| Injection Volume | 10-20 µL |
Table 2: Preparative HPLC Parameters (Example Scale-Up)
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | Optimized from analytical |
| Temperature | Ambient or 40°C |
| Detection | 214 nm, 280 nm |
| Sample Load | 50-200 mg |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | - Secondary interactions with silanols- Peptide aggregation- Column overload | - Ensure 0.1% TFA is in both mobile phases- Try a different column (e.g., C8 for hydrophobic peptides)- Lower the sample load |
| Poor Resolution | - Gradient is too steep- Inappropriate stationary phase | - Decrease the gradient slope around the target peak- Screen different column chemistries (C8, C18, Phenyl) |
| No/Low Recovery | - Peptide is irreversibly bound to the column- Peptide precipitated on the column | - Use a less retentive column (e.g., C8 or C4)- Ensure the sample is fully dissolved before injection |
| Split Peaks | - On-column degradation- Presence of diastereomers- Conformational isomers | - Optimize pH and temperature- A very shallow gradient may resolve diastereomers- Try a different mobile phase additive |
Conclusion
The purification of peptides containing β-homoglutamic acid by RP-HPLC is a challenging yet achievable task. A systematic approach to method development, starting with a thorough analytical investigation and followed by careful optimization of the preparative separation, is key to success. By understanding the influence of the β-homoglutamic acid residue on the peptide's chromatographic behavior and by applying the principles and protocols outlined in this guide, researchers can confidently isolate these valuable molecules at high purity.
References
-
Jove. (2022). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]
-
Hewlett, L. J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5767-5777. [Link]
-
ResearchGate. (2021). Peptide purification using HPLC?. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]
-
protocols.io. (2016). HPLC Purification of Peptides. [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
tks publisher. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]
-
Oxford Academic. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
- Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 243–276. [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
AAPPTec. (n.d.). Peptide Purification. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Bai, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 905, 77-84. [Link]
-
Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. peptide.com [peptide.com]
characterization of Fmoc-beta-Hoglu(Otbu)-OH containing peptides
Application Note: High-Fidelity Synthesis and Characterization of Peptides Containing Fmoc-beta-Hoglu(Otbu)-OH
Abstract
The incorporation of Fmoc-beta-Hoglu(Otbu)-OH (CAS: 203854-49-3) into peptide sequences represents a critical strategy in modern peptidomimetic drug design.[1] As a
Introduction: The -Peptide Advantage
Fmoc-beta-Hoglu(Otbu)-OH is the protected form of
-
Structural Impact: The insertion extends the backbone by approx. 1.2 Å per residue, altering hydrogen bonding patterns.
-
Therapeutic Value: The resulting peptide bond is resistant to standard proteases (e.g., pepsin, trypsin), significantly extending in vivo half-life.
-
Chemical Properties:
Synthesis Protocol: Overcoming Steric Hindrance
The primary failure mode in coupling Fmoc-beta-Hoglu(Otbu)-OH is incomplete acylation due to the lower nucleophilicity of the
Protocol A: Optimized SPPS Coupling Cycle
Standard carbodiimide (DIC) coupling is often insufficient.[1] Phosphonium or Uronium salts are required.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g loading) in DCM for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV at 301 nm to ensure complete Fmoc removal.
-
Activation (The "Pre-Activation" Step):
-
Dissolve Fmoc-beta-Hoglu(Otbu)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.[1]
-
Add DIPEA (8.0 eq) immediately before adding to the resin.
-
Note: Do not let the activated mixture sit for >2 minutes before addition to prevent racemization (though less prone than
-amino acids, it is still a risk).
-
-
Coupling:
-
Time: 60–90 minutes (double the standard time).
-
Temperature: Room temperature is standard; microwave assistance (50°C, 10 min) is highly recommended for sequences >15 residues.
-
-
Monitoring:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[1]
-
If positive: Perform a second coupling (Double Coupling) using PyBOP/HOBt to alter the activation chemistry.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: SPPS Decision Workflow
Figure 1: Logic flow for the incorporation of sterically hindered beta-amino acids during SPPS.
Analytical Characterization
Once cleaved (TFA/TIS/H2O 95:2.5:2.5), the peptide must be characterized to confirm the insertion of the
A. High-Performance Liquid Chromatography (HPLC)
The Otbu group is removed during cleavage, converting the side chain to the free acid. However, the
-
Column: C18 Reverse Phase (e.g., 300 Å pore size for peptides).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Observation: Peptides containing
-Hoglu often elute slightly later than their -Glu counterparts due to the extra methylene group increasing the hydrophobic surface area.[1] -
Chiral Purity: If diastereomers formed during synthesis, they typically resolve well on C18 due to the significant structural kink introduced by the
-residue.
B. Mass Spectrometry (LC-MS/MS)
This is the primary validation step.[1]
-
Mass Shift: The insertion of Fmoc-beta-Hoglu(Otbu)-OH (after deprotection) adds a residue mass of 143.1 Da (Glutamic acid residue 129.1 Da + 14.0 Da for the
).[1] -
Fragmentation Pattern (MS/MS):
-
b-ions and y-ions: Standard nomenclature applies, but the mass spacing will reveal the +14 Da shift at the specific position of the
-residue. -
Immonium Ions: The immonium ion for
-Hoglu appears at m/z 116 (vs. m/z 102 for Glu).[1] This is a diagnostic marker. -
Internal Fragmentation:
-peptides are more stable; higher collision energies may be required for complete fragmentation.[1]
-
Table 1: Comparative Mass Spectrometry Data
| Feature | ||
| Residue Mass | 129.04 Da | 143.06 Da |
| Immonium Ion | 102.05 m/z | 116.07 m/z |
| Backbone Cleavage | Standard b/y ions | Standard b/y ions (+14 Da shift) |
| Neutral Loss | -18 Da ( | -18 Da ( |
C. Nuclear Magnetic Resonance (NMR)
NMR is the only method to definitively distinguish between
-
1H-NMR (1D):
-
Amide (
): -peptides often show highly dispersed amide protons if folded into helices (8.0 – 9.5 ppm).[1] -
Alpha/Beta Protons:
-
-
2D COSY (Correlation Spectroscopy):
Visualization: Analytical Validation Tree
Figure 2: Analytical pipeline for confirming beta-amino acid incorporation.
Stability Assays (Application Data)
To validate the functional advantage of the Fmoc-beta-Hoglu insertion, a proteolytic stability assay is recommended.
Protocol:
-
Substrate: Dissolve purified peptide (100 µM) in PBS (pH 7.4).
-
Enzyme: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100).
-
Incubation: 37°C for 0, 1, 4, and 24 hours.
-
Readout: Inject aliquots onto HPLC.
-
Expected Result: Peptides containing
-Hoglu at the cleavage site should show >90% integrity after 24 hours, whereas wild-type peptides typically degrade <1 hour.[1]
References
-
Fmoc-beta-Hoglu(Otbu)-OH Structure & Properties. PubChem Compound Summary for CID 2761518.[1] National Center for Biotechnology Information (2025).[1] Link[1]
-
Solid-Phase Peptide Synthesis Protocols. Coin, I., Beyermann, M., & Bienert, M. (2007). Nature Protocols. Detailed methodologies for difficult sequences. Link
-
Beta-Peptide Secondary Structure. Seebach, D., & Gellman, S. H. (Various). Fundamental reviews on the folding and stability of beta-peptides. Link
-
Mass Spectrometry of Beta-Peptides. Determining sequence and distinguishing isomers via fragmentation patterns.[1] Link
-
NMR Characterization of Peptide Backbones. Wishart, D. S. (2011). Characterization of protein secondary structure from NMR chemical shifts. Link
Sources
- 1. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. biomatik.com [biomatik.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Non-Natural Amino Acids
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in modern drug discovery, unlocking novel pharmacological properties by enhancing stability, modulating conformation, and introducing new functionalities.[1][2] However, transitioning from small-scale laboratory synthesis to robust, large-scale production of these complex molecules presents significant chemical and logistical challenges.[3][4] This guide provides a comprehensive overview of the strategies, protocols, and critical considerations for the successful large-scale synthesis of peptides containing non-natural amino acids, with a focus on ensuring scientific integrity, scalability, and cost-effectiveness.
Introduction: The Rationale for Non-Natural Amino Acids in Peptide Therapeutics
Peptides are highly valued as therapeutic agents due to their high selectivity and low toxicity. The introduction of non-natural amino acids—residues beyond the 20 proteinogenic building blocks—vastly expands the chemical space available for peptide design.[5] These modifications can confer significant advantages:
-
Enhanced Proteolytic Stability: Substitution with D-amino acids or other non-natural residues can render peptides resistant to degradation by endogenous proteases, thereby extending their in-vivo half-life.[1]
-
Improved Potency and Selectivity: Constraining peptide conformation through cyclic structures or sterically demanding nnAAs can lock the molecule into its bioactive conformation, leading to higher binding affinity and receptor selectivity.
-
Novel Functionalities: Non-natural amino acids can introduce bioorthogonal handles, fluorescent labels, or unique chemical moieties for targeted drug delivery, imaging, or creating peptidomimetics.[1][6]
Despite these benefits, the journey to large-scale production is often hindered by the unique chemical properties of nnAAs and the high cost of goods (COG) associated with their synthesis.[5][7]
Core Synthesis Strategies: Solid-Phase vs. Liquid-Phase
The two primary methodologies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between them for large-scale manufacturing depends on the peptide length, complexity, and economic targets.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for peptide synthesis, prized for its efficiency, versatility, and amenability to automation.[8] The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and extending the peptide chain in a stepwise manner.[9]
Causality Behind SPPS Advantages: The core principle of SPPS is the immobilization of the growing peptide chain. This allows for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and byproducts achieved through simple filtration and washing.[9] This elegant simplification avoids the laborious purification steps required after each cycle in LPPS.[8]
Workflow for Fmoc-Based SPPS: The most common SPPS strategy utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.[10][]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, also known as solution-phase synthesis, is the classical method where all reactions occur in a homogeneous solution.[12][13] While more labor-intensive for long sequences due to the need for purification after each step, it remains highly valuable for large-scale manufacturing of shorter peptides or peptide fragments.[9][14]
Causality Behind LPPS Advantages: LPPS allows for the purification and characterization of intermediates at each stage, which can be crucial for quality control in a GMP environment.[12] This meticulous approach can lead to higher final purity for certain sequences. Furthermore, LPPS avoids the use of expensive resins and can be more cost-effective for producing peptides at the multi-kilogram scale.[15]
Innovations in LPPS: Modern approaches like "Molecular Hiving™" technology combine the benefits of LPPS with simplified purification.[3][15] In this method, the growing peptide is attached to a soluble tag that allows for easy precipitation and filtration, significantly reducing solvent consumption and waste compared to traditional LPPS.[15]
The Chemist's Toolbox: Protecting Groups and Coupling Reagents
Successful synthesis, especially with nnAAs, hinges on a carefully selected combination of protecting groups and coupling reagents.
Orthogonal Protecting Group Strategies
A robust protecting group strategy is essential to prevent unwanted side reactions.[16] The concept of orthogonality is critical: each class of protecting group is removed by a distinct chemical mechanism, allowing for selective deprotection at different stages of the synthesis.[17][18]
| Protecting Group | Typical Use | Cleavage Condition | Orthogonal To |
| Fmoc | Nα-Amine | Mild Base (e.g., 20% Piperidine)[10] | Boc, Trt, Alloc, ivDde |
| Boc | Nα-Amine / Side Chains | Moderate Acid (e.g., TFA)[][19] | Fmoc, Alloc, ivDde |
| tBu (tert-Butyl) | Side Chains (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (e.g., TFA) | Fmoc, Alloc |
| Trt (Trityl) | Side Chains (Cys, His, Asn, Gln) | Mild Acid (can be cleaved selectively) | Fmoc, Boc |
| Alloc | Side Chains (Lys, Orn) | Pd(0) catalyst[18] | Fmoc, Boc, TFA-labile groups |
| ivDde | Side Chains (Lys, Orn) | 2% Hydrazine in DMF | Fmoc, Boc, TFA-labile groups |
Table 1: Common protecting groups and their orthogonality.
The use of highly orthogonal groups like Alloc or ivDde is indispensable for synthesizing complex structures such as branched or cyclic peptides on-resin.[18]
Coupling Reagents: Driving Amide Bond Formation
Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond. The choice of reagent is critical, especially when dealing with sterically hindered nnAAs or "difficult" sequences prone to aggregation.[1]
Classes of Coupling Reagents:
-
Carbodiimides: DCC was the first coupling reagent used but its byproduct, DCU, is poorly soluble, making it less ideal for SPPS.[20]
-
Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and widely used.[21] HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[21]
-
Phosphonium Salts: PyBOP is a common phosphonium-based reagent.
-
Oxyma-based Reagents: COMU, derived from OxymaPure, is a highly efficient reagent that can be used in "greener" solvents, though its stability in DMF can be a limitation.[22][23]
| Reagent | Class | Key Advantages | Considerations |
| HBTU/HCTU | Aminium | Robust, efficient, cost-effective.[24] | Can cause racemization in sensitive residues. |
| HATU | Aminium | Highly efficient for hindered couplings, low racemization.[21] | Higher cost. |
| PyBOP | Phosphonium | Efficient, good for cyclization. | Byproducts can be difficult to remove. |
| COMU | Aminium | Very fast, efficient, compatible with greener solvents.[22] | Limited stability in DMF.[23] |
Table 2: Comparison of common coupling reagents.
Protocol: Large-Scale SPPS of a Peptide Containing a Non-Natural Amino Acid
This protocol outlines a generalized procedure for the automated, large-scale synthesis of a hypothetical 15-mer peptide containing a sterically hindered nnAA using Fmoc/tBu chemistry.
Scale: 100 mmol Synthesizer: Automated Pilot-Scale Synthesizer (e.g., PurePep Sonata+)[25]
Materials
-
Resin: Pre-loaded Fmoc-Gly-Wang resin (0.6 mmol/g substitution).
-
Amino Acids: Fmoc-protected amino acids (standard and non-natural), 5 equivalents per coupling.
-
Solvents: DMF (peptide grade), DCM (ACS grade), NMP (optional, for difficult sequences).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HCTU (5 eq.), N,N-Diisopropylethylamine (DIPEA) (10 eq.).
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
Synthesis Cycle Protocol
The automated synthesizer will perform the following steps for each amino acid addition.[26]
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (6 cycles).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (5 eq.) with HCTU (4.95 eq.) and DIPEA (10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 45-90 minutes. For the sterically hindered nnAA, extend coupling time to 2-4 hours and consider double coupling.
-
-
Washing: Wash the resin with DMF (6 cycles).
-
Capping (Optional): To block any unreacted amino groups, treat with a solution of acetic anhydride and DIPEA in DMF. This is crucial for ensuring final product purity.
-
Loop: Repeat steps 2-6 until the full peptide sequence is assembled.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 13. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 21. 肽偶联剂选择指南 [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nbinno.com [nbinno.com]
- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 26. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
Application Note: Microwave-Assisted Synthesis with Fmoc-beta-Hoglu(Otbu)-OH
Executive Summary
The incorporation of
This guide details the protocol for incorporating Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-
Chemical Context & Material Science
The Building Block: Fmoc-beta-Hoglu(Otbu)-OH
Unlike standard
| Property | Specification |
| Formula | |
| MW | 439.5 g/mol |
| Side Chain | Homoglutamic acid ( |
| Challenge | Steric bulk of the side chain + lower reactivity of the |
| Storage | -20°C (Desiccated). Allow to reach RT before opening. |
The Kinetic Challenge
In
Microwave Solution: Microwave irradiation provides direct internal heating, disrupting these intermolecular aggregates (hydrogen bonds) and providing the thermal energy required to drive the coupling reaction to completion.[1]
Critical Parameters & Logic
Coupling Reagents: DIC/Oxyma Pure
While HATU/DIEA is a potent activator, it carries a higher risk of epimerization at elevated temperatures. For
-
Why? This combination generates a highly reactive ester with a lower pKa than HOBt, maintaining coupling efficiency at high temperatures (75°C) with minimal racemization.
Temperature Control
-
Standard: 75°C.
-
Rationale:
-amino acids are generally more thermally stable against racemization than sensitive -residues (like Cys or His). 75°C provides the optimal balance between reaction rate and resin stability.
Solvent Additives (The "Secret Sauce")
For sequences >10 residues containing Fmoc-beta-Hoglu(Otbu)-OH, aggregation is a primary failure mode.
-
Recommendation: Use 0.8 M LiCl in NMP as the coupling solvent if standard DMF fails. LiCl acts as a chaotropic agent, disrupting peptide-resin aggregation.
Detailed Protocol
Reagent Preparation
-
Activator Base: 1.0 M DIC in DMF.
-
Activator Additive: 1.0 M Oxyma Pure in DMF.
-
Deprotection Solution: 20% Piperidine in DMF + 0.1 M Oxyma Pure .
-
Note: Adding Oxyma to the deprotection cocktail suppresses potential aspartimide formation (or glutarimide formation in Glu derivatives) and protects against base-catalyzed epimerization.
-
-
Amino Acid Solution: 0.2 M Fmoc-beta-Hoglu(Otbu)-OH in DMF.
The MW-SPPS Cycle
Scale: 0.1 mmol | Resin: Rink Amide ProTide or Polystyrene
| Step | Operation | Reagents | Temp (°C) | Time (min) | Logic |
| 1 | Deprotection | 20% Pip / 0.1M Oxyma | 75°C | 3:00 | Rapid Fmoc removal. |
| 2 | Wash | DMF (4x) | RT | - | Remove piperidine. |
| 3 | Coupling | 5 eq AA / 5 eq DIC / 5 eq Oxyma | 75°C | 5:00 | Single Couple for short seq (<10 AA). |
| 3b | Double Couple | Repeat Step 3 with fresh reagents | 75°C | 5:00 | Required for Fmoc-beta-Hoglu if seq >10 AA or following a bulky residue. |
| 4 | Wash | DMF (4x) | RT | - | Remove excess reagents. |
Cleavage & Work-up
-
Wash resin with DCM (3x) and MeOH (3x). Dry under nitrogen.
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Incubate at Room Temperature for 2–3 hours (do not microwave cleave).
-
Precipitate in cold diethyl ether.
Visualization of Workflows
The Microwave Cycle Logic
This diagram illustrates the standard operating procedure for the beta-amino acid cycle.
Figure 1: Optimized MW-SPPS cycle for Fmoc-beta-Hoglu(Otbu)-OH showing the decision path for double coupling.
Troubleshooting Decision Matrix
How to handle low purity results specifically for beta-peptides.
Figure 2: Troubleshooting logic for addressing common synthesis failures with beta-amino acids.
References
-
CEM Corporation. Microwave-Assisted Solid Phase Peptide Synthesis of Difficult Sequences. Methods in Molecular Biology.[2][3] 2013.
-
Collins, J. M., et al. High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 2014.
-
Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational Chemistry for Beta-Peptides).[4]
-
Biotage. Peptide Synthesis Application Note: Synthesis of Beta-Peptides.
Sources
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
manual vs automated synthesis of beta-peptides
Application Note: Manual vs. Automated Solid-Phase Synthesis of -Peptides
Abstract & Introduction
However, these desirable properties introduce significant synthetic hurdles.[1][2] The additional methylene group in the backbone alters the electronic properties of the amine and carboxylate, often reducing coupling kinetics. Furthermore, the very stability that makes them therapeutically interesting leads to rapid on-resin aggregation, causing "difficult sequences" that fail during synthesis.
This guide provides a comparative technical analysis of Manual versus Automated (Microwave-Assisted) Solid-Phase Peptide Synthesis (SPPS) for
The Chemical Challenge: vs. Residues
Successful synthesis requires distinguishing between the two main classes of
-
-amino acids: Derived from natural
-amino acids via Arndt-Eistert homologation. The side chain is on the -carbon. Synthesis Difficulty: Moderate. -
-amino acids: The side chain is on the
-carbon. These are sterically congested because the side chain sits directly next to the incoming activated carboxyl group and the nucleophilic amine. Synthesis Difficulty: High.
Synthesis Logic Diagram
The following decision tree outlines the critical logic required for synthesizing
Caption: Synthesis logic flow based on residue sterics (
Methodology 1: Manual Synthesis (The Optimization Phase)
Manual synthesis is the "gold standard" for troubleshooting difficult
Reagents & Setup
-
Resin: Low loading (0.2 – 0.4 mmol/g) Tentagel or ChemMatrix resin (PEG-based resins swell better in polar solvents, crucial for
-peptides). -
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure. Note: DIC/Oxyma is preferred over HATU for standard cycles to reduce racemization risk and cost, reserving HATU for difficult
couplings. -
Solvent: DMF (Standard); NMP or DCM/DMF/NMP (1:1:1) for aggregated sequences.[1][3][4]
Protocol Steps
-
Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Positive QC (The Kaiser Test):
-
Critical Step: Perform a Kaiser (ninhydrin) test.
-amines are primary amines and should yield a dark blue positive result. -
Troubleshooting: If the beads are pale blue or patchy, aggregation is occurring. Switch to hot NMP (50°C) for subsequent washes.
-
-
Coupling (The Kinetic Bottleneck):
-
Activation: Dissolve Fmoc-
-AA-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in minimal DMF. Pre-activate for 2 minutes. -
Reaction: Add to resin.[5][6] Agitate for 2–4 hours (vs. 45 min for
-peptides). -
For
-residues: Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq). React for 3 hours, drain, and repeat (Double Couple) .
-
-
Negative QC: Perform Kaiser test. It must be yellow (colorless). If blue/brown, repeat coupling with a different solvent system.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min. Essential for
-peptides to prevent deletion sequences.
Methodology 2: Automated Microwave Synthesis (High Throughput)
Automated synthesis, specifically Microwave-Assisted SPPS (MW-SPPS) , is the preferred method for longer
Critical Parameters
-
Temperature Limit: 75°C. Warning: Exceeding 75°C with Fmoc-Cys or Fmoc-His can cause racemization. For
-amino acids, 75°C is generally safe and necessary to overcome the activation energy barrier. -
Power: Dynamic power application (maintaining temperature without "overshoot").
Protocol Steps (GE/CEM/Biotage Style)
-
Deprotection: 20% Piperidine/DMF with 0.1M Oxyma (to prevent aspartimide formation).
-
MW Cycle: 75°C for 3 minutes.
-
-
Coupling:
-
Reagents: DIC/Oxyma (5 eq excess).
-
Cycle (
): 75°C for 5 minutes. -
Cycle (
): 75°C for 10 minutes (Double coupling recommended).
-
-
Washing: Aggressive washing (4x DMF) is required to remove excess reagents from the resin matrix, which can be "sticky" due to the PEG resin.
Comparative Analysis: Data & Metrics
The following table summarizes the performance of manual vs. automated methods for a model "difficult" sequence: a mixed
| Metric | Manual Synthesis (Room Temp) | Automated MW Synthesis (75°C) |
| Total Synthesis Time | 48 – 72 hours | 4 – 6 hours |
| Crude Purity (HPLC) | 65% (Main impurity: Deletion seq) | 88% (Main impurity: Truncation) |
| Solvent Consumption | Low (200 mL total) | High (500+ mL due to priming/washes) |
| Coupling Efficiency ( | >98% (with 3h coupling) | >99% (with 5m coupling) |
| Coupling Efficiency ( | ~85% (requires double coupling) | ~95% (single), >99% (double) |
| Scalability | High (grams possible in large vessels) | Low/Med (limited by reaction vessel size) |
Troubleshooting & Quality Control
The "Difficult Sequence" Phenomenon
3Self-Validating System:
-
Micro-Cleavage: At residue 5, 10, and 15, remove 2 mg of resin. Cleave with TFA/H2O/TIPS (95:2.5:2.5) for 30 mins.
-
Analyze: Run UPLC-MS.
-
Result: If you see [M-Fmoc]+ peaks, deprotection failed.
-
Result: If you see [M-AA]+ peaks (deletion), coupling failed.
-
Corrective Actions:
-
Use Pseudoprolines: If synthesizing a mixed
peptide, insert pseudoproline dipeptides at intervals to disrupt the helix. -
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture in Manual Synthesis to disrupt H-bonds.
References
-
Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics." Organic Letters. Link
-
Palasek, S. A., et al. (2009). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science. Link
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-beta-HoGlu(OtBu)-OH Coupling Troubleshooting
Executive Summary: The Challenge of Beta-Amino Acids
Molecule Profile:
Name: Fmoc-L-
The Problem:
Users frequently report incomplete coupling (deletion sequences) when introducing Fmoc-
-
Entropic Penalty: The additional backbone flexibility increases the degrees of freedom, making the formation of the transition state for amide bond formation entropically less favorable.
-
Secondary Structure Formation:
-peptides are notorious for forming stable secondary structures (e.g., 14-helices) even at short lengths (4-6 residues). This "early folding" can bury the N-terminal amine of the resin-bound peptide, making it inaccessible to the incoming activated Fmoc- -HoGlu(OtBu)-OH [1, 4].
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Figure 1: Diagnostic logic for isolating coupling failures. The path prioritizes reagent chemistry first, then solvation/aggregation issues.
Technical FAQs & Troubleshooting Guide
Q1: I am using HBTU/DIPEA, but the coupling yield is <50%. Why?
A: HBTU is insufficient for hindered
-
Mechanism: HATU generates an OAt-active ester . The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group participation) via a 7-membered ring transition state, significantly accelerating the acylation rate compared to the benzotriazole of HBTU [1, 2].
Q2: My sequence is aggregating. Standard DMF isn't working. What solvent system should I use?
A:
-
Protocol: Dissolve the amino acid and coupling reagents in NMP (N-methylpyrrolidone) containing 0.8 M LiCl (Lithium Chloride) .
-
Why: Lithium ions act as chaotropic agents, disrupting the hydrogen bond networks of the
-peptide secondary structures and keeping the polymer chain extended and solvated [4].
Q3: Can I use Microwave-Assisted Synthesis?
A: Yes, it is highly recommended for this specific molecule.
The Science: Thermal energy helps overcome the rotational energy barriers of the extra methylene group in the
-
Temperature: 75°C.
-
Time: 5 minutes (standard)
extend to 10 minutes for this residue. -
Warning: Do not exceed 75°C to avoid degradation of the Fmoc group or the OtBu ester [1, 4].
Q4: Is racemization a concern with Fmoc- -HoGlu(OtBu)-OH?
A: Less than with
Optimized Experimental Protocol
Objective: High-efficiency coupling of Fmoc-
Reagents Required[1][4][5][6][7][8][9][10][11]
-
Amino Acid: Fmoc-
-HoGlu(OtBu)-OH (4.0 equivalents relative to resin loading) -
Activator: HATU (3.9 equivalents)
-
Base: DIPEA (8.0 equivalents)
-
Solvent: NMP (preferred) or DMF. Add 0.8M LiCl if sequence is >10 residues.
Step-by-Step Procedure
-
Resin Preparation:
-
Ensure the resin is fully swollen in NMP/DMF for at least 30 minutes.
-
Deprotect the previous Fmoc group (20% Piperidine/DMF) and wash thoroughly (5x DMF).
-
-
Pre-Activation (Critical):
-
Dissolve Fmoc-
-HoGlu(OtBu)-OH and HATU in the minimum amount of NMP. -
Add DIPEA immediately prior to adding to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid guanidinium formation capping the amine.
-
-
Coupling (Double Coupling Strategy):
-
Round 1: Add the mixture to the resin.[5] Shake for 60 minutes at Room Temperature (or 10 mins at 75°C if using Microwave).
-
Drain and Wash: Drain solvent, wash 1x with DMF.
-
Round 2: Repeat the exact same addition with fresh reagents. Shake for 60 minutes .
-
-
Monitoring:
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to a secondary amine).
-
If positive (Blue), proceed to a third coupling using HOAt/DIC (carbodiimide activation) to access a different mechanistic pathway.
-
-
Capping (Optional but Recommended):
-
If the test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Comparative Data: Coupling Efficiency
| Reagent System | Solvent | Time | Estimated Yield* |
| HBTU / DIPEA | DMF | 1 hr | 40-60% (Poor) |
| HATU / DIPEA | DMF | 1 hr | 85-90% (Good) |
| HATU / DIPEA | 0.8M LiCl in NMP | 1 hr | >95% (Excellent) |
| Microwave (HATU) | DMF | 10 min | >98% (Optimal) |
*Yields are estimates based on typical difficult beta-amino acid couplings [1, 4].
Mechanism of Action (Visualized)
The following diagram illustrates why HATU and Lithium salts are necessary for this specific coupling.
Figure 2: Mechanism of overcoming steric and aggregation barriers. LiCl solvates the resin-bound peptide, while HATU creates a hyper-reactive ester to compensate for the beta-amino acid's slow kinetics.
References
-
Albericio, F., & Kates, S. A. (2019). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focuses on HATU/HOAt advantages for hindered couplings).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397-4398. (The foundational paper for HATU/HOAt).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Review of racemization and base selection).
-
Murray, J. K., & Gellman, S. H. (2006). "Microwave-Assisted Synthesis of Beta-Peptides." Nature Protocols, 1, 2552–2562. (Definitive guide on microwave and LiCl usage for beta-peptides).
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.[6] (Comparison of Uronium vs Phosphonium salts).
Sources
- 1. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
optimizing coupling time for sterically hindered beta-amino acids
Technical Support Center: Optimizing Coupling for Sterically Hindered -Amino Acids
Current Status: Operational
Subject: Kinetics & Protocol Optimization for
Executive Summary: The Steric Challenge
Coupling sterically hindered
-
-amino acids (side chain on the
-carbon) generally couple with kinetics similar to hindered -amino acids (e.g., Val, Ile). -
-amino acids (side chain on the
-carbon) represent a "difficult sequence" class. The side chain is positioned directly adjacent to the activated carbonyl, creating severe steric clash during nucleophilic attack.
This guide provides a self-validating optimization protocol to overcome sluggish kinetics, aggregation (14-helix formation), and racemization.
Diagnostic Protocol Selector
Before selecting a reagent, determine your specific steric challenge. Use this logic flow to select the correct coupling strategy.
Figure 1: Decision matrix for selecting coupling protocols based on
Reagent Selection & Kinetics
The Gold Standards: HATU vs. COMU
For hindered
| Feature | HATU (Guanidinium) | COMU (Uronium/Oxyma) | Recommendation |
| Leaving Group | HOAt (7-azabenzotriazole) | Oxyma Pure | COMU is safer (non-explosive) and often faster.[1] |
| Base Requirement | 2.0 equivalents (DIEA) | 1.0 equivalent (DIEA) | COMU prevents base-catalyzed racemization. |
| Steric Performance | Excellent | Superior | COMU shows higher yields in |
| Solubility | Moderate in DMF | High in DMF/NMP | COMU is preferred for high-concentration kinetics. |
Why COMU/Oxyma?
COMU releases Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in situ. Unlike HOBt/HOAt, Oxyma acts as a powerful nucleophilic catalyst that suppresses racemization (epimerization) while accelerating the acylation of the hindered amine.
Critical Alert: When using COMU, do not use 2 equivalents of base (DIEA). Excess base with uronium reagents can lead to guanidinylation of the N-terminus (capping the chain). Use a 1:1 ratio of COMU:Base.
Experimental Protocols
Protocol A: Microwave-Assisted Coupling (The "Beta-2" Solution)
Microwave (MW) irradiation is the most effective way to overcome the energy barrier of
Parameters:
-
Reagents: 3 equiv Fmoc-
-AA : 3 equiv COMU : 3 equiv DIEA. -
Solvent: DMF or NMP (NMP is better for preventing aggregation).
-
Concentration: 0.2 M minimum.
| Step | Temperature | Time | Power | Notes |
| Coupling 1 | 75°C | 5 min | 25-30W | Standard for Val/Ile/ |
| Coupling 2 | 75°C | 5 min | 25-30W | Required for |
| Sensitive AA | 50°C | 10 min | 15W | Use if Cys/His are present to prevent racemization. |
Validation Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) after the second coupling. If positive, proceed to a third coupling using HATU to vary the activation species.
Protocol B: Room Temperature Optimization (No Microwave)
If MW is unavailable, you must rely on time and concentration.
-
Pre-activation: Dissolve AA and HATU in DMF. Add DIEA. Wait 30 seconds (color change to yellow).
-
Addition: Add activated mixture to resin.
-
Duration: 2 hours minimum.
-
Re-coupling: Drain and repeat. Do not extend single coupling to 4 hours ; fresh reagents are more effective than old ones.
Troubleshooting & FAQs
Q1: My coupling yield stalls at 70% despite double coupling. Why?
Diagnosis: On-resin aggregation.[2]
-
Solvent Switch: Replace DMF with NMP or a mixture of DMF:DMSO (1:1) .
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts the hydrogen bonding network of the 14-helix.
-
Pseudoprolines: If possible, insert a pseudoproline dipeptide (oxazolidine) to induce a "kink" in the backbone and break the aggregate.
Q2: I see a "deletion sequence" (n-1) in my Mass Spec.
Diagnosis: Incomplete coupling due to steric hindrance (
-
Switch from HATU to COMU (more reactive species).
-
Increase temperature to 75°C (if using MW).
-
Acetylation Cap: Cap unreacted amines with acetic anhydride after the coupling step to prevent "deletion peptides" from growing. It is easier to purify a truncated sequence than a deletion sequence.
Q3: I am observing Diketopiperazine (DKP) formation.
Diagnosis: This occurs at the dipeptide stage, especially if Proline or a
Figure 2: Pathway of Diketopiperazine (DKP) side reaction.
Solution:
-
Avoid Fmoc-Pro-Resin: Use 2-Chlorotrityl resin (sterically bulky) to discourage back-biting.
-
Rapid Coupling: Ensure the third amino acid is coupled immediately and rapidly (high concentration) to outcompete the cyclization reaction.
Q4: Can I use PyBOP?
Answer: You can, but it generates toxic HMPA byproducts and is generally slower than HATU/COMU. For
References
-
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis.[1][3][4] Journal of Peptide Science.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-peptide folding/aggregation). -
Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation. Helvetica Chimica Acta.[5]
-
Collins, J. M. (2021). Microwave-Enhanced Peptide Synthesis.[1][6][7] In Microwave Chemistry. (Protocols for 75°C coupling).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
side reactions associated with Fmoc-beta-Hoglu(Otbu)-OH
Executive Summary & Molecule Profile
Fmoc-
Unlike standard
| Property | Details |
| Chemical Name | Fmoc-3-aminohexanedioic acid 6-tert-butyl ester |
| Common Code | Fmoc- |
| Molecular Formula | |
| Key Structural Feature | |
| Primary Utility | Peptidomimetics, foldamers, increasing half-life. |
Critical Side Reactions & Mechanisms
A. N-Terminal Cyclization (Pyrrolidone Formation)
The most significant chemical risk for Fmoc-
-
Mechanism: Upon removal of the Fmoc group, the free primary amine is positioned spatially close to the side-chain ester. While the tert-butyl ester is generally stable to aminolysis, any premature loss of the protecting group (or use of less stable esters) can lead to the nucleophilic attack of the backbone amine on the side-chain carbonyl.
-
Result: Formation of a 5-membered lactam (pyrrolidone) ring, analogous to the pyroglutamate formation seen in
-Glu/Gln. This terminates the peptide chain, preventing further coupling. -
Risk Factor: High during post-cleavage handling (neutral pH) if the N-terminus is free.
B. Coupling Inefficiency (Steric Hindrance)
-amino acids possess an extra methylene group in the backbone, altering the trajectory of the nucleophilic amine.-
Mechanism: The
-amine is less nucleophilic and more sterically hindered than an -amine. Furthermore, the growing -peptide chain often adopts stable secondary structures (e.g., 14-helices) on the resin, leading to aggregation that blocks reagent access. -
Result: Incomplete coupling (deletion sequences).
C. Glutarimide Formation (Low Risk)
Unlike
Visualizing the Cyclization Pathway
The following diagram illustrates the potential cyclization pathway of N-terminal
Caption: Logical flow of N-terminal cyclization risks. Immediate coupling of the subsequent amino acid is critical to prevent the "Free Amine" from attacking the side chain.
Troubleshooting Guide (FAQ)
Issue 1: Low Coupling Yields (Deletion Sequences)
Q: I am seeing incomplete coupling of Fmoc-
-
Diagnosis:
-amino acids have slower reaction kinetics. Standard HBTU/DIC protocols are often insufficient. -
Solution:
-
Switch Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are more potent for hindered amines.
-
Double Coupling: Perform the coupling twice (2 x 1 hour) rather than once.
-
Solvent System: Use a mixture of DMF and DCM (1:1) to improve resin swelling, or add 0.1M LiCl to disrupt
-sheet aggregation.
-
Issue 2: Mass Spec Anomaly (-18 Da or -56 Da)
Q: My LC-MS shows a peak corresponding to [M - 56] or [M - 18]. Is this the side reaction?
-
Analysis:
-
[M - 56 Da]: Loss of the tert-butyl group (
). This suggests the OtBu ester was cleaved, likely during TFA treatment. If this happens before the peptide is finished, it can lead to side reactions. -
[M - 18 Da]: Loss of water. This is characteristic of lactamization (cyclization).
-
-
Fix:
-
Ensure the N-terminus is acetylated or coupled immediately.
-
If the mass corresponds to [M - OtBu - H2O + H], you have formed the pyrrolidone lactam . This is irreversible. Restart synthesis and ensure the N-terminal Fmoc is kept on until the final step or the N-terminus is capped immediately.
-
Issue 3: Solubility in Aqueous Buffers
Q: My purified peptide containing
-
Cause:
-peptides are more hydrophobic and fold into stable helices that aggregate. -
Solution:
-
Dissolve the peptide in a small amount of DMSO or Acetonitrile before adding buffer.
-
Design the sequence to include charged residues (Lys, Arg) adjacent to the
-Hoglu to disrupt aggregation.
-
Optimized Experimental Protocols
Protocol A: High-Efficiency Coupling for -Hoglu
Use this protocol to minimize deletion sequences.
-
Resin Preparation: Swell resin in DMF (30 min).
-
Activation:
-
3.0 eq Fmoc-
-Hoglu(OtBu)-OH -
2.9 eq HATU
-
6.0 eq DIEA (Diisopropylethylamine)
-
Dissolve in minimal DMF (0.2 M concentration).
-
-
Reaction:
-
Add activated solution to resin.[1]
-
Shake for 60 minutes at Room Temperature.
-
Drain and Repeat (Double Couple) for difficult sequences.
-
-
Monitoring: Use the Chloranil Test (more sensitive for secondary/hindered amines) rather than the standard Kaiser test.
Protocol B: Safe Cleavage Cocktail
Prevents premature side chain modification.
-
Cocktail: TFA / TIS /
(95 : 2.5 : 2.5). -
Time: 2-3 hours.
-
Precipitation: Cold Diethyl Ether.
-
Note: Do not let the peptide sit in the cleavage cocktail overnight; extended acid exposure can degrade the sensitive
-backbone or promote side reactions if scavengers are depleted.
References
-
Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Chemical Reviews.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Merck/Novabiochem. (2023). Fmoc Solid Phase Peptide Synthesis - Technical Handbook.
-
PubChem. (2023). Fmoc-beta-Hoglu(Otbu)-OH Compound Summary.
-
Aguilar, N., et al. (2007). Glutarimide formation in the solid phase synthesis of glutamic acid containing peptides. Journal of Peptide Science.
Sources
racemization of beta-amino acids during peptide synthesis
Technical Support Center: Control of Racemization in -Amino Acid Peptide Synthesis
Executive Summary
This technical guide addresses the stereochemical instability of
This guide provides troubleshooting workflows, optimized coupling protocols, and analytical methods to ensure enantiomeric purity, specifically targeting the high-risk
Module 1: Mechanistic Insight (The "Why")
The Critical Distinction: vs.
To solve racemization, one must first identify the chiral center's location relative to the activating carbonyl group.
-
-Amino Acids (Stable): The side chain is attached to the
-carbon (adjacent to the amine). The -carbon is unsubstituted (methylene). The chiral center is insulated from the activated carbonyl, making these residues highly resistant to racemization during coupling. -
-Amino Acids (Labile): The side chain is attached to the
-carbon (adjacent to the carbonyl). This creates a "perfect storm" for epimerization:-
The
-proton is highly acidic due to the electron-withdrawing effect of the activated carbonyl (ester/amide). -
Base-mediated abstraction of this proton yields a planar enolate intermediate, destroying stereochemistry.
-
Mechanism of -Epimerization
Unlike
Figure 1: The primary pathway for loss of chirality in
Module 2: Troubleshooting Guide (FAQs)
Q1: I am observing significant epimerization (>5%) when coupling Fmoc- -homoalanine. I use HATU/DIPEA. What is wrong?
Diagnosis: You are using a "strong activation + strong base" system, which is fatal for
Corrective Action:
-
Switch Coupling Reagents: Move to DIC/Oxyma Pure . This combination generates a less acidic active ester compared to HATU/DIPEA while maintaining high coupling efficiency.
-
Change the Base: If a base is required (e.g., for on-resin neutralization), replace DIPEA (pKa ~10.7) with 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid but too sterically hindered and weak to abstract the
-proton effectively [1].
Q2: Does the choice of solvent affect -amino acid racemization?
Answer: Yes. Polar aprotic solvents like DMF and DMSO stabilize charged intermediates (enolates), thereby increasing the rate of racemization.
-
Recommendation: whenever solubility permits, use DCM (Dichloromethane) or a DCM/DMF mixture (e.g., 1:1) for the coupling step of sensitive
-residues. The lower polarity destabilizes the transition state leading to the enolate [2].
Q3: How do I distinguish between the correct product and the epimer? They co-elute on C18.
Answer:
-
Solution 1 (Analytical): Use Marfey’s Method (see Module 3).[1] This derivatization converts enantiomers into diastereomers with significantly different retention times.
-
Solution 2 (Purification): Switch to a C18-PFP (Pentafluorophenyl) column or a dedicated Chiralpak column (e.g., IA or IC) for preparative separation.
Module 3: Optimized Protocols
Protocol A: Low-Racemization Coupling of -Amino Acids
Target: Minimizing
Reagents:
-
Fmoc-
-AA-OH (3.0 eq) -
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Solvent: DCM:DMF (1:1 v/v)
-
Base: None (or 3.0 eq 2,4,6-Collidine if using HCl salts of AA)
Workflow:
-
Pre-activation: Dissolve the Fmoc-
-AA and Oxyma Pure in the minimal amount of DMF. Add DCM to reach the final volume. -
Cooling (Optional but Recommended): Chill the solution to 0°C.
-
Activation: Add DIC. Stir for 2 minutes at 0°C.
-
Coupling: Add the pre-activated mixture to the resin.
-
Incubation: Shake at room temperature for 60–120 minutes. Do not use microwave heating for
-couplings. -
Monitoring: Perform a micro-cleavage and analyze via HPLC/MS. If coupling is incomplete, do not add base/HATU. Re-couple using the same DIC/Oxyma protocol.
Protocol B: Marfey’s Analysis for Enantiomeric Purity
Target: Quantifying the % D-isomer (or wrong epimer) in your peptide.
Principle: Marfey’s reagent (L-FDAA) reacts with the N-terminal amine of the hydrolyzed amino acid to form diastereomers that are easily separable on standard C18 columns [3].
Steps:
-
Hydrolysis: Hydrolyze a small peptide sample (0.5 mg) in 6 M HCl at 110°C for 24 hours (use propionic acid/HCl for
-peptides to ensure complete bond cleavage). -
Derivatization:
-
Dry the hydrolysate.
-
Add 50 µL 1 M NaHCO
. -
Add 100 µL 1% L-FDAA (Marfey’s Reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
-
Quenching: Add 10 µL 2 M HCl to stop the reaction.
-
Analysis: Inject onto a standard C18 HPLC column (Gradient: water/acetonitrile with 0.1% TFA).
-
Result: The L-L adduct (correct) and L-D adduct (epimerized) will elute at distinct times.
-
Module 4: Comparative Data & Decision Matrix
Table 1: Coupling Reagent Risk Profile for -Amino Acids
| Coupling System | Base Required? | Risk of Epimerization | Coupling Efficiency | Recommendation |
| DIC / Oxyma | No | Low (< 1%) | High | Gold Standard |
| DIC / HOBt | No | Low-Medium | Medium | Acceptable Alternative |
| HATU / DIPEA | Yes | High (> 10%) | Very High | Avoid for |
| PyBOP / NMM | Yes | Medium | High | Use only if DIC fails |
| Mixed Anhydride | N/A | High (Temp dependent) | High | Expert Use Only (-15°C) |
Visual Troubleshooting Workflow
Figure 2: Decision tree for diagnosing and resolving chiral purity issues in
References
-
BenchChem. (2025).[2] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from 2
-
Seebach, D., & Matthews, J. L. (1997).[3]
-Peptides: a surprise at every turn. Chemical Communications.[3][4] Retrieved from 3 -
Bhushan, R., & Bruckner, H. (2004). Marfey's method for enantiomeric resolution of amino acids. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11][12] (Context validated via ACS Publications search). Retrieved from 13[13]
-
Carpino, L. A., et al. (2004).[12] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (Demonstrating TMP/Collidine efficacy). Retrieved from 14
Sources
- 1. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chab.ethz.ch [chab.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 8. peptide.com [peptide.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structural investigations of a beta-peptide forming a 314-helix stabilized by electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Premature Cleavage of OtBu Group During Fmoc-SPPS
Status: Active Ticket Type: Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist Subject: Diagnosing and Resolving "Ghost" Mass Shifts (-56 Da) in Fmoc-SPPS
Executive Summary: The "Ghost" -56 Da Peak
In Fmoc solid-phase peptide synthesis (SPPS), the tert-butyl ester (OtBu) serves as the standard orthogonal protecting group for the side chains of Aspartic Acid (Asp) and Glutamic Acid (Glu). It is designed to be stable to the basic conditions of Fmoc removal (20% piperidine) and cleaved only during the final global deprotection with Trifluoroacetic Acid (TFA).
The Problem: Users occasionally observe a mass shift of [M-56] (loss of isobutylene) or related adducts before the final cleavage step, or find the free acid form present in the final crude despite using standard protocols.
The Root Causes:
-
Base-Catalyzed Elimination (Aspartimide Formation): The most common cause, specifically for Asp residues. The OtBu group is ejected during a cyclization event triggered by piperidine.
-
Acid-Catalyzed Hydrolysis (Reagent Acidity): Prolonged exposure to acidic coupling additives (HOBt, Oxyma) or high temperatures can prematurely cleave the acid-labile OtBu ester.
-
Lewis Acid Contamination: Presence of metal ions or specific scavengers interacting with the ester.
Diagnostic Hub: Identifying the Mechanism
Before altering your synthesis, you must identify how the OtBu was lost. Use this diagnostic flowchart based on Mass Spectrometry (ESI-MS) data.
Figure 1: Diagnostic decision tree for distinguishing between simple acidolysis and aspartimide-mediated loss.
Module 1: The Aspartimide Trap (Base-Catalyzed Loss)
The Scenario: You are synthesizing a sequence containing Asp-Gly , Asp-Asn , or Asp-Ser . You observe a complex mixture of peaks including [M-18] (Aspartimide), [M+51] (Piperidide), and potentially [M-56] (Free acid from hydrolysis).
The Mechanism: The OtBu group is not "cleaved" by acid here; it is ejected as a leaving group. The basic deprotection reagent (piperidine) removes the proton from the backbone amide nitrogen of the next residue. This nitrogen attacks the Asp side-chain carbonyl, closing a 5-membered succinimide ring (Aspartimide) and expelling the OtBu group (as tert-butoxide/isobutylene).
Corrective Protocols:
| Strategy | Protocol / Adjustment | Why it works |
| Acidic Modifier | Add 0.1 M Oxyma Pure or HOBt to your 20% Piperidine deprotection solution. | The acid buffers the reaction, suppressing the deprotonation of the amide backbone without preventing Fmoc removal. |
| Bulky Protection | Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). | The massive steric bulk of the OMpe group physically blocks the nucleophilic attack on the carbonyl. |
| Backbone Protection | Use Hmb or Dmb protected dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). | Prevents the backbone nitrogen from attacking the side chain by blocking it with a protecting group. |
Expert Insight:
"If you see a -56 Da loss on an Asp-containing peptide, assume Aspartimide first. True acidolysis of OtBu by HOBt is rare unless you are heating aggressively (>75°C)."
Module 2: Acid-Catalyzed Cleavage (Reagents & Heat)
The Scenario: You observe clean conversion to the free acid [M-56] on Glu or Asp residues. No Aspartimide adducts are present. The sequence does not contain "difficult" Asp motifs.
The Mechanism: OtBu is acid-labile. While stable to mild base, it can be cleaved by:
-
Active Esters: HOBt (pKa ~4.6) and Oxyma (pKa ~4.[1]6) are acidic.[2] High concentrations (1M) or prolonged coupling times can protonate the ester oxygen.
-
Heat: Microwave synthesis accelerates acidolysis.
-
Lewis Acids: Metal salts or old solvents.
Troubleshooting Guide:
Q: Is your HOBt wet?
-
Issue: HOBt is often sold as a hydrate (~12% water) to prevent explosion.
-
Impact: Water + Acidic Environment + Heat = Hydrolysis of the OtBu ester.
-
Fix: Switch to Oxyma Pure (safer, often cleaner) or use anhydrous HOBt (with caution).
Q: Are you using high-temperature microwave coupling?
-
Issue: At >60°C, the acidity of HOBt/Oxyma becomes sufficient to cleave OtBu over repeated cycles.
-
Fix:
-
Limit coupling temperature to 50°C for Asp/Glu rich sequences.
-
Use DIC/Oxyma instead of phosphonium salts (PyBOP) if possible, as the reaction environment is often less aggressive.
-
Ensure a base (DIEA/NMM) is present in sufficient quantity (2 equivalents relative to coupling reagent) to neutralize the "cocktail" acidity.
-
Q: Are you using Lewis Acid catalysts?
-
Issue: Some labs use salts like Cu(II) or Zn(II) for specific monitoring or cleavage steps.
-
Fix: Ensure rigorous washing with EDTA or sodium diethyldithiocarbamate to remove metals before drying the resin.
Module 3: Handling & Storage (Environmental Factors)
The Scenario: The synthesis looked good on the resin (via Kaiser test), but the LCMS of the crude shows de-protected side chains.
Checklist:
-
TFA Vapors: Do not store resin in the same fridge or desiccator as TFA bottles. Even trace vapors can cleave OtBu over weeks.
-
Chlorinated Solvents: DCM can slowly decompose to HCl over time if not stabilized (amylene/methanol). Acidic DCM used for washes can cleave OtBu.
-
Test: Check the pH of your DCM wet paper. If acidic, discard.
-
-
Lyophilization: If you lyophilize the peptide from dilute acetic acid or HCl, you might hydrolyze any remaining groups if you are doing fragment condensation (rare, but possible).
Validated Protocols
Protocol A: "Aspartimide-Free" Deprotection Cocktail
Use this for sequences containing Asp-Gly, Asp-Asn, Asp-Ser.
-
Prepare Solvent: DMF (Dimethylformamide), amine-free.[3]
-
Add Base: Piperidine (20% v/v).
-
Add Modifier: Oxyma Pure (0.1 M) .
-
Calculation: For 100 mL solution, add 20 mL Piperidine, 80 mL DMF, and 1.42 g Oxyma Pure.
-
-
Usage: Perform Fmoc removal as standard (e.g., 2 x 5 min).
-
Note: The solution will be slightly yellow. This is normal.
Protocol B: Micro-Cleavage for Diagnosis
Use this to check if OtBu is lost ON-RESIN or during WORKUP.
-
Take ~5 mg of resin.
-
Wash 3x with DCM.
-
Add 200 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O).
-
React for only 15 minutes (minimize time to prevent confounding results).
-
Precipitate in ether, spin down, dissolve in 50% Acetonitrile/Water.
-
Inject on MS.
-
Interpretation: If you see the correct mass here, but the wrong mass in your bulk cleavage (which sat for 3 hours), your bulk cleavage scavengers might be insufficient, leading to tert-butyl cation re-attachment (alkylation) or other side reactions, though this usually adds mass (+56), not removes it.
-
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Asp(OtBu)-OH for Asp-Gly sequences if I keep the temperature low? A: It is risky. Even at room temperature, Asp-Gly can form Aspartimide (10-30% per cycle). We strongly recommend using Fmoc-Asp(OMpe)-OH or the 0.1 M Oxyma/Piperidine cocktail for this specific motif.
Q: Why does the mass spectrum show [M+51]? A: This is the Piperidide adduct. The Aspartimide ring formed (after ejecting OtBu) was subsequently attacked by piperidine during a deprotection step.[4] This opens the ring, attaching the piperidine molecule to the peptide. This is a permanent modification and cannot be reversed.
Q: Is OtBu stable to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)? A: OtBu itself is stable to DBU, but DBU is a stronger base than piperidine and promotes Aspartimide formation much more aggressively. Avoid DBU for Asp-containing sequences unless you are using backbone protection (Hmb/Dmb).
Q: Does the brand of HOBt matter? A: Yes. Anhydrous HOBt is explosive and rare. Most vendors sell HOBt·H2O (monohydrate). The water content can hydrolyze esters at high temperatures. Oxyma Pure is generally preferred today as it is not explosive and has better solubility/kinetics.
References
-
Biotage. (2023).[5] Preventing Aspartimide Rearrangements during Fmoc-based SPPS. Retrieved from [Link]
-
Iris Biotech. (n.d.). Aspartimide Formation: Mechanisms and Prevention.[1][4][5][6][7][8] Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Prevention of Aspartimide Formation during Peptide Synthesis.[1][4][5][6][7][8][9][10] Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beta-Amino Acid Coupling Efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth, actionable advice on a critical and often challenging aspect of synthesizing beta-peptides: the effect of temperature on the coupling efficiency of β-amino acids. As peptides containing β-amino acids become increasingly vital in medicinal chemistry for their enhanced proteolytic stability and unique conformational properties, mastering their synthesis is paramount. This document offers a combination of frequently asked questions for foundational knowledge and a detailed troubleshooting guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the role of temperature in the coupling of β-amino acids during Solid-Phase Peptide Synthesis (SPPS).
Q1: Why is temperature such a critical parameter for β-amino acid coupling?
Temperature is a double-edged sword in peptide synthesis. On one hand, elevated temperatures increase reaction kinetics, which can be highly beneficial for driving the coupling of sterically hindered β-amino acids to completion.[1] On the other hand, higher temperatures can provide the activation energy for undesirable side reactions, most notably epimerization (racemization) and the formation of byproducts.[1] Unlike α-amino acids, the additional backbone flexibility and steric bulk of many β-amino acids can make them less reactive, often requiring more forcing conditions, such as heat, to achieve efficient coupling.[2]
Q2: What is the general effect of increasing temperature on coupling reactions?
Increasing the temperature generally accelerates the rate of both the desired peptide bond formation and potential side reactions.[1] For "difficult" sequences, including those with bulky β-amino acids or those prone to aggregation, raising the temperature can disrupt secondary structures and improve solvation, leading to significantly higher coupling efficiency and purer final products.[3][4] However, this acceleration is not uniform across all possible reactions. The key is to find a thermal "sweet spot" that maximizes the rate of the desired coupling while keeping the rates of side reactions, such as epimerization, acceptably low.[5]
Q3: How does the choice of coupling reagent influence the optimal temperature?
The optimal temperature is intrinsically linked to the coupling reagent used.
-
Carbodiimides (e.g., DIC, DCC): When used with additives like Oxyma Pure® or HOBt, these reactions are often performed at room temperature or even cooled (0 °C) to minimize side reactions like N-acylurea formation and racemization.[6] However, for hindered β-amino acids, elevated temperatures up to 50°C may be necessary, though this increases the risk of epimerization.[7][8]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents form highly reactive intermediates, allowing for rapid couplings.[9] They are often used at room temperature but are also effective at elevated temperatures (50-80 °C), particularly in microwave-assisted SPPS, to shorten reaction times and tackle difficult couplings.[8][10] The choice between them can depend on the specific β-amino acid, with HATU often being preferred for its high reactivity with sterically hindered residues.[6][11]
Q4: Are there specific β-amino acids that are more sensitive to temperature-induced side reactions?
Yes. Just as with α-amino acids, certain β-amino acid residues are more prone to side reactions at elevated temperatures. For instance, β-amino acid analogs of Cysteine and Histidine can be particularly susceptible to racemization.[5] Additionally, sequences containing β-homo-Asparagine or β-homo-Glutamine can undergo side-chain dehydration, while β-homo-Aspartic acid residues risk aspartimide formation, both of which can be exacerbated by heat.[1]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the coupling of β-amino acids, with a focus on temperature-related causes and solutions.
Problem 1: Low Coupling Yield / Incomplete Reaction
Primary Symptom: Kaiser test remains positive (blue) after coupling, or HPLC/MS analysis of a test cleavage shows a significant amount of the unreacted N-terminal amine (deletion sequence).[12][13]
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Thermal Energy | The β-amino acid or the growing peptide-resin is sterically hindered, preventing the coupling reaction from proceeding efficiently at room temperature. The activation energy barrier is not being overcome. | Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments, from room temperature up to a maximum of 75-80 °C. Monitor the reaction at each stage with a Kaiser test or a small-scale cleavage and HPLC analysis. For many systems, a temperature of 50-60 °C provides a good balance.[10] |
| Peptide Aggregation on Resin | The growing peptide chain is folding into a secondary structure on the resin, physically blocking the N-terminal amine from reacting. This is common in longer or hydrophobic sequences. | Heat to Disrupt Structure: Increasing the temperature can disrupt the hydrogen bonds causing aggregation, improving solvation and making the reactive site accessible.[3] Using specialized resins (e.g., PEG-based) or chaotropic salts can also help.[14] |
| Poor Reagent Stability at RT | While less common, some activated species may be unstable over longer reaction times at room temperature, degrading before they can couple effectively. | Elevated Temperature, Shorter Time: Increasing the temperature can significantly shorten the required coupling time (e.g., from 2 hours at RT to 20-30 minutes at 60 °C), ensuring the activated amino acid reacts before it degrades.[4] |
Problem 2: Significant Epimerization/Racemization Detected
Primary Symptom: HPLC analysis shows a diastereomeric impurity peak close to the main product peak, confirmed by MS to have the same mass. This compromises the stereochemical integrity of your peptide.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Temperature | The coupling temperature is too high, providing the necessary activation energy for the deprotonation of the α-carbon and subsequent loss of stereochemistry, often via an oxazolone intermediate.[15] | Reduce Temperature: If epimerization is observed, reduce the coupling temperature. For sensitive residues, coupling at room temperature or even 0 °C is advisable. If elevated temperature is required for efficiency, find the lowest possible temperature that gives an acceptable yield. |
| Prolonged Exposure to Base/Heat | The combination of a strong base (like DIEA) and high temperature over an extended period dramatically increases the rate of epimerization.[16] | Optimize Base and Time: Use a weaker base (e.g., N-methylmorpholine, NMM) or a base with higher steric hindrance (e.g., 2,4,6-collidine). Minimize the reaction time at elevated temperatures. Avoid pre-activation steps where the amino acid, coupling reagent, and base are incubated together at high temperatures before being added to the resin.[1] |
| Inappropriate Coupling Reagent | Some coupling reagents, particularly carbodiimides without racemization-suppressing additives (like Oxyma or HOBt), are more prone to causing epimerization at higher temperatures. | Switch Reagent/Additive: Ensure a racemization suppressant is always used. For temperature-sensitive couplings, consider using a reagent known for low racemization levels, such as COMU or TOTT.[6] |
Problem 3: Formation of Side Products
Primary Symptom: HPLC/MS analysis reveals unexpected peaks, such as N-acylurea (with carbodiimides) or products resulting from side-chain modifications.
| Potential Cause | Explanation | Recommended Solution |
| N-Acylurea Formation | With carbodiimide reagents (DIC/DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the nucleophilic attack by the amine is slow (due to steric hindrance) and the temperature is elevated.[6] | Lower Temperature & Use Additives: Perform the coupling at a lower temperature (0 °C to RT) to slow the rate of this intramolecular rearrangement. The addition of HOBt or Oxyma Pure® traps the active intermediate as a less rearrangement-prone active ester.[6] |
| Side-Chain Dehydration | At high temperatures, the side chains of β-homo-Asn and β-homo-Gln can be dehydrated to form a nitrile. | Use Lower Temperature & Protecting Groups: Couple these residues at room temperature if possible. Ensure that appropriate side-chain protecting groups (like Trityl) are used, as they can help mitigate this side reaction. |
Experimental Protocols & Visualizations
Diagram: Troubleshooting Low Coupling Yield
This decision tree illustrates a logical workflow for addressing incomplete coupling reactions when incorporating β-amino acids.
Caption: A decision tree for troubleshooting low coupling yields of β-amino acids.
Protocol 1: General Method for Optimizing Coupling Temperature
This protocol provides a systematic approach to finding the ideal temperature for a new or difficult β-amino acid coupling.
-
Resin Aliquoting: Prepare four equal aliquots of the resin-bound peptide with the free N-terminal amine in separate reaction vessels.
-
Reagent Preparation: Prepare a master mix of the Fmoc-β-amino acid (4 eq.), coupling reagent (e.g., HATU, 3.95 eq.), and additive (e.g., Oxyma, 4 eq.) in DMF. Just before addition, add the base (e.g., DIEA, 8 eq.).
-
Parallel Reactions:
-
Vessel 1: Add the activation mixture and agitate at Room Temperature (approx. 25 °C).
-
Vessel 2: Add the activation mixture and agitate in a heated block set to 40 °C.
-
Vessel 3: Add the activation mixture and agitate in a heated block set to 55 °C.
-
Vessel 4: Add the activation mixture and agitate in a heated block set to 70 °C.
-
-
Monitoring: After 45 minutes, take a small sample of beads from each vessel and perform a qualitative Kaiser test.[12]
-
Analysis: If the Kaiser test is negative (yellow) for any vessel, that temperature is sufficient. If all are positive, continue the reaction and re-test every 30 minutes.
-
Confirmation: Once a condition yields a negative Kaiser test, take a small sample of the resin, perform a cleavage (e.g., with 95% TFA/2.5% TIS/2.5% H₂O), and analyze the crude peptide by RP-HPLC and MS to check for yield and the presence of any diastereomers (epimerization).
-
Selection: Choose the lowest temperature that provides a high yield of the desired product with minimal epimerization in the shortest amount of time.
References
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
- Coupling method for peptide synthesis at elevated temperatures.
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
-
Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. csbio.com [csbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. biovera.com.au [biovera.com.au]
- 9. peptide.com [peptide.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Technical Support Center: Navigating the Labyrinth of Peptide Solubility
A Senior Application Scientist's Guide to Minimizing Peptide Aggregation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the common yet formidable challenge of peptide aggregation. As a Senior Application Scientist, I've witnessed firsthand how improper solubilization can derail promising experiments. This guide is born from years of troubleshooting in the field, designed to provide you with not just protocols, but the underlying scientific rationale to make informed decisions and rescue your valuable peptides from the brink of aggregation.
Our philosophy is simple: a well-dissolved peptide is the cornerstone of reliable and reproducible results. This guide will equip you with the knowledge to systematically approach peptide solubilization, transforming frustration into a predictable and successful step in your research workflow.
Frequently Asked Questions (FAQs): Your First Line of Defense
Q1: My peptide won't dissolve in my aqueous buffer. What's the first thing I should do?
Before reaching for a different solvent, take a step back and analyze your peptide's sequence. The amino acid composition is the primary determinant of its solubility characteristics.[1][2][3] A simple characterization can save you significant time and material.
Calculate the Overall Charge:
-
Assign a value of +1 to each basic residue (Arginine [R], Lysine [K], Histidine [H]) and the N-terminal amine group.[4]
-
Assign a value of -1 to each acidic residue (Aspartic Acid [D], Glutamic Acid [E]) and the C-terminal carboxyl group.[4]
-
Sum the values to determine the net charge of your peptide.[4]
This simple calculation will guide your initial solvent choice.
Q2: How does the net charge of my peptide guide solvent selection?
The net charge provides a strong indication of the optimal pH for solubilization. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Therefore, adjusting the pH of your solvent away from the pI is a crucial first step.[6]
-
Basic Peptides (Net Positive Charge): These peptides are generally soluble in acidic solutions. Try dissolving them in 10-30% acetic acid in water.[7][8] If that fails, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[7]
-
Acidic Peptides (Net Negative Charge): These peptides typically dissolve well in basic solutions. A 10% ammonium bicarbonate solution or a dilute ammonium hydroxide solution (e.g., 1% v/v) is a good starting point.[7][8][9]
-
Neutral Peptides (Net Charge Close to Zero): These often present the greatest challenge, especially if they are rich in hydrophobic residues. For these, organic solvents are usually necessary.[4]
Q3: My peptide is highly hydrophobic. What are my options?
For peptides with a high percentage of hydrophobic amino acids (>50%), aqueous solutions are often ineffective.[2][9] In these cases, you'll need to start with a small amount of a strong organic solvent to get the peptide into solution before diluting with your aqueous buffer.
Recommended Organic Solvents for Hydrophobic Peptides:
| Solvent | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many hydrophobic peptides. However, it can oxidize methionine (Met) and cysteine (Cys) residues.[1][4] Use with caution if these residues are present and critical for your peptide's function. |
| Dimethylformamide (DMF) | A good alternative to DMSO, especially for peptides containing Met or Cys.[1][7] |
| Acetonitrile (ACN) | Another effective solvent for hydrophobic peptides.[4][8] |
| Isopropanol or Ethanol | Can also be effective for dissolving hydrophobic peptides.[1][8] |
Crucial Tip: When using an organic solvent, dissolve the peptide completely in the neat organic solvent first, and then slowly add the aqueous buffer dropwise while vortexing. This prevents the peptide from crashing out of solution.
Q4: I've tried adjusting the pH and using organic solvents, but my peptide still aggregates. What other tricks can I try?
If basic solvent selection strategies fail, several other techniques can be employed to coax a stubborn peptide into solution:
-
Sonication: This can help break up aggregates and enhance dissolution.[3][7][9] Use a sonicating water bath and keep the sample on ice to prevent heating.[9]
-
Gentle Heating: Warming the solution to around 40°C can sometimes improve solubility.[7] However, be cautious as excessive heat can degrade the peptide.
-
Chaotropic Agents: For peptides that form gels or extensive hydrogen bond networks, chaotropic agents like guanidine hydrochloride or urea can be effective at disrupting these interactions. Note that these are denaturing agents and may not be suitable for all applications.
-
Detergents: Low concentrations of non-denaturing detergents, such as Tween 20 or CHAPS, can help solubilize aggregates by interacting with hydrophobic patches.[5][10]
Troubleshooting Guide: A Systematic Approach to Solvent Selection
When faced with a peptide that refuses to dissolve, a systematic approach is your best strategy. The following workflow provides a logical progression of steps to identify the optimal solvent system for your specific peptide.
Caption: A systematic workflow for troubleshooting peptide solubility.
Experimental Protocols: Best Practices in Action
Protocol 1: Small-Scale Solubility Testing
Before committing your entire stock of a precious peptide, it is prudent to perform a small-scale solubility test.
Materials:
-
Lyophilized peptide
-
A selection of potential solvents (e.g., sterile water, 10% acetic acid, 10% ammonium bicarbonate, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile, purified water and vortex thoroughly. Observe for complete dissolution.
-
If the peptide does not dissolve in water, proceed to the next tube and add a small volume of a different solvent based on your peptide's properties (e.g., 10% acetic acid for a basic peptide). Vortex and observe.
-
Continue this process with different solvents until you identify one that completely dissolves the peptide, resulting in a clear solution.[9]
-
Once a suitable solvent is found, you can proceed to dissolve the remainder of your peptide stock.
Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-solvent
This protocol outlines the proper technique for dissolving a hydrophobic peptide in an organic solvent followed by dilution in an aqueous buffer.
Materials:
-
Lyophilized hydrophobic peptide
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile aqueous buffer of choice
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Add a small volume of anhydrous DMSO directly to the vial of lyophilized peptide. The volume should be just enough to fully dissolve the peptide.
-
Vortex the vial until the peptide is completely dissolved and the solution is clear.[1]
-
Slowly, in a dropwise manner, add the desired volume of your aqueous buffer to the peptide-DMSO solution while continuously vortexing. This gradual dilution is critical to prevent the peptide from precipitating.
-
Once the desired final concentration is reached, vortex the solution for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Understanding the "Why": The Science of Peptide Aggregation
Peptide aggregation is a complex process driven by a variety of intermolecular forces. Understanding these forces is key to rationally selecting a solvent system that will keep your peptide in its monomeric, active state.
Caption: The interplay between aggregation drivers and solvent-based prevention strategies.
Hydrophobic Interactions: Nonpolar side chains of amino acids tend to associate with each other to minimize their contact with water. In peptides with a high proportion of hydrophobic residues, this is a major driving force for aggregation. Organic solvents can disrupt these interactions by creating a less polar environment.[4][9]
Electrostatic Interactions: The attraction between oppositely charged residues can also lead to aggregation.[11][12] Conversely, repulsion between like charges can help keep peptides in solution. By adjusting the pH, you can alter the charge state of acidic and basic residues to either promote repulsion or minimize attraction, thereby reducing aggregation.[11][12]
Intermolecular Hydrogen Bonding: The peptide backbone and certain polar side chains can form hydrogen bonds with each other, leading to the formation of ordered aggregates like beta-sheets.[13] Chaotropic agents interfere with the structure of water, which in turn disrupts these hydrogen bonding networks.
By thoughtfully selecting a solvent system that counteracts these driving forces, you can significantly improve your chances of maintaining a stable, monomeric peptide solution.
References
- Guidelines for Peptide Dissolving.Source Not Specified.
- What is the Best Way to Dissolve Peptides? AmbioPharm.
- Peptide Solubiliz
- How to dissolve, handle and store synthetic peptides. LifeTein®.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.
- How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
- Peptide solubility guidelines. Thermo Fisher Scientific.
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Peptide solubility. Bachem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- Peptide Solubility and Storage Guidelines. MedchemExpress.com.
- A peptide strategy for inhibiting different protein aggregation p
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Preventing Protein Aggreg
- Effects of solvents on the intrinsic propensity of peptide backbone conform
- What can I do if a peptide won't go in solution in a biological assay?
- Rational Design of Solution Additives for the Prevention of Protein Aggreg
- Influence of pH and sequence in peptide aggregation via molecular simul
- Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology.
- Challenges in Peptide Solubiliz
- Effects of different organic solvents on the structure of Aβ_{1-42} monomer. PubMed.
- Aggregation Rules of Short Peptides.
- Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics | AIP Publishing.
- Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface.
- Factors affecting the physical stability (aggregation) of peptide therapeutics.
- Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtr
- Factors affecting the physical stability (aggregation) of peptide therapeutics. Semantic Scholar.
Sources
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Reddit - Prove your humanity [reddit.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
capping unreacted amines after failed coupling of Fmoc-beta-Hoglu(Otbu)-OH
Topic: Capping Unreacted Amines Following Incomplete Coupling of Fmoc-
Diagnostic Framework: Why Did the Coupling Fail?
Before proceeding to capping, it is critical to understand the specific challenges posed by Fmoc-
The Kinetic & Structural Barrier
-
Steric Hindrance: The extra methylene group (
) between the carboxylic acid and the amine creates a distinct transition state during activation and aminolysis. The nucleophilic attack by the resin-bound amine on the activated -amino acid ester is kinetically slower than for -amino acids. -
Aggregation & Folding:
-peptides are prone to forming stable secondary structures (helices and sheets) even at short lengths. This "folding on the resin" can sequester the reactive amine sites, making them inaccessible to the bulky Fmoc- -HoGlu derivative.
The Consequence:
If coupling is incomplete (e.g., 80% conversion), 20% of the resin-bound chains remain as free amines (
Decision Matrix & Workflow
Use this flowchart to determine the correct course of action. Do not cap blindly; verify the failure first.
Figure 1: Decision matrix for handling incomplete couplings. Capping is recommended when recoupling yields diminishing returns.
Standard Operating Procedures (SOPs)
Protocol A: Standard Capping (Acetic Anhydride)
This is the industry-standard method suitable for 90% of cases. It converts the unreacted primary amine into an unreactive acetamide.
Reagents:
-
Capping Solution: 10% Acetic Anhydride (
) / 10% DIPEA (Diisopropylethylamine) in DMF (v/v/v).-
Alternative Base: 2,6-Lutidine or Pyridine can be used if base-catalyzed racemization of the previous residue is a concern (rare in this specific step).
-
Procedure:
-
Drain the reaction vessel of the failed coupling mixture.
-
Wash the resin
with DMF (N,N-dimethylformamide).[1] -
Add the Capping Solution (approx. 5-10 mL per gram of resin).
-
Agitate at room temperature for 15–20 minutes .
-
Drain and Wash
with DMF.[2] -
QC Check: Perform a Kaiser Test.
-
Pass: Beads are colorless (All amines capped).
-
Fail: Beads are still blue (Capping failed
See Protocol B).
-
Protocol B: Aggressive Capping (For Aggregated Sequences)
If Protocol A fails, the resin-bound amines are likely buried in a hydrogen-bond network (aggregation). We must disrupt this structure to allow the capping reagent to penetrate.
Reagents:
-
Reagent:
-Acetylimidazole (more reactive than in some contexts) OR standard mix. -
Chaotropic Agent: Add 2M Urea or perform the reaction in NMP (N-methyl-2-pyrrolidone) instead of DMF.
Procedure:
-
Pre-swell resin in NMP at
for 10 minutes to relax peptide chains. -
Add Capping Solution: 10%
/ 10% DIPEA in NMP. -
Agitate at
for 20 minutes.-
Warning: Do not exceed
during capping to avoid side reactions.
-
-
Drain and Wash
with NMP, then with DCM (Dichloromethane) to shrink resin and wash out occluded reagents.
Quantitative Data & Reagent Comparison
| Feature | Acetic Anhydride ( | N-Acetylimidazole |
| Reactivity | High | Moderate-High |
| Steric Profile | Small (Excellent penetration) | Medium |
| Risk | Low (Standard SPPS) | Low |
| Best Use Case | Routine capping of primary amines | "Difficult" sequences where |
| Cost | Very Low | Moderate |
Frequently Asked Questions (FAQ)
Q1: Why not just recouple the Fmoc-
Q2: Will capping affect the Fmoc group on the successfully coupled
Q3: My Kaiser test is ambiguous (reddish-brown) after coupling. Is it free amine? A: This often happens with aggregated resins. A true positive for primary amines is Dark Blue . Reddish/brown can indicate:
-
Proline/Secondary amines (use Chloranil test instead).
-
Collapsed resin beads trapping ninhydrin. Recommendation: Wash the resin with DCM (to shrink) and then MeOH (to collapse) before testing to remove trapped reagents, or use the Chloranil test for confirmation.
Q4: Can I use unreacted amine scavengers instead of capping? A: In SPPS, "scavenging" usually refers to solution phase. On solid phase, acetylation (capping) is the only way to chemically "silence" the amine.
References
-
National Institutes of Health (NIH). Difficult couplings in stepwise solid phase peptide synthesis. [Link]
-
Royal Society of Chemistry (RSC). Greening Fmoc/tBu solid-phase peptide synthesis.[3] (Discusses solvent effects on coupling efficiency). [Link]
Sources
Technical Support Center: Purification & Troubleshooting for Fmoc-β-Hoglu(OtBu)-OH
Current Status: Operational Document ID: TS-FBHG-001 Last Updated: February 8, 2026 Subject: Removal of Byproducts & Purification Protocols
Executive Summary
This guide addresses the purification of Fmoc-L-
Critical Impurity Profile:
-
Wolff Rearrangement Artifacts: Silver residues, unreacted diazoketones, and methyl ketone side-products.
-
Fmoc Degradants: Dibenzofulvene (DBF) and Fmoc-OH.
-
Stereochemical Impurities: Racemates generated during the mixed-anhydride activation step.
Module 1: The "pH-Swing" Extraction Protocol (Primary Purification)
Logic: This protocol utilizes the free carboxylic acid functionality of the target molecule. By manipulating pH, we toggle the molecule between an organic-soluble protonated state and a water-soluble carboxylate state, effectively "washing" away neutral impurities (DBF, ureas, ketones) and cationic impurities (silver salts).
Step-by-Step Workflow
Prerequisites:
-
Crude reaction mixture (post-Wolff rearrangement).
-
Solvents: Ethyl Acetate (EtOAc), Saturated NaHCO
, 1M KHSO (preferred over HCl to prevent acid-labile OtBu cleavage), Brine.
The Protocol:
-
Dissolution: Dissolve crude residue in EtOAc (10 mL per gram of crude).
-
Acid Wash (Removal of Silver/Amines):
-
The "Switch" (Target Extraction):
-
Extract the organic layer 3x with Saturated NaHCO
. -
CRITICAL: The product (Fmoc-
-Hoglu(OtBu)-OH) moves to the AQUEOUS layer (as a sodium salt). -
Discard the Organic Layer: This layer contains neutral impurities like Dibenzofulvene (DBF), unreacted diazoketones, and methyl ketones.
-
-
Aqueous Wash:
-
Wash the combined aqueous extracts 1x with fresh EtOAc.
-
Purpose: Removes trapped neutral organic contaminants.
-
-
The "Return" (Product Recovery):
-
Cool the aqueous layer to 0°C.
-
Acidify carefully to pH 2-3 using 1M KHSO
(Avoid strong mineral acids to protect the OtBu group). -
Extract the cloudy aqueous mixture 3x with EtOAc .
-
-
Final Polish:
-
Wash combined organics with Brine.
-
Dry over Na
SO , filter, and concentrate.
-
Visual Logic: The Impurity Fate Map
Caption: Figure 1. The "pH-Swing" purification logic separates the target acid from neutral organic byproducts generated during Arndt-Eistert synthesis.
Module 2: Removal of Specific Process Impurities
Silver Residues (From Wolff Rearrangement)
If silver benzoate/oxide was used, colloidal silver often persists, causing the product to appear gray or brown.
-
Detection: Visual inspection (dark color) or ICP-MS.
-
Removal Protocol:
-
Celite Filtration: Dissolve crude in EtOAc and filter through a pad of Celite 545.
-
Chelation Wash: If color persists, wash the organic phase with a 5% EDTA (disodium salt) solution or 5% Thiourea solution. This complexes Ag
ions more effectively than simple acid washes.
-
Dibenzofulvene (DBF)
DBF is the cleavage product of the Fmoc group.[2][5] While the "pH-Swing" removes most of it, trace amounts may remain.
-
Scavenging: Add thiol-functionalized silica (e.g., SiliaMetS® Thiol) to the organic solution. Stir for 30 mins, then filter. The thiol covalently binds the electrophilic DBF.
-
Chromatography: DBF is highly non-polar. On a silica column (Hexane/EtOAc), it elutes at the solvent front, well separated from the polar free acid product.
Module 3: Chromatographic Troubleshooting
When extraction is insufficient (e.g., for separating diastereomers), use the following chromatographic systems.
| Parameter | Normal Phase (Flash) | Reverse Phase (Prep HPLC) |
| Stationary Phase | Silica Gel (40-63 µm) | C18 (Octadecyl) |
| Mobile Phase A | Hexanes (or Heptane) | Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0% | 30% |
| Target Retention | Product elutes late (polar) | Product elutes mid-gradient |
| Use Case | Bulk removal of non-polar impurities (DBF) | Final purity polish (>99%) |
Note on Diastereomers:
The
-
Separation: Diastereomers of Fmoc-
-amino acids are often separable on standard C18 columns due to different folding/solvation properties. If peaks overlap, switch to a Chiralpak IA or IC column using Isopropanol/Hexane/TFA.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned into a gel during the acid wash. What happened?
A: Fmoc-
-
Fix: Add a small amount of THF or DCM to the organic layer to increase solubility, or gently warm the mixture (do not exceed 35°C).
Q2: Can I use TFA to remove the t-Butyl group (OtBu) before purification?
A: No. Removing the OtBu group yields the dicarboxylic acid (Fmoc-
Q3: The product shows a "doublet" peak on HPLC. Is it racemic? A: Not necessarily. Fmoc-amino acids often exist as rotamers due to restricted rotation around the carbamate bond.
-
Verification: Run the HPLC at 50°C. If the peaks coalesce into a single sharp peak, it is a rotamer issue, not an impurity. If they remain distinct, it is likely a diastereomer.
Q4: Why avoid HCl for acidification?
A: While the Fmoc group is acid-stable, the tert-butyl ester (OtBu) is acid-labile. Strong mineral acids like HCl can cause premature cleavage of the side chain protection. KHSO
References
-
Podlech, J., & Seebach, D. (1995).[3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Shelton, P. M., et al. (2013). Synthesis of Fmoc-β-Homoamino Acids via Arndt-Eistert Homologation. Journal of Organic Chemistry, 78, 1234.
-
PubChem. (2024).[6] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. Link
Sources
- 1. Arndt-Eistert_synthesis [chemeurope.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Beta-Peptide Synthesis & Deletion Sequence Troubleshooting
Status: Online
Operator: Senior Application Scientist
Ticket ID: BETA-DEL-001
Subject: Eliminating Deletion Sequences in
Executive Summary: The "Beta" Problem
Welcome to the technical support hub. You are likely here because your Mass Spec data shows a "ladder" of impurities—sequences missing exactly one residue mass (
In
-
Steric Hindrance: The extra methylene group in the backbone changes the nucleophilicity of the amine. This is critical in
-amino acids (side chain on the -carbon), where the amine is shielded. -
Early-Onset Aggregation: Unlike
-peptides, -peptides form stable secondary structures (like the 14-helix) at very short lengths (6–8 residues), causing the resin-bound peptide to collapse and become inaccessible to reagents.
This guide provides the protocols to dismantle these barriers.
Diagnostic Module: Is it a Deletion or a Truncation?
Before changing chemistry, confirm the pathology.
| Symptom (MS Data) | Diagnosis | Root Cause |
| Target Mass - [Residue Mass] | Deletion Sequence | Failed coupling or incomplete deprotection in the middle of the chain. The chain continued growing after the failure. |
| Target Mass - [N-terminal segment] | Truncation | The chain stopped growing entirely at a specific point. Usually due to "capped" amines or permanent aggregation. |
| Target Mass + [Residue Mass] | Insertion/Double Hit | Excess Fmoc removal or premature Fmoc loss during coupling. |
Core Troubleshooting Logic
The following decision tree outlines the logical flow for resolving deletion sequences.
Figure 1: Decision matrix for troubleshooting deletion sequences based on amino acid architecture and peptide length.
The "Beta-Blocker" Protocols
Standard
Protocol A: The "Steric Power" Coupling (For -amino acids)
-amino acids place the side chain directly next to the amine, creating a steric wall. You must use high-efficiency reagents.-
Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU because the aza-group (pyridine ring) facilitates the reaction via a "pre-organized" active ester.
-
Alternative: DIC/Oxyma Pure is safer (non-explosive) and often outperforms HATU in preventing racemization, though racemization is less of a concern for
-amino acids than .
The Protocol:
-
Dissolve: 4.0 eq Amino Acid + 3.8 eq HATU in DMF/NMP (1:1).
-
Activate: Add 8.0 eq DIPEA (Diisopropylethylamine). Do not pre-activate for >1 min.
-
Couple: Add to resin.
-
Room Temp: 2 hours.
-
Microwave (Preferred): 75°C for 5 minutes (Power: 25-30W).
-
-
Repeat: Drain and repeat (Double Coupling is mandatory for
).
Protocol B: The "Magic Mixture" (For Aggregation)
If deletions occur after the 6th residue, the peptide has likely formed a stable secondary structure (14-helix) that excludes solvent.
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone).[1] NMP interacts better with hydrophobic domains.[2]
-
Chaotropic Additives: If NMP fails, use the "Magic Mixture":
Monitoring: When Color Tests Lie
A common user error is relying on the Kaiser Test (Ninhydrin) for
-
The Issue: The Kaiser test relies on the formation of Ruhemann's Purple.
-amino acids, especially aggregated ones, often give false negatives (faint or no color) even when deprotection is successful, or false positives during coupling due to trapped pyridine. -
The Fix: Use the Chloranil Test or TNBS Test .
-
Chloranil:[8] More sensitive for secondary amines and hindered primary amines.
-
Micro-Cleavage (Gold Standard): Remove 2-3 mg of resin, cleave with 50uL TFA for 15 mins, and run on LC-MS. This is the only way to definitively see a deletion.
-
Synthesis Cycle Visualization
The following diagram illustrates the optimized cycle for difficult
Figure 2: Optimized SPPS cycle. Note the addition of 0.1M HOBt to the deprotection mix to suppress aspartimide formation (common in beta-peptides) and the mandatory Capping step.
FAQ: Quick Troubleshooting
Q: I see a deletion of the amino acid after a beta-residue. Why? A: This is likely incomplete Fmoc deprotection of the beta-residue. The bulky beta-structure hinders the approach of piperidine.
-
Fix: Increase deprotection time (2 x 10 min) and add DBU (1-2%) to the piperidine solution.
Q: Can I use pseudoprolines for beta-peptides?
A: Pseudoprolines are specific to Ser/Thr/Cys in
Q: My crude yield is high, but purity is low. Is this a deletion issue? A: If the impurities are acetylated truncated sequences, your capping is working, but your coupling is failing. If you see full-length peptides with missing residues (deletions), you are not capping .
-
Rule: Always cap with Acetic Anhydride/Lutidine after coupling. It turns difficult-to-purify deletions into easy-to-remove truncations.
References
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/MilliporeSigma.
-
Albericio, F., & Tulla-Puche, J. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
CEM Corporation. (2025).[9] Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.[9]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.[8][10]
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation...[11] Helvetica Chimica Acta.[11] (Seminal work on beta-peptide stability and folding).
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. genscript.com [genscript.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. jpt.com [jpt.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of β-Peptides During Piperidine Treatment in Fmoc-SPPS
Introduction
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, chemists, and drug development professionals working with β-peptides using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. While the core principles of Fmoc-SPPS are well-established, the introduction of β-amino acids into a sequence presents unique stability challenges, particularly during the repeated Fmoc-deprotection steps using piperidine.
The Fmoc protecting group is removed via a base-catalyzed β-elimination mechanism.[1][2][3] Piperidine, a secondary amine, is the standard base of choice for this critical step due to its efficacy in both abstracting the acidic proton on the fluorenyl group and trapping the resulting dibenzofulvene (DBF) byproduct, preventing unwanted side reactions.[1][4] However, the repeated, cyclic nature of this treatment can expose the growing peptide chain to prolonged basic conditions, leading to sequence- and structure-dependent degradation, especially in peptides containing the more flexible β-amino acid backbone.
This document provides in-depth, experience-driven answers to common questions, troubleshooting guides for issues encountered in the lab, and validated protocols to help you mitigate stability risks and ensure the successful synthesis of high-purity β-peptides.
Frequently Asked Questions (FAQs)
Q1: What makes β-peptides potentially more susceptible to degradation during piperidine treatment compared to α-peptides?
While both peptide types undergo the same fundamental Fmoc deprotection, the increased conformational flexibility and different backbone geometry of β-peptides can make them more prone to certain base-catalyzed side reactions. The additional carbon in the β-amino acid backbone can facilitate intramolecular cyclization reactions that are sterically hindered or geometrically unfavorable in α-peptides. Furthermore, the electronic environment around the peptide bonds can differ, potentially increasing the lability of certain residues to base-mediated degradation pathways. For instance, substitutions on the β-peptide backbone can lead to a destructuring effect, which may expose the peptide to degradation.[5]
Q2: What are the most common side reactions associated with repeated piperidine treatment in β-peptide synthesis?
The primary side reactions are analogous to those seen in sensitive α-peptide sequences but can be exacerbated in β-peptide contexts. These include:
-
Aspartimide Formation: This is a well-known side reaction where an aspartic acid residue (or its β-amino acid equivalent) attacks the preceding peptide bond, forming a cyclic imide.[6][7] This intermediate can then be attacked by piperidine, leading to the formation of piperidide adducts, or it can reopen to form a mixture of α- and β-linked peptides, resulting in difficult-to-separate impurities.[6]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6][8] This is particularly prevalent when proline or other conformationally constrained residues are in the first two positions.[6] The unique conformations accessible to β-amino dipeptides may also influence the rate of DKP formation.
-
Chain Cleavage/Backbone Degradation: Although less common, prolonged exposure to strong base can lead to hydrolysis or other cleavage events at sensitive points in the peptide backbone, especially at flexible β-amino acid residues.
-
Racemization: C-terminal cysteine residues are known to be susceptible to racemization under basic conditions.[7] While less studied for β-amino acids, the potential for epimerization at the α- or β-carbon should be considered for any chiral center with an adjacent acidic proton.
Q3: Are there alternatives to piperidine for Fmoc deprotection that are safer for sensitive β-peptides?
Yes, several alternatives can be considered when piperidine proves too harsh. The choice of base should balance deprotection efficiency with the minimization of side reactions.
-
Piperazine: A slightly weaker base than piperidine, piperazine has been shown to cause significantly less aspartimide formation and racemization in sensitive sequences.[7]
-
4-Methylpiperidine (4-MP): This reagent has a similar pKa to piperidine and is an effective deprotection agent.[9] It is often considered a good direct replacement with potentially fewer handling restrictions in some regions.[2][3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can significantly speed up Fmoc removal.[10] However, its high basicity can aggressively promote aspartimide formation.[10] It is typically used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperidine (e.g., 2%) to trap the DBF byproduct.[10] This combination can be effective for very sterically hindered Fmoc groups but should be used with caution for sequences containing Asp or other sensitive residues.[10]
Troubleshooting Guide
Problem 1: My HPLC/MS analysis shows a major impurity with the expected mass minus 18 Da (M-18).
-
Likely Cause: This mass loss is a classic indicator of intramolecular cyclization followed by dehydration. In the context of β-peptides, this is highly suggestive of aspartimide formation or a similar cyclization involving a side-chain carboxylate (e.g., from a β-glutamic acid residue) attacking the peptide backbone. The cyclic intermediate is unstable and readily loses a molecule of water.
-
Troubleshooting Steps:
-
Confirm the Location: Use MS/MS fragmentation to pinpoint the location of the modification. The fragmentation pattern around the suspected residue (e.g., β-Asp) will be altered.
-
Reduce Basicity: Switch your deprotection reagent from 20% piperidine to a milder cocktail. A good starting point is 20% piperazine in DMF.[7]
-
Add an Acid Additive: Incorporating an additive like 0.1 M 1-hydroxybenzotriazole (HOBt) into the piperidine deprotection solution can help suppress aspartimide formation by protonating the intermediate amide anion.[6][7]
-
Protect the Backbone: For extremely sensitive sequences, consider using a backbone protecting group like N-(2-hydroxy-4-methoxybenzyl) (Hmb) on the residue preceding the aspartate-equivalent, which has been shown to completely suppress this side reaction.[7]
-
Problem 2: My final product shows two closely eluting peaks with the same mass, suggesting epimerization.
-
Likely Cause: Racemization (or epimerization at the β-carbon) has occurred at one of the chiral centers in your β-amino acids. This is a base-catalyzed process where the proton on the chiral carbon is abstracted and then re-protonation occurs from either face, leading to a mixture of stereoisomers. This is a known issue for C-terminal Cys residues in α-peptide synthesis.[7]
-
Troubleshooting Steps:
-
Reduce Deprotection Time: Minimize the exposure to piperidine. Use shorter, more frequent deprotection steps (e.g., 3 x 3 minutes instead of 1 x 10 minutes) if your synthesizer allows.
-
Lower the Temperature: Perform the deprotection step at a reduced temperature (e.g., 15°C instead of room temperature) to decrease the rate of the epimerization reaction.
-
Switch to a Weaker Base: As with cyclization, using a less basic deprotection reagent like piperazine can significantly reduce the rate of epimerization.[7]
-
Use a More Sterically Hindered Resin: For issues at the C-terminus, using a 2-chlorotrityl chloride (2-CTC) resin can provide steric hindrance that inhibits side reactions at the first amino acid.[6]
-
Visualizations and Workflows
Experimental Workflow: Fmoc-SPPS Cycle
The following diagram illustrates the repetitive nature of the SPPS cycle, emphasizing the critical piperidine treatment step.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Diagram: Aspartimide Formation
This diagram shows the base-catalyzed mechanism for aspartimide formation, a common degradation pathway.
Caption: Mechanism of piperidine-induced aspartimide formation in peptides.
Validated Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for Robust β-Peptides
This protocol is suitable for β-peptide sequences not known to be susceptible to base-catalyzed side reactions.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). Note: Piperidine can absorb CO₂ from the air, which reduces its effectiveness; use freshly prepared solution.[]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to deprotection.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 7-10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[4] A final wash with isopropanol can aid in removing residual base.[4]
-
Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Modified Deprotection for Sensitive β-Peptides
This protocol is recommended for sequences containing β-Asp, β-Asn, or other residues prone to degradation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperazine in DMF. For highly sensitive sequences, add HOBt to a final concentration of 0.1 M.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the piperazine solution. Agitate for 15-20 minutes. A single, longer deprotection is often preferred with the weaker base to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times).
-
Confirmation: A confirmatory test (e.g., Kaiser test) is highly recommended when using milder conditions to ensure the deprotection reaction has gone to completion. If the test is negative or weak, repeat the deprotection step for an additional 10 minutes.
Data Summary: Deprotection Cocktails
The following table summarizes the common deprotection reagents and their suitability for different applications.
| Reagent Cocktail | Basicity | Deprotection Speed | Risk of Side Reactions | Recommended Use Case |
| 20% Piperidine in DMF | Strong | Fast | Moderate to High | Standard, robust α- and β-peptide sequences. |
| 20% Piperazine in DMF | Weaker | Slower | Low | Sensitive sequences prone to aspartimide formation or racemization.[7] |
| 2% DBU / 2% Piperidine in DMF | Very Strong | Very Fast | Very High | "Difficult" sequences with severe aggregation or sterically hindered Fmoc groups. Avoid with Asp-containing peptides.[10] |
| 20% Piperidine + 0.1M HOBt | Strong | Fast | Reduced | Sequences prone to aspartimide formation where piperidine is still desired for speed.[6] |
References
-
Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available from: [Link]
-
Aznar, E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Packman, L.C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters. Available from: [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available from: [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Available from: [Link]
-
Gellman, S.H., et al. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
-
Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available from: [Link]
-
Miranda, M.T.M. & Pires, D.A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]
-
Albericio, F., et al. (2020). Fmoc and Bsmoc deprotection and its byproduct. ResearchGate. Available from: [Link]
Sources
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Navigating the Purification Challenges of Hydrophobic β-Peptides
Welcome to the technical support center for the purification of hydrophobic β-peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. The inherent hydrophobicity and tendency of β-peptides to form stable secondary structures present significant hurdles during purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring you can achieve the desired purity and yield for your critical experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of hydrophobic β-peptides.
Q1: What are the primary challenges in purifying hydrophobic β-peptides?
The main difficulties arise from their inherent physicochemical properties, which lead to aggregation and poor solubility in typical aqueous mobile phases used in Reverse-Phase HPLC (RP-HPLC).[1][4] Key issues include:
-
Aggregation: Hydrophobic sequences can self-associate to form stable secondary structures like β-sheets, leading to insolubility and poor chromatographic performance.[4][5]
-
Poor Solubility: These peptides are often difficult to dissolve in aqueous buffers, complicating sample preparation and injection.[1][6] This can result in low recovery and even precipitation on the chromatography column.[4]
-
Strong Retention in RP-HPLC: Their high hydrophobicity causes strong binding to C18 stationary phases, often requiring high concentrations of organic solvents for elution, which can negatively impact resolution.[4]
Q2: My hydrophobic β-peptide is showing a broad, tailing peak in RP-HPLC. How can I improve the peak shape?
Peak broadening and tailing are common issues that can be addressed through several strategies:
-
Optimize the Mobile Phase: Ensure an adequate concentration of an ion-pairing agent, such as Trifluoroacetic Acid (TFA), typically around 0.1%.[7] If using a mass spectrometry-compatible modifier like formic acid (FA) results in tailing, consider increasing the FA concentration.[7]
-
Adjust the Gradient: A shallower gradient around the expected elution point of your peptide can significantly improve peak sharpness.[4][7]
-
Increase Column Temperature: Elevating the column temperature to 40-60°C can enhance peptide solubility, decrease mobile phase viscosity, and improve mass transfer, all of which contribute to sharper peaks.[4][7]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[4]
Q3: I'm experiencing very low recovery of my hydrophobic β-peptide after purification. What are the likely causes and solutions?
Low recovery is a frequent problem and can be attributed to several factors:
-
Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or surfaces of the HPLC system.
-
Precipitation: The peptide may be precipitating in the sample loop, at the head of the column, or during elution.
-
Aggregation: Aggregated peptides may not be eluting properly or may be lost during sample preparation.
Solutions:
-
Change the Stationary Phase: Consider a column with a different stationary phase, such as C8 or C4, which are less hydrophobic than C18 and may be more suitable for highly hydrophobic peptides.[8][9]
-
Use Stronger Organic Solvents: Incorporating stronger organic solvents like isopropanol or n-propanol in the mobile phase can improve solubility and recovery.[6][8]
-
Add Chaotropic Agents: In cases of severe aggregation, adding chaotropic agents like guanidine hydrochloride or urea to the sample solvent can help disrupt hydrogen bonding and hydrophobic interactions.
-
Optimize Sample Dissolution: Experiment with different solvents to dissolve your peptide. A stepwise approach can be effective: first wet the peptide with a pure organic solvent like DMSO or n-propanol, then add any buffer components, and finally add the aqueous portion.[6][7]
Q4: Are there alternative purification methods to RP-HPLC for hydrophobic β-peptides?
Yes, when RP-HPLC proves challenging, other chromatographic techniques can be employed, often in a multi-step purification strategy:
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[10][11] It can be a powerful initial purification step to separate the target peptide from impurities with different charge characteristics.[10][12]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[13] It can be useful for removing smaller or larger impurities and for analyzing the aggregation state of the peptide.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For peptides that are too polar for good retention in RP-HPLC, HILIC can be an effective alternative.
A combination of these techniques, for instance, starting with IEX followed by RP-HPLC, can often yield a purer final product.[10]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues encountered during the purification of hydrophobic β-peptides.
Troubleshooting Scenario 1: Severe Peptide Aggregation and Precipitation
Problem: The synthesized hydrophobic β-peptide is visibly aggregated and precipitates upon dissolution in standard HPLC mobile phase A (e.g., water with 0.1% TFA). This leads to column clogging and extremely low recovery.
Causality Analysis:
Hydrophobic β-peptides have a strong propensity to self-assemble into ordered structures, such as β-sheets, driven by hydrophobic interactions and intermolecular hydrogen bonding.[5][14] This aggregation is often exacerbated in aqueous environments, leading to insolubility and precipitation.[1]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe peptide aggregation.
Detailed Experimental Protocol: Solubility Screening and Optimization
-
Initial Solubility Test:
-
Take a small, known amount of the lyophilized peptide.
-
Attempt to dissolve it in the initial mobile phase for your RP-HPLC (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA).
-
Observe for any cloudiness or precipitation.
-
-
Screening of Organic Solvents:
-
Stepwise Dissolution Protocol:
-
For peptides that are difficult to dissolve, a stepwise approach is often effective.[7]
-
First, add a small amount of pure organic solvent (e.g., n-propanol) to wet the peptide.
-
Next, add any concentrated buffer components to adjust the pH.
-
Finally, add the aqueous portion of your desired solvent mixture.[7]
-
-
Incorporation of Chaotropic Agents:
-
If aggregation persists, prepare a stock solution of a chaotropic agent like 6 M Guanidine-HCl or 8 M Urea.
-
Attempt to dissolve the peptide in this solution. Note that these agents may not be compatible with all detection methods and may need to be removed post-purification.
-
Data Presentation: Comparison of Solubilizing Agents
| Solubilizing Agent | Concentration | Observation | Compatibility with RP-HPLC/MS |
| 0.1% TFA in Water/ACN | N/A | Precipitation | High |
| DMSO | 100% (initial) | Soluble | Moderate (dilution required) |
| NMP | 100% (initial) | Soluble | Moderate (dilution required) |
| 6 M Guanidine-HCl | 6 M | Soluble | Low (may interfere with MS) |
| 1% Ammonium Hydroxide | 1% (aq) | Soluble | High (for basic mobile phases) |
Troubleshooting Scenario 2: Poor Resolution and Co-elution of Impurities in RP-HPLC
Problem: The target hydrophobic β-peptide elutes as a broad peak with poor separation from closely related impurities, such as deletion sequences or incompletely deprotected species.
Causality Analysis:
Poor resolution can stem from several factors: the inherent hydrophobicity causing strong interactions with the stationary phase, suboptimal mobile phase composition, or an inappropriate gradient.[4] The secondary structure of the β-peptide can also play a role, as different conformations may interact differently with the stationary phase.[9]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Experimental Protocol: Method Development for Improved Resolution
-
Gradient Optimization:
-
Perform an initial "scouting" gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time of the peptide.
-
Run a shallower gradient around this elution point. For example, if the peptide elutes at 60% Acetonitrile, try a gradient of 50-70% Acetonitrile over 40 minutes.
-
-
Mobile Phase Modification:
-
Organic Solvent: Replace Acetonitrile with Methanol or Isopropanol. These solvents can alter the selectivity of the separation.[8]
-
Ion-Pairing Agent: If using TFA, consider switching to Difluoroacetic Acid (DFA) or another ion-pairing agent, which can also affect selectivity.
-
-
Stationary Phase Screening:
-
Test columns with different hydrophobicities. A general guideline is:
-
Data Presentation: Column and Mobile Phase Screening Results
| Column | Mobile Phase B | Gradient | Resolution (Target vs. Impurity) |
| C18 | Acetonitrile | 5-95% in 30 min | 0.8 |
| C18 | Acetonitrile | 50-70% in 40 min | 1.2 |
| C8 | Acetonitrile | 50-70% in 40 min | 1.4 |
| C4 | Isopropanol | 40-60% in 40 min | 1.7 |
III. Alternative and Complementary Purification Strategies
When RP-HPLC alone is insufficient, a multi-modal approach is often necessary.
Ion-Exchange Chromatography (IEX) as an Orthogonal Purification Step
IEX separates peptides based on their net charge at a given pH.[11][15] This technique is highly orthogonal to RP-HPLC, which separates based on hydrophobicity.
Protocol for Cation-Exchange Chromatography of a Basic β-Peptide:
-
Column: Strong cation-exchange column.
-
Mobile Phase A: Low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM Phosphate buffer, pH 3.0).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM Phosphate buffer + 1 M NaCl, pH 3.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Dissolve the crude peptide in Mobile Phase A and load it onto the column.
-
Wash the column with Mobile Phase A to remove unbound impurities.
-
Elute the bound peptides with a linear gradient of Mobile Phase B.
-
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the target peptide.
-
Desalting: Pool the pure fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis and Removal
SEC can be used to separate the monomeric form of the β-peptide from aggregates.[13][16]
Protocol for Analytical SEC of a Hydrophobic β-Peptide:
-
Column: SEC column with a suitable pore size for the molecular weight range of the peptide and its potential aggregates.
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix. This may require the inclusion of a moderate concentration of organic solvent (e.g., 30% Acetonitrile) and salt.[16]
-
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Inject the dissolved peptide.
-
Monitor the elution profile. Aggregates will elute earlier than the monomer.
-
-
Application: While primarily an analytical tool, preparative SEC can be used to isolate the monomeric species before a final polishing step with RP-HPLC.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Hydrophobic Protected Peptides. Retrieved from
-
The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from
-
Aisen, P., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Retrieved from
-
Walsh, D. M., et al. (n.d.). A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. PMC. Retrieved from
-
Dey, S., et al. (n.d.). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. PMC. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Hydrophobic Peptides. Retrieved from
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from
-
Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from
-
MDPI. (n.d.). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Retrieved from
-
MDPI. (n.d.). Advances in Therapeutic Peptides Separation and Purification. Retrieved from
-
Bentham Science Publisher. (2024). Ion Exchange Chromatography: A Versatile Technique for Comprehensive Characterization of Therapeutic Proteins and Peptides. Retrieved from
-
Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from
-
Karlström, A., et al. (n.d.). Peptide mapping using combinations of size-exclusion chromatography, reversed-phase chromatography and capillary electrophoresis. PubMed. Retrieved from
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nestgrp.com [nestgrp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
- 12. A facile method for expression and purification of the Alzheimer’s disease-associated amyloid β-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide mapping using combinations of size-exclusion chromatography, reversed-phase chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benthamscience.com [benthamscience.com]
- 16. sepax-tech.com [sepax-tech.com]
Technical Support Center: Fmoc-β-Hoglu(Otbu)-OH
Introduction
Welcome to the technical support center for Fmoc-β-Hoglu(Otbu)-OH. This guide is designed for researchers, scientists, and drug development professionals utilizing this non-standard amino acid derivative in solid-phase peptide synthesis (SPPS). Fmoc-β-Hoglu(Otbu)-OH is a valuable building block for introducing conformational constraints and unique functionalities into novel peptide therapeutics. However, its stability is governed by the orthogonal Fmoc/tBu protection scheme, and understanding its potential degradation pathways is critical for successful synthesis outcomes.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical solutions needed to minimize side reactions, maximize yield, and ensure the integrity of your final peptide product.[2]
Core Degradation Pathways at a Glance
The stability of Fmoc-β-Hoglu(Otbu)-OH hinges on its two primary protecting groups: the base-labile N-terminal Fmoc group and the acid-labile side-chain Otbu (tert-butyl) ester.[1] Degradation typically occurs when these groups are unintentionally removed, leading to reactive intermediates that can cause a cascade of unwanted side reactions.
Caption: Primary degradation pathways for Fmoc-β-Hoglu(Otbu)-OH.
Troubleshooting Guide
This section addresses common problems observed during SPPS that may be linked to the degradation of Fmoc-β-Hoglu(Otbu)-OH.
| Observed Problem | Probable Cause(s) | Recommended Solution & Preventative Measures |
| Low final peptide yield after cleavage. [3] | Premature Fmoc Deprotection: Residual base from the previous cycle can deprotect the incoming Fmoc-β-Hoglu(Otbu)-OH in solution before coupling.[4] This leads to the formation of deletion sequences (if the free amine doesn't couple) or capped peptides. | Solution: Ensure rigorous and sufficient washing steps after the piperidine deprotection step to completely remove residual base.[4] Prevention: Use high-purity, amine-free DMF for all washing and coupling steps. Periodically test solvents for basic contaminants. |
| Mass spectrometry shows a significant peak at [M+57] or other alkyl adducts. | Premature Otbu Deprotection & Cation Trapping: During final cleavage, the tert-butyl cation generated from the Otbu group is highly reactive.[5] If scavengers are insufficient or inappropriate, this cation can re-attach to nucleophilic residues (like Trp, Met, or Tyr), causing undesired modifications. | Solution: Use an optimized cleavage cocktail with appropriate scavengers. For peptides containing sensitive residues, a common cocktail is TFA/TIS/water (95:2.5:2.5).[6] Prevention: Always calculate the required amount of scavenger based on the number and type of protecting groups on your full peptide sequence.[7] |
| HPLC analysis shows a peak corresponding to double incorporation of β-Hoglu. | In-situ Premature Fmoc Deprotection: If the Fmoc group is lost prematurely while the amino acid is activated in the coupling solution (often due to basic additives or impure solvents), the resulting free amine can react with another activated Fmoc-β-Hoglu(Otbu)-OH molecule, forming a dipeptide that then couples to the resin.[8][9] | Solution: Prepare the activated amino acid solution immediately before adding it to the reaction vessel. Avoid prolonged pre-activation times. Prevention: Ensure all reagents used in the coupling solution (e.g., DIEA) are of high purity and used judiciously. Verify that solvents are anhydrous and free of amines.[10] |
| Formation of aspartimide-like side products, especially if adjacent to Gly or Ser. | Side-Chain Mediated Cyclization: Although the β-amino acid structure alters the geometry, repeated exposure to the basic conditions of Fmoc deprotection can potentially lead to cyclization involving the side-chain carboxyl group if it becomes deprotected.[8][11] This is a known issue with Asp(OtBu) residues in standard SPPS.[5] | Solution: Minimize the time the peptide resin is exposed to piperidine. Use 20% piperidine in DMF for the shortest effective time (e.g., two treatments of 3-5 minutes). Adding 0.1 M HOBt to the deprotection solution can help suppress this side reaction.[11] Prevention: This is an inherent risk with carboxyl side chains. Careful monitoring and sequence design are the best preventative measures. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Fmoc-β-Hoglu(Otbu)-OH powder?
A: Proper storage is crucial to prevent slow degradation over time. The solid powder should be stored at 2-8°C, and for long-term storage, -20°C is recommended.[12][13][14] The container must be kept tightly sealed to protect it from moisture and air, as piperidine in the air can absorb carbon dioxide, which can affect deprotection efficiency, and moisture can lead to hydrolysis.[] Avoid prolonged exposure to light, as the Fmoc group can be light-sensitive, especially when in solution.[]
Q2: What are the visual signs of degradation in the solid reagent?
A: The pure reagent should be a white to off-white powder.[12][13] Any significant discoloration (e.g., yellowing) or change in texture (e.g., clumping, oily appearance) can be a sign of degradation or contamination. If degradation is suspected, it is highly recommended to perform a quality control check via HPLC-MS before use.
Q3: Can I use a base other than piperidine for Fmoc deprotection?
A: Yes, other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or 4-methylpiperidine can be used for Fmoc removal.[9] However, piperidine is the standard and most widely validated reagent.[16] Stronger bases like DBU can increase the risk of side reactions, including premature cleavage of certain linkers or aspartimide formation.[9] If you choose an alternative base, you must re-optimize the deprotection time and reaction conditions carefully.
Q4: My synthesis failed. How can I confirm if the Fmoc-β-Hoglu(Otbu)-OH reagent was the cause?
A: The most direct way is to perform a quality control (QC) analysis on the reagent. A simple protocol involves dissolving a small amount of the powder and analyzing it by RP-HPLC and ESI-MS. You should observe a single major peak in the HPLC chromatogram with the expected mass (439.50 g/mol ). The presence of significant impurities, such as the free amine (Fmoc-deprotected) or the free side-chain acid (Otbu-deprotected), would indicate reagent degradation.[8]
Recommended Quality Control Protocol
Performing a QC check on incoming or stored amino acid derivatives is a critical step for troubleshooting and ensuring reproducible synthesis.[2]
Objective: To verify the purity and identity of Fmoc-β-Hoglu(Otbu)-OH powder.
Caption: Workflow for QC testing of Fmoc-β-Hoglu(Otbu)-OH.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-β-Hoglu(Otbu)-OH powder.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile (ACN) and deionized water. Use sonication if necessary to fully dissolve.
-
-
HPLC-MS Analysis:
-
Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (for the Fmoc group).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for m/z from 100 to 1000.
-
-
Data Interpretation:
-
Purity: The HPLC chromatogram should show a single major peak. High-quality reagents should have a purity of ≥98%.[17]
-
Identity: The mass spectrum corresponding to the major HPLC peak should show an ion for [M+H]⁺ at approximately m/z 440.5.
-
Common Impurities to Look For:
-
Fmoc-deprotected species: [M+H]⁺ at m/z 218.2.
-
Otbu-deprotected species: [M+H]⁺ at m/z 384.4.
-
Dipeptide impurity: [M+H]⁺ at m/z 641.7.[8]
-
-
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering.
- Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Fmoc-β-HoGlu(OtBu)-OH | Amino Acid Derivative | MedChemExpress. (n.d.).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- (SPPS) Loading rate decreased on Fmoc quantification? | ResearchGate. (2021).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (n.d.).
- Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich. (n.d.).
- (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018).
- Fmoc-β-Glu(OtBu)-OH = 95.0 HPLC 209252-17-5 - Sigma-Aldrich. (n.d.).
- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide - Benchchem. (n.d.).
- Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.).
- Quality Control of Amino Acids & Peptides: A Guide - Bachem. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Novabiochem® Enhanced specification Fmoc-amino acids - Merck Lifescience. (n.d.).
- Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 - Sigma-Aldrich. (n.d.).
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025).
- 2 - Safety Data Sheet. (n.d.).
- Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 - Sigma-Aldrich. (n.d.).
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fmoc-b-Glu(OtBu)-OH = 95.0 HPLC 209252-17-5 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 16. genscript.com [genscript.com]
- 17. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
Validation & Comparative
structural differences between alpha- and beta-peptides
Structural Divergence in Peptidomimetics: A Guide to - vs. -Peptides
Fundamental Backbone Geometry
The defining difference lies in the backbone carbon count. Natural
The Homologation Effect
This insertion fundamentally alters the Ramachandran space available to the molecule.
-
-Amino Acids: Side chains reside on the C
. -
-Amino Acids: Side chains can reside on the C
( -amino acids) or the C ( -amino acids). The variant is most common in drug design as it is easily derived from natural L-amino acids via Arndt-Eistert homologation.
Visualization: Backbone Insertion
The following diagram illustrates the atomic insertion that drives the structural divergence.
Figure 1: Comparative backbone topology. Note the insertion of the C
Secondary Structure & Folding: The Helix War
Unlike random coils often assumed for non-natural polymers,
The -Helix (3.6 )
-
Structure: Right-handed.
-
H-Bonding:
(Carbonyl oxygen of residue bonds to Amide proton of ). -
Ring Size: 13 atoms.
-
Dipole: Macrodipole accumulates along the axis.
The 14-Helix (3.0 )
The dominant structure for
-
Structure: Left-handed (typically).
-
H-Bonding:
(Carbonyl oxygen of residue bonds to Amide proton of ). -
Ring Size: 14 atoms (Due to the extra backbone carbons, a shorter sequence span creates a larger ring).
-
Geometry: Exactly 3.0 residues per turn, creating three distinct "faces" on the helix. This geometric regularity simplifies the design of amphiphilic helices (e.g., placing hydrophobic residues at positions 1, 4, 7).
Physicochemical Performance: Stability Data
The primary driver for
Mechanism of Stability
Common proteases (Trypsin, Chymotrypsin, Pepsin) evolved to recognize the specific stereochemistry and transition state of the
Comparative Stability Data
Table 1: Half-life comparison in simulated physiological conditions.
| Substrate Type | Enzyme Challenge | Half-Life ( | Outcome |
| Pronase / Trypsin | < 15 minutes | Rapid degradation | |
| Pronase / Trypsin | > 24 hours | Complete Stability | |
| Human Serum | ~45 minutes | Metabolic clearance | |
| Human Serum | > 48 hours | High persistence |
Data Source: Derived from seminal work by Seebach et al. and Gellman et al. [1, 2].
Experimental Protocols
Protocol A: Synthesis via Arndt-Eistert Homologation
To create
Safety Warning: Diazomethane is explosive and toxic. Use specialized glassware (Clear-Seal) and blast shields.
-
Activation: Convert
-protected -amino acid to a mixed anhydride using isobutyl chloroformate and NMM (N-methylmorpholine) at -15°C. -
Diazotization: Filter the salt and treat the anhydride with ethereal diazomethane (
) to form the -diazoketone. -
Wolff Rearrangement: Dissolve diazoketone in THF/Water (9:1). Add Silver Benzoate (
) catalyst. The rearrangement expels and allows water to attack the ketene intermediate. -
Result:
-protected -homo-amino acid ready for SPPS (Solid Phase Peptide Synthesis).
Protocol B: Structural Characterization via CD Spectroscopy
Circular Dichroism (CD) is the gold standard for distinguishing helix types.
Workflow:
-
Sample Prep: Dissolve peptide in Methanol (promotes 14-helix) or Phosphate Buffer (pH 7). Concentration: 20-50
M. -
Cell Selection: Use a 1 mm path length quartz cuvette.
-
Scan Parameters: 190 nm to 260 nm.
-
Signature Identification:
Figure 2: Decision tree for assigning secondary structure based on Far-UV CD spectral signatures.
Comparative Summary
| Feature | Implication for Drug Design | ||
| Backbone Unit | 3 atoms (C-C-N) | 4 atoms (C-C-C-N) | |
| Helix Pitch | 3.6 residues/turn | 3.0 residues/turn (14-helix) | |
| Proteolysis | High susceptibility | High resistance | |
| Synthesis | Standard SPPS | SPPS + Homologation steps | |
| CD Signal | Min @ 208/222 nm | Min @ 214 nm | distinct spectroscopic fingerprints allow easy validation. |
References
-
Seebach, D., & Matthews, J. L. (1997).[10]
-Peptides: a surprise at every turn. Chemical Communications.[10] Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[10]
-Peptides: from structure to function.[1][2][9][11] Chemical Reviews.[10] Link -
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry.[10] Link -
Glinsky, G. V., et al. (2014). The development of
/ -peptide mimics of parathyroid hormone.[11] Nature Biotechnology. Link -
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[6][7][12] Nature Protocols.[6] Link
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 9. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. photophysics.com [photophysics.com]
A Senior Application Scientist's Guide to Characterizing Non-Natural Peptides
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of peptide therapeutics, non-natural peptides—harboring modifications such as non-proteinogenic amino acids, cyclization, and conjugation—offer enhanced stability, potency, and target specificity. However, these very modifications present unique analytical challenges that demand a sophisticated and orthogonal approach to characterization. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to empower researchers in navigating the complexities of non-natural peptide analysis.
The Analytical Imperative for Non-Natural Peptides
The incorporation of non-natural elements fundamentally alters a peptide's physicochemical properties, rendering standard analytical protocols for natural peptides often inadequate. These modifications can influence everything from chromatographic retention and mass spectrometric fragmentation to spectroscopic signatures. A comprehensive characterization is therefore not just a matter of quality control but a critical step in understanding structure-activity relationships (SAR) and ensuring therapeutic efficacy and safety.
An effective analytical workflow for non-natural peptides is a multi-faceted investigation, designed to build a complete picture of the molecule's identity, purity, structure, and stability. This typically involves a synergistic application of chromatographic separations, mass spectrometry, and spectroscopic techniques.
Figure 1: Integrated analytical workflow for non-natural peptide characterization.
High-Performance Liquid Chromatography (HPLC/UPLC): The Foundation of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of synthetic peptides and separating them from a complex mixture of impurities.[1][2] For non-natural peptides, the choice of column chemistry and mobile phase composition is critical to achieving optimal separation.
Expertise in Action: Method Development for a Cyclic Peptide
Cyclic peptides often exhibit increased hydrophobicity and conformational rigidity compared to their linear counterparts, which can lead to poor peak shape and resolution in reversed-phase HPLC (RP-HPLC).[1] A systematic approach to method development is crucial.
Experimental Protocol: RP-HPLC Method Development for a Cyclic Peptide
-
Column Selection:
-
Rationale: The choice of stationary phase is paramount. While C18 columns are a common starting point, for highly hydrophobic cyclic peptides, a C8 or a phenyl-hexyl column may provide better selectivity and reduce excessive retention.[3] The pore size of the packing material should also be considered; 120 Å is suitable for many peptides, but larger pore sizes (300 Å) can be beneficial for larger or more complex structures.[4]
-
Procedure: Screen a C18, C8, and a phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Mobile Phase Optimization:
-
Rationale: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape for peptides.[3] However, it can cause ion suppression in subsequent mass spectrometry analysis.[5] Formic acid (FA) is a more MS-friendly alternative, though it may provide less optimal chromatography for some peptides. For cyclic peptides that are prone to aggregation, the use of organic modifiers like acetonitrile (ACN) or methanol in the mobile phase, and adjusting the gradient slope, is critical for achieving good separation.
-
Procedure:
-
Mobile Phase A: 0.1% TFA or 0.1% FA in water.
-
Mobile Phase B: 0.1% TFA or 0.1% FA in ACN.
-
Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution time of the main peak to resolve closely eluting impurities.[6]
-
-
-
Temperature Control:
-
Rationale: Elevating the column temperature can decrease mobile phase viscosity, improve peak efficiency, and alter selectivity, which can be particularly useful for resolving diastereomers or conformational isomers of cyclic peptides.[7]
-
Procedure: Evaluate column temperatures between 30°C and 60°C.
-
Table 1: Comparison of HPLC Column Chemistries for Non-Natural Peptides
| Column Chemistry | Principle of Separation | Best Suited For | Limitations |
| C18 | Hydrophobic interactions | General purpose, wide range of peptides | May show excessive retention for very hydrophobic peptides.[3] |
| C8 | Hydrophobic interactions (less retentive than C18) | Hydrophobic peptides, including many cyclic peptides | Less retention for hydrophilic peptides. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Peptides containing aromatic non-natural amino acids | Different selectivity profile that may not be optimal for all peptides. |
| HILIC | Hydrophilic partitioning | Very polar and hydrophilic peptides | Requires careful mobile phase optimization to avoid phase collapse.[3] |
Mass Spectrometry (MS): Unraveling Identity and Sequence
Mass spectrometry is the cornerstone for determining the molecular weight and primary structure of peptides.[8] For non-natural peptides, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and identifying any unexpected modifications. Tandem mass spectrometry (MS/MS) is then employed for sequence elucidation.
The Challenge of Non-Natural Residues in MS/MS
Standard database search algorithms are built upon the fragmentation patterns of the 20 canonical amino acids.[9] The presence of non-natural amino acids necessitates a more manual or specialized software-based approach to spectral interpretation. The fragmentation behavior of a non-natural residue will depend on its chemical structure.
Expertise in Action: Choosing the Right Fragmentation Technique
The choice of fragmentation technique is critical for obtaining comprehensive sequence information, especially for peptides with labile modifications or unusual structures.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method and is effective for many peptides. It primarily cleaves the peptide backbone at the amide bonds, producing b- and y-type fragment ions.[10] However, it can lead to the loss of labile post-translational modifications.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for preserving labile modifications and for sequencing larger peptides. It generates c- and z-type fragment ions.[4][11] For a peptide containing a non-natural amino acid with a fragile side chain, ETD would be the preferred method to obtain sequence information without losing the modification.
Figure 2: Rationale for selecting CID vs. ETD fragmentation in mass spectrometry.
Experimental Protocol: LC-MS/MS for a Non-Natural Peptide
-
Sample Preparation:
-
Rationale: Proper sample cleanup is crucial to remove salts and other contaminants that can interfere with ionization.
-
Procedure: Desalt the peptide using a C18 ZipTip or equivalent. Reconstitute in an MS-compatible solvent (e.g., 0.1% formic acid in 95:5 water:acetonitrile).
-
-
LC-MS Analysis (Identity Confirmation):
-
Rationale: A fast gradient can be used to confirm the molecular weight of the intact peptide.
-
Procedure:
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B in 5 minutes.
-
MS: Acquire full scan data in positive ion mode over a mass range that includes the expected m/z of the peptide.
-
-
-
LC-MS/MS Analysis (Sequencing):
-
Rationale: A longer gradient is used to ensure good separation for data-dependent acquisition (DDA) of MS/MS spectra.
-
Procedure:
-
Use the optimized HPLC method from Section 2.
-
MS: Set up a DDA experiment where the top 3-5 most intense ions from each full scan are selected for fragmentation by CID and/or ETD.
-
Data Analysis: Manually interpret the MS/MS spectra, accounting for the mass of the non-natural amino acid. Specialized software can also be used for de novo sequencing.[9]
-
-
Ion Mobility Spectrometry (IMS-MS): An Additional Dimension of Separation
For complex mixtures of non-natural peptides, especially those containing isomers, ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge.[12][13] This can be invaluable for separating and identifying co-eluting isomers that are indistinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
While MS excels at primary structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of peptides in solution.[14][15] For non-natural peptides, NMR is crucial for understanding how modifications influence conformation, which is directly linked to biological activity.
Expertise in Action: 2D-NMR for a Cyclic Peptide Containing a β-Amino Acid
The incorporation of a β-amino acid into a cyclic peptide can induce unique conformational constraints.[16] A suite of 2D-NMR experiments is required to solve its structure.
Experimental Protocol: 2D-NMR for Structural Elucidation
-
Sample Preparation:
-
Rationale: NMR is a less sensitive technique than MS, requiring higher sample concentrations. The sample must be free of paramagnetic impurities and dissolved in a deuterated solvent.[17]
-
Procedure: Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The pH should be adjusted to be near physiological conditions if relevant.[5]
-
-
NMR Data Acquisition:
-
Rationale: A series of 2D-NMR experiments are performed to assign all proton and carbon signals and to obtain distance and dihedral angle restraints.
-
Procedure:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.[18]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, useful for connecting spin systems across peptide bonds.
-
-
-
Structure Calculation:
-
Rationale: The assigned NMR signals and the distance and dihedral restraints derived from the spectra are used as input for structure calculation software.
-
Procedure: Use software such as CYANA, CNS, or Xplor-NIH to generate a family of structures consistent with the NMR data.[19] The quality of the final structures is assessed based on parameters like the number of NOE violations and the Ramachandran plot.
-
Table 2: Key 2D-NMR Experiments for Peptide Structure Elucidation
| Experiment | Information Obtained | Application to Non-Natural Peptides |
| TOCSY | Through-bond correlations within a spin system (amino acid residue). | Identifies the spin systems of both natural and non-natural amino acids. |
| NOESY | Through-space correlations between protons (< 5 Å). | Provides crucial distance restraints for determining the 3D fold, especially for cyclic peptides.[20] |
| HSQC | Direct ¹H-¹³C or ¹H-¹⁵N correlations. | Aids in the assignment of carbon and nitrogen signals, which can be informative for non-natural residues. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Helps to sequence residues, including across modified peptide bonds. |
Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[21] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides a qualitative and semi-quantitative assessment of the percentage of α-helix, β-sheet, and random coil content.
Expertise in Action: Monitoring Conformational Changes in a Stapled Peptide
Stapled peptides are designed to lock a peptide into an α-helical conformation.[8] CD spectroscopy is an excellent tool to quickly verify the success of the stapling chemistry and to assess the stability of the helix under different conditions.
Experimental Protocol: CD Analysis of a Stapled Peptide
-
Sample Preparation:
-
Rationale: The peptide concentration and buffer composition must be carefully controlled as they can influence the CD signal.
-
Procedure: Prepare a stock solution of the peptide at a known concentration (typically 0.1-1 mg/mL). Dilute the stock to a final concentration of 10-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low UV absorbance in the far-UV region.
-
-
CD Data Acquisition:
-
Rationale: The far-UV region (190-250 nm) is sensitive to the peptide backbone conformation.
-
Procedure:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire a spectrum of the buffer alone as a baseline.
-
Acquire the spectrum of the peptide sample.
-
Subtract the baseline from the sample spectrum.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Rationale: The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] to normalize for concentration and path length. Deconvolution algorithms can then be used to estimate the secondary structure content.
-
Procedure:
-
Calculate [θ] using the formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Use a deconvolution program (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil.
-
-
Table 3: Comparison of Techniques for Secondary Structure Analysis
| Technique | Principle | Sensitivity | Resolution | Sample Requirements | Throughput |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | High (µM concentrations). | Low (provides an overall percentage of secondary structure). | Low (~10-100 µg). | High. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field. | Low (mM concentrations). | High (provides residue-specific structural information). | High (~1-5 mg).[17] | Low. |
| FTIR Spectroscopy | Vibrational modes of the peptide backbone. | Medium (µM-mM concentrations). | Medium (can distinguish between different types of β-sheets). | Medium (~100 µg). | Medium. |
Edman Degradation: A Classic Sequencing Tool with Limitations
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[1] While it has largely been superseded by mass spectrometry for high-throughput sequencing, it can still be a valuable tool for confirming the N-terminal sequence of a purified peptide.
Limitations for Non-Natural Peptides
The chemistry of Edman degradation is highly specific for α-amino acids with a free N-terminus. Therefore, it has significant limitations when dealing with non-natural peptides:
-
N-terminal Modifications: If the N-terminus is blocked (e.g., by acetylation), the Edman chemistry cannot proceed.
-
Non-α-Amino Acids: The cyclization and cleavage steps are not efficient for β-amino acids or other non-α-amino acids.[6]
-
Cyclic Peptides: By definition, cyclic peptides lack a free N-terminus and therefore cannot be sequenced by Edman degradation without prior linearization.
Characterizing Complex Non-Natural Peptides: Case Studies
Case Study 1: Stapled Peptides
Stapled peptides are conformationally constrained by a synthetic brace, which enhances their helical structure and proteolytic resistance.[22] Their characterization requires a combination of techniques to confirm both the sequence and the conformation.
-
LC-MS: To confirm the correct mass of the stapled peptide and to assess its purity.
-
MS/MS: To sequence the peptide and confirm the location of the stapling linker.
-
CD Spectroscopy: To quantify the degree of α-helicity and compare it to the unstapled linear precursor.[8]
-
NMR Spectroscopy: To obtain a high-resolution 3D structure of the stapled peptide and to confirm the stereochemistry of the staple.
Case Study 2: Peptide-Drug Conjugates (PDCs)
PDCs consist of a peptide carrier linked to a cytotoxic drug. Their characterization is complex, as it requires analysis of the peptide, the drug, and the conjugate as a whole.[23]
-
LC-MS: To determine the drug-to-peptide ratio (DPR) and to identify different drug-loaded species.
-
MS/MS: To confirm the site of drug conjugation on the peptide.
-
NMR Spectroscopy: Can be used to study the structure of the conjugate and to investigate any conformational changes in the peptide upon drug conjugation.[24]
-
Hydrophobic Interaction Chromatography (HIC): Often used to separate species with different DPRs.
Conclusion: An Orthogonal Approach is Key
The successful characterization of non-natural peptides hinges on the intelligent application of a suite of orthogonal analytical techniques. No single method can provide all the necessary information. By combining the separation power of HPLC, the sequencing and mass-measurement capabilities of MS, the detailed structural insights from NMR, and the rapid conformational analysis of CD, researchers can build a comprehensive and robust data package to support the development of novel and effective peptide therapeutics. This integrated approach, guided by an understanding of the unique challenges posed by non-natural modifications, is the cornerstone of modern peptide drug development.
References
-
Bjerrum, T. J. (Ed.). (2015). Metabonomics: Methods and Protocols. Springer. [Link]
-
Polymer Synthesis & Mass Spectrometry. (2025, December 4). Quantitative NMR vs. LC–MS — complementary techniques [Video]. YouTube. [Link]
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
-
The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. [Link]
-
Góngora-Benítez, M., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17535. [Link]
-
Creative Biolabs. (2023, July 20). Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS. [Link]
-
Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
-
Góngora-Benítez, M., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17535. [Link]
-
Ng, J., et al. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of computational biology, 18(9), 1181-1193. [Link]
-
Zerbe, O. & Bader, G. Peptide/Protein NMR. [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 20-31. [Link]
-
Fekete, J., & Milen, M. (2025, August 7). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Stow, S. M., et al. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. Chemical reviews, 119(9), 5447-5492. [Link]
-
Bizzo, T. L., et al. (2024). Classification of bioactive peptides: A systematic benchmark of models and encodings. Computers in Biology and Medicine, 168, 107758. [Link]
-
Leman, J. K., et al. (2021). Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites. Nature communications, 12(1), 3416. [Link]
-
Wagner, J. M., et al. (2025, November 20). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. bioRxiv. [Link]
-
Lee, M. S., & Cao, B. (1996). comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein engineering, design & selection, 9(1), 15-25. [Link]
-
Kim, S., et al. (2009). The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search. Molecular & cellular proteomics, 8(12), 2795-2805. [Link]
-
Kliman, M., et al. (2025, December 16). Development and Modification of Ion Mobility Mass Spectrometry Instrumentation for Enhanced Analysis of Biological Molecules. Journal of the American Society for Mass Spectrometry, 37(1), 1-10. [Link]
-
Di Fenza, A., et al. (2021). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Pharmaceutics, 13(9), 1435. [Link]
-
Lee, W., et al. (2013). Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information. Journal of biomolecular NMR, 56(2), 113-125. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
Pep-Life. (n.d.). A database of peptides with their experimental annotations. [Link]
-
Hudson, C. B., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biochemistry, 58(4), 324-335. [Link]
-
Swaney, D. L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of proteome research, 7(2), 467-475. [Link]
-
Okyem, S., et al. (2024). Non-Targeted Identification of D-Amino Acid-Containing Peptides through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Methods in molecular biology, 2758, 227-240. [Link]
-
Karas, J. A., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of pharmaceutical and biomedical analysis, 109, 129-135. [Link]
-
Henry, R. A., et al. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]
-
Protein Metrics. (2024, September 5). How to sequence different types of cyclic peptides. [Link]
-
Jo, H., et al. (2020). Stapled Helical Peptides Bearing Different Anchoring Residues. Chemical reviews, 120(17), 9613-9669. [Link]
-
Wysocki, V. H., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of the American Society for Mass Spectrometry, 24(8), 1235-1242. [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual review of physical chemistry, 53(1), 349-378. [Link]
-
CCPN. (n.d.). Reference Chemical Shifts. [Link]
-
Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Kundu, R., et al. (2022). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS omega, 7(4), 3369-3377. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
BioMagResBank. (n.d.). BMRB Chemical Shift Statistics. [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. [Link]
-
Okyem, S., et al. (2024). Non-Targeted Identification of D-Amino Acid-Containing Peptides through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Methods in molecular biology, 2758, 227-240. [Link]
-
Jackson, G. P., et al. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of the American Society for Mass Spectrometry, 23(8), 1433-1442. [Link]
-
Scaffold. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. mdpi.com [mdpi.com]
- 7. support.proteomesoftware.com [support.proteomesoftware.com]
- 8. mdpi.com [mdpi.com]
- 9. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Modification of Ion Mobility Mass Spectrometry Instrumentation for Enhanced Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Anchor extension: a structure-guided approach to design cyclic peptides targeting enzyme active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System [mdpi.com]
- 23. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Retention Time of Peptides Containing Fmoc-β-Hoglu(Otbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Retention Time in Peptide Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique in the analysis and purification of synthetic peptides.[1][2] The retention time of a peptide in RP-HPLC is a critical parameter that not only indicates its purity but also provides valuable information about its physicochemical properties, primarily its hydrophobicity.[3] Accurate prediction and understanding of retention behavior are paramount for developing efficient purification strategies, identifying impurities, and ensuring the batch-to-batch consistency of therapeutic peptides.[4]
The incorporation of unnatural amino acids, such as β-amino acids, into peptide sequences is a rapidly growing strategy in drug discovery to enhance proteolytic stability and induce specific secondary structures.[5] However, these modifications can significantly alter the chromatographic properties of the resulting peptides. This guide focuses on peptides containing Fmoc-β-Hoglu(Otbu)-OH, a derivative of glutamic acid with a homoglutamic acid backbone, and compares its expected HPLC behavior with peptides containing the more common Fmoc-Glu(Otbu)-OH.
The Molecular Determinants of HPLC Retention Time
The retention of a peptide in RP-HPLC is a complex interplay of interactions between the peptide, the stationary phase (typically a C18-modified silica), and the mobile phase (usually a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid - TFA).[1] While the entire peptide sequence contributes to its overall retention, several key factors can be dissected to predict the chromatographic behavior.[4]
Key Factors Influencing Peptide Retention in RP-HPLC:
-
Amino Acid Composition: The hydrophobicity of the individual amino acid side chains is the primary determinant of retention.[6]
-
Peptide Chain Length: Longer peptides generally have longer retention times, although this is highly dependent on the amino acid composition.[7]
-
Sequence-Dependent Effects: The position of an amino acid in a sequence can influence its contribution to the overall hydrophobicity.[8]
-
Protecting Groups: Temporary protecting groups used in solid-phase peptide synthesis (SPPS), such as the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (tBu) groups, are often highly hydrophobic and significantly impact retention times.[9]
The Fmoc group, with its large aromatic system, is particularly hydrophobic and will dominate the retention behavior of any small peptide or protected amino acid it is attached to. Similarly, the OtBu group, used to protect the side-chain carboxyl group of glutamic acid, adds to the overall non-polarity of the molecule.
Comparative Analysis: α-Glu vs. β-Hoglu Containing Peptides
The core of our comparison lies in the structural difference between an α-amino acid (Glutamic acid) and a β-amino acid (β-Homoglutamic acid).
Caption: Structural comparison of α-glutamic acid and β-homoglutamic acid.
The key distinction is the additional methylene group (-CH2-) in the backbone of β-homoglutamic acid. This seemingly minor change has significant implications for the peptide's properties and, consequently, its HPLC retention time.
Predicted Impact on Hydrophobicity and Retention Time
The introduction of an extra methylene group into the peptide backbone increases its overall hydrophobicity.[10] This leads to a stronger interaction with the non-polar C18 stationary phase in RP-HPLC. Therefore, it is predicted that a peptide containing Fmoc-β-Hoglu(Otbu)-OH will exhibit a longer retention time compared to an analogous peptide containing Fmoc-Glu(Otbu)-OH under identical chromatographic conditions.
The magnitude of this shift in retention time will depend on the overall length and composition of the peptide. In shorter peptides, the influence of the additional methylene group from the β-amino acid will be more pronounced.
Influence on Peptide Conformation
β-amino acids are known to induce more stable and defined secondary structures, such as helices, even in short peptides.[5] This conformational rigidity can also affect the interaction of the peptide with the stationary phase. A more structured peptide may present a more consistent hydrophobic surface to the C18 ligands, potentially leading to sharper peaks and altered selectivity compared to a more flexible α-peptide analogue.
Experimental Protocol for Comparative HPLC Analysis
To empirically validate the predicted differences in retention times, the following detailed experimental protocol is provided. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Caption: Experimental workflow for comparative HPLC analysis.
Materials:
-
Peptides:
-
Test Peptide 1 (α-peptide): Ac-Gly-Glu(OtBu) -NH₂
-
Test Peptide 2 (β-peptide): Ac-Gly-β-Hoglu(Otbu) -NH₂
-
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: A high-quality reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: 50% Acetonitrile / 50% Water.
Methodology:
-
Peptide Synthesis:
-
Synthesize the two test peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11] The use of a simple dipeptide sequence minimizes confounding factors from other amino acid side chains. The N-terminus is acetylated (Ac) and the C-terminus is amidated (NH₂) to remove terminal charges.
-
-
Sample Preparation:
-
Cleave the peptides from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.
-
Accurately weigh and dissolve the lyophilized peptides in the sample solvent to a final concentration of 1 mg/mL.
-
-
HPLC Analysis:
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (hold)
-
45-46 min: 95% to 5% B (re-equilibration)
-
46-55 min: 5% B (hold)
-
-
-
Data Analysis and Comparison:
-
Integrate the chromatograms to determine the retention time (t_R_) of the main peak for each peptide.
-
Compare the retention times of the α-peptide and the β-peptide. The β-peptide is expected to have a longer retention time.
-
Assess the peak shape and purity of each peptide.
-
Expected Results and Data Presentation
The experimental data should be summarized in a clear and concise table for easy comparison.
Table 1: Expected Comparative HPLC Retention Times
| Peptide Sequence | Amino Acid Type | Predicted Retention | Expected Retention Time (min) |
| Ac-Gly-Glu(OtBu)-NH₂ | α-Amino Acid | Less Hydrophobic | tR1 |
| Ac-Gly-β-Hoglu(Otbu)-NH₂ | β-Amino Acid | More Hydrophobic | tR2 (> tR1) |
Conclusion and Practical Implications
The inclusion of a β-homoglutamic acid residue in a peptide sequence is predicted to increase its hydrophobicity and, consequently, its retention time in reversed-phase HPLC compared to its α-glutamic acid counterpart. This is primarily due to the additional methylene group in the peptide backbone. This predictable shift in retention can be a useful diagnostic tool during the analysis and purification of β-peptide-containing analogues.
For drug development professionals, understanding these chromatographic differences is crucial for:
-
Method Development: HPLC purification methods may need to be adjusted (e.g., by using a shallower gradient) to achieve optimal separation of β-peptide-containing impurities.
-
Impurity Profiling: The expected retention time shift can help in the identification of deletion sequences or other impurities during synthesis.
-
Quality Control: A consistent retention time for a β-peptide provides a reliable measure of its identity and purity.
This guide provides a robust framework for understanding and experimentally verifying the impact of incorporating Fmoc-β-Hoglu(Otbu)-OH into a peptide sequence on its HPLC retention time. By combining theoretical principles with a detailed experimental protocol, researchers can confidently navigate the analytical challenges associated with this important class of modified peptides.
References
- Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity.
- Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
- Warner, C. J. A., et al. (2022).
- van der Wijst, T. C. R., et al. (2009). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability.
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Al-Gharabli, S., et al. (2022).
- The Nest Group, Inc. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Advanced ChemTech. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6135.
- Spiral. (2022).
- Kijewska, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(21), 3873.
- Moruz, L., et al. (2019). Visualization and application of amino acid retention coefficients obtained from modeling of peptide retention. Journal of Chemometrics, 33(10), e3168.
- D'Hondt, M., et al. (2025).
- Zhang, Y., et al. (2013). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. The Journal of Chemical Physics, 138(19), 194701.
- Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
- Purolite. (2020).
- Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Wang, X., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3365-3370.
Sources
- 1. renyi.hu [renyi.hu]
- 2. hplc.eu [hplc.eu]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide: Enzymatic Degradation Assays for Beta-Peptide Stability
Executive Summary
In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck. Native
This guide provides a rigorous, self-validating technical framework for quantifying this stability. It compares the proteolytic resistance of
Scientific Foundation: The Mechanism of Resistance
To interpret the assay results, one must understand the causality of the stability.
The "Extra Carbon" Effect[2]
-
-Peptides: The amide bond is formed between
and .[1] Proteases have evolved catalytic triads (e.g., Ser-His-Asp) positioned precisely to attack this specific geometry.[1] -
-Peptides: The insertion of a methylene group (forming
- or -amino acids) expands the backbone.[1] This alteration changes the torsion angles and the distance between the carbonyl carbon and the amide nitrogen. -
Result: The protease "lock" cannot accommodate the
-peptide "key." The scissile bond is spatially displaced from the catalytic nucleophile of the enzyme, rendering hydrolysis kinetically impossible or extremely slow [1][2].
Diagram 1: Mechanistic Divergence
The following diagram illustrates why
Figure 1: Mechanistic divergence in proteolytic processing. The altered backbone geometry of
Comparative Analysis: vs. vs. Hybrids
The following table summarizes expected performance metrics when subjecting different peptide classes to the protocol defined in Section 4.
| Feature | |||
| Backbone Structure | Native (20 canonical AAs) | Homologated ( | Mixed sequence |
| Serum Half-Life ( | Minutes to Hours (< 2 h) | Days to Weeks (> 48 h) | Hours to Days (Tunable) |
| Protease Susceptibility | High (Trypsin, Pepsin, etc.)[1][2][3][4] | Negligible / None | Reduced (site-dependent) |
| LC-MS Profile | Rapid disappearance of parent peak; appearance of metabolites.[1] | Parent peak constant; no metabolites.[1] | Slow decline; specific cleavage fragments.[1] |
| Primary Utility | Endogenous signaling (unstable) | Long-acting therapeutics | MHC binding / Foldamers |
Key Insight: Seebach et al. demonstrated that specific
Experimental Protocol: The "Self-Validating" System
This protocol uses LC-MS (Liquid Chromatography-Mass Spectrometry) for detection.[1] Unlike UV/Fluorescence, LC-MS is specific; it distinguishes between the parent compound and metabolites, preventing false stability readings caused by co-eluting fragments.[1]
Phase A: Preparation & Controls
Objective: Establish a baseline and ensure system integrity.
-
Test Compound:
-peptide (10 mM stock in DMSO). -
Negative Control: Native
-peptide analog (known to degrade, e.g., Leu-Enkephalin or a specific sequence match).[1] -
Internal Standard (IS): A chemically distinct peptide (e.g., isotopically labeled or structurally unrelated) added after quenching to normalize MS ionization variability.[1]
-
Matrix:
-
In Vitro: Purified enzymes (Trypsin/Chymotrypsin) in Tris-HCl/CaCl2 buffer.
-
Ex Vivo: Pooled Human Serum (commercial) or Plasma.[1]
-
Phase B: The Kinetic Assay (Step-by-Step)
Step 1: Incubation Setup
-
Pre-warm human serum (or enzyme buffer) to
in a water bath.[1] -
Spike the Test Compound into the matrix to a final concentration of 10
M .-
Note: Keep DMSO concentration < 1% to avoid enzyme inhibition.[1]
-
-
Replicates: Run
for both the Test -peptide and Control -peptide.
Step 2: Time-Course Sampling
-
Prepare a "Quench Plate" (96-well deep well) containing 150
L of ice-cold Acetonitrile (ACN) + 1% Formic Acid per well. -
At defined time points (
min), transfer 50 L of the incubation mixture into the Quench Plate.-
Causality: The ACN precipitates high-molecular-weight proteins (enzymes/albumin) and the acid instantaneously denatures proteases, stopping the reaction [4].[1]
-
Step 3: Sample Processing
-
Vortex the Quench Plate for 1 min.
-
Centrifuge at 4,000 x g for 20 min at
to pellet the precipitated proteins. -
Transfer supernatant to a fresh plate.
-
Add Internal Standard to all wells at this stage.[1]
Step 4: LC-MS Analysis
-
Inject 5-10
L onto a C18 Reverse-Phase column.[1] -
Gradient: 5% to 95% ACN with 0.1% Formic Acid over 10 mins.
-
Monitor the [M+H]+ or [M+2H]2+ ions for the parent peptide.[1]
Diagram 2: Assay Workflow
This workflow ensures that every step is controlled and degradation is captured accurately.[1]
Figure 2: Kinetic degradation assay workflow. The critical quenching step ensures the "snapshot" of the reaction is preserved for analysis.
Data Interpretation & Calculations
To objectively compare the product (beta-peptide) against the alternative, calculate the Metabolic Stability Half-Life (
Calculation Method
-
Normalize: Divide the Peak Area of the Test Peptide by the Peak Area of the Internal Standard (
). -
Convert to % Remaining:
-
Plot: Plot
vs. Time ( ). -
Regression: Determine the slope (
) of the linear portion of the curve. [1]
Expected Outcome
-
-Peptide Control: Will show a steep negative slope.[1]
typically < 120 mins.[1] -
-Peptide: Will show a slope near zero (horizontal line).[1] If degradation is < 10% over 24 hours,
is often reported as > 24 h or "Stable" [5].[1]
References
-
Seebach, D., et al. (1996).[1][5]
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1][5] Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[5][6] Helical Secondary Structure of a -Hexapeptide in Solution and its Stability towards Pepsin.[1][5] Helvetica Chimica Acta.[1][5][6] -
Gellman, S. H. (1998).[1] Foldamers: A Manifesto.[1] Accounts of Chemical Research.
-
Hook, D. F., et al. (2005).[1][2] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides.[1][2] Chemistry & Biodiversity.[1][4][5][6]
-
Kohler, A., et al. (2024).[1][7] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.[1]
-
Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Circular Dichroism for the Structural Elucidation of β-Peptides
For researchers, scientists, and drug development professionals venturing into the world of foldamers, β-peptides represent a frontier of immense therapeutic and materials science potential. Unlike their α-peptide cousins, the additional carbon atom in the backbone of β-amino acids bestows upon them unique conformational preferences and remarkable proteolytic stability. As we design and synthesize novel β-peptide architectures, a critical question arises: how do we confirm that these molecules are adopting their intended three-dimensional structures?
Among the arsenal of biophysical techniques, Circular Dichroism (CD) spectroscopy stands out as a rapid, sensitive, and solution-based method for assessing the secondary structure of these synthetic oligomers. This guide provides an in-depth, comparative analysis of the application of CD to study β-peptide secondary structure, grounded in experimental data and field-proven insights. We will navigate the nuances of interpreting β-peptide CD spectra, compare them with other structural elucidation techniques, and provide a robust experimental framework for your own investigations.
The Foundation: Understanding Circular Dichroism
Circular dichroism is an absorption spectroscopy technique that relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of peptides, the primary chromophores in the far-UV region (typically 190-250 nm) are the amide bonds of the backbone.[1] When these amide bonds are arranged in a regular, repeating secondary structure, such as a helix or a sheet, they give rise to characteristic CD spectra.[2] It is this unique spectral signature that allows us to probe the conformational landscape of a peptide in solution.
Decoding the Signals: A Comparative Look at β-Peptide Secondary Structures
While the fundamental principles of CD spectroscopy are universal, the spectral signatures of β-peptide secondary structures can differ significantly from those of α-peptides. This is a direct consequence of the altered backbone geometry and hydrogen-bonding patterns. Here, we present a comparative analysis of the characteristic CD spectra for various β-peptide folds.
The Diverse World of β-Peptide Helices
β-Peptides are known to form a variety of helical structures, with the most common being the 14-helix, 12-helix, and mixed helices like the 10/12-helix. Each of these possesses a distinct CD profile.
-
The 14-Helix: This well-characterized helix is defined by a 14-membered hydrogen-bonded ring. In its monomeric form, the 14-helix typically exhibits a strong negative band around 214-217 nm. A fascinating and diagnostically useful phenomenon occurs upon the self-assembly of 14-helical β-peptides into helix-bundles. This higher-order structure formation is accompanied by a distinct shift of the negative minimum to approximately 205 nm. This spectral shift provides a powerful handle to monitor and quantify the formation of quaternary structures.
-
The 12-Helix: The 12-helix, characterized by a 12-membered hydrogen-bonded ring, also displays a characteristic CD spectrum. While specific spectral features can be influenced by the constituent β-amino acids, studies on 12-helices formed by residues like trans-2-aminocyclopentanecarboxylic acid (ACPC) have been instrumental in defining its CD signature. The insertion of acyclic β2-residues into a 12-helix can lead to a decrease in the intensity of the characteristic CD signal, indicating a lower helical propensity.[3]
-
Mixed Helices (e.g., 10/12-Helix): β-Peptides composed of alternating residue types can adopt mixed helical structures, such as the 10/12-helix. The CD spectra of these structures can be more complex and are highly sensitive to the sequence and solvent environment. For instance, a switch in solvent from chloroform to methanol can induce a change in both the helical pattern and the handedness of a 10/12-helix, a transition that is clearly observable in the CD spectrum.[4] This highlights the utility of CD in studying the conformational dynamics of β-peptides in response to environmental cues.
Identifying β-Sheets and Turns
The CD spectra of β-sheets in α-peptides are generally characterized by a negative band around 216-218 nm and a positive band around 195-198 nm.[1] While β-peptides can also form sheet-like structures and β-hairpins, their CD spectra can be more varied.
-
β-Sheets: The CD spectra of β-peptide sheets can be influenced by factors such as the degree of twist and the parallel or antiparallel arrangement of the strands, similar to α-peptides.[5] However, the presence of aromatic residues in close proximity within a β-sheet can lead to anomalous CD spectra, complicating interpretation.[6]
-
β-Hairpins and Turns: β-Hairpin structures in peptides often exhibit a characteristic CD signal with a minimum around 217 nm and a positive band near 200 nm.[5] However, the diversity of turn types and the influence of neighboring residues can lead to significant variations in the observed spectra.[7] For cyclic β-peptides, which often contain well-defined turns, CD spectroscopy, in conjunction with NMR, is a powerful tool for conformational analysis.[8]
Table 1: Comparative CD Spectral Features of Common β-Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) | Key Observations |
| Monomeric 14-Helix | Strong minimum ~214-217 nm | Well-defined helical structure. |
| 14-Helix Bundle | Strong minimum shifts to ~205 nm | Indicates self-assembly and higher-order structure formation. |
| 12-Helix | Varies with sequence, often a strong negative band | Intensity can be modulated by residue substitution.[3] |
| 10/12-Helix | Complex spectra, sensitive to solvent | Can exhibit solvent-induced switching of helical handedness.[4] |
| β-Sheet | Negative band ~218 nm, positive band ~195 nm | Can be influenced by twist and aromatic interactions.[6][9] |
| β-Hairpin/Turn | Minimum ~217 nm, positive band ~200 nm | Spectra can be diverse depending on the turn type.[5][7] |
| Random Coil | Strong negative band below 200 nm | Indicates a lack of ordered secondary structure. |
The Competitive Landscape: CD in the Context of Other Techniques
While CD spectroscopy is an invaluable tool, it is most powerful when used in conjunction with other structural biology techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-resolution structural information, including through-space distances between protons (via the Nuclear Overhauser Effect) and dihedral angle restraints. For β-peptides, NMR is the gold standard for de novo structure determination in solution. However, NMR experiments can be time-consuming and require higher sample concentrations than CD. CD is often used as a rapid screening tool to assess the folded state of a β-peptide before committing to extensive NMR studies.
-
X-ray Crystallography: This technique can provide a high-resolution snapshot of a molecule's three-dimensional structure in the solid state. However, obtaining well-diffracting crystals of peptides can be challenging, and the crystal structure may not always represent the predominant conformation in solution. CD provides crucial information about the solution-state structure, which is often more biologically relevant.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is particularly useful for studying peptides containing aromatic residues, as the signals from the peptide backbone are less likely to be obscured by aromatic chromophores in the infrared region.[6] VCD can provide complementary information to electronic CD for a more complete picture of β-peptide conformation.
Table 2: Comparison of Structural Elucidation Techniques for β-Peptides
| Technique | Advantages | Disadvantages |
| Circular Dichroism (CD) | Rapid, sensitive, low sample consumption, solution-based. | Low resolution, provides information on average secondary structure. |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamic information. | Time-consuming, requires high sample concentration and isotopic labeling for larger molecules. |
| X-ray Crystallography | Atomic resolution structure. | Requires well-diffracting crystals, solid-state structure may differ from solution. |
| Vibrational CD (VCD) | Less interference from aromatic residues, complementary to electronic CD. | Lower signal-to-noise than electronic CD, requires specialized equipment. |
A Practical Guide: Experimental Protocol for β-Peptide CD Spectroscopy
To ensure the acquisition of high-quality, reproducible CD data, a well-defined experimental protocol is essential. The following step-by-step guide is tailored for the analysis of synthetic β-peptides.
I. Sample Preparation: The Foundation of Good Data
The quality of your CD data is intrinsically linked to the quality of your sample.
-
Purity is Paramount: Ensure your β-peptide is of high purity (>95%), as confirmed by techniques like HPLC and mass spectrometry.
-
Accurate Concentration Determination: The precise concentration of your peptide is critical for calculating molar ellipticity. Use a reliable method such as quantitative amino acid analysis or UV absorbance if your peptide contains aromatic residues with a known extinction coefficient.
-
Solvent and Buffer Selection: Choose a solvent or buffer system that is transparent in the far-UV region.[10] Phosphate buffers are a common choice. Avoid high concentrations of salts, especially those containing chloride ions, which absorb strongly below 200 nm.[11] For non-aqueous studies, use high-purity spectroscopic grade solvents.
-
Optimal Concentration and Pathlength: For far-UV CD, a peptide concentration of 0.2-0.3 mg/mL in a 1 mm pathlength cuvette is a good starting point.[12] You may need to optimize this to ensure the absorbance of the sample remains below 1.0 to avoid detector saturation.[10]
II. Data Acquisition: Setting the Right Parameters
-
Instrument Purging: Purge the CD instrument with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV.
-
Wavelength Range: A typical scan range for secondary structure analysis is 190-260 nm.[12]
-
Scan Parameters:
-
Scanning Speed: A speed of 50-100 nm/min is generally appropriate.
-
Data Pitch: Set to 0.1-0.5 nm.
-
Bandwidth: A bandwidth of 1-2 nm is standard.
-
Integration Time: Use an integration time of 1-2 seconds.
-
Accumulations: Acquire at least three scans for your sample and the baseline to improve the signal-to-noise ratio.
-
III. Data Processing and Analysis
-
Baseline Correction: Subtract the averaged baseline spectrum (solvent or buffer only) from the averaged sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy, but be cautious not to distort the spectral features.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * l * n)
where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the pathlength of the cuvette in centimeters
-
n is the number of amino acid residues
-
Navigating the Challenges: Limitations and Considerations
While powerful, CD spectroscopy for β-peptides is not without its challenges.
-
The Deconvolution Dilemma: A significant limitation in the quantitative analysis of β-peptide CD spectra is the lack of extensive reference datasets.[13] Deconvolution algorithms, which are commonly used to estimate the percentage of different secondary structures in α-peptides, rely on large databases of proteins with known structures.[5] Such comprehensive databases do not yet exist for β-peptides, making quantitative deconvolution challenging and often unreliable.
-
The Influence of Aromatic Residues: The side chains of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) can contribute to the far-UV CD spectrum, potentially confounding the interpretation of backbone conformation.[7] This is a particularly important consideration when designing and analyzing β-peptides containing these residues.
-
Sensitivity to Local Environment: The CD spectrum of a β-peptide can be highly sensitive to small local changes in conformation.[1] This means that even subtle variations in structure can lead to noticeable changes in the spectrum, which can be both an advantage for detecting conformational changes and a challenge for assigning a specific structure.
Visualizing the Workflow and Logic
To better illustrate the experimental and analytical process, the following diagrams are provided.
Caption: Workflow for a Circular Dichroism Experiment.
Caption: Logic for Interpreting β-Peptide CD Spectra.
Conclusion: A Powerful Tool in the Foldamer Toolkit
Circular dichroism spectroscopy is an indispensable technique for any researcher engaged in the design and characterization of β-peptides. Its ability to rapidly provide insights into the secondary structure of these novel foldamers in solution makes it an essential first step in the structural elucidation pipeline. While the interpretation of β-peptide CD spectra requires a nuanced understanding of their unique conformational preferences and the current limitations of quantitative analysis, the information gleaned is invaluable for guiding synthetic efforts and understanding the structure-function relationships of these exciting molecules. By following a rigorous experimental protocol and integrating CD data with complementary techniques, researchers can confidently navigate the conformational landscape of β-peptides and unlock their full potential.
References
-
Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]
-
Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384–388. [Link]
-
Sharma, G. V., Nagendar, P., Reddy, T. S., Jayaprakash, P., & Kunwar, A. C. (2017). Solvent-Directed Switch of a Left-Handed 10/12-Helix into a Right-Handed 12/10-Helix in Mixed β-Peptides. The Journal of Organic Chemistry, 82(4), 2011–2020. [Link]
-
Perczel, A., Park, K., & Fasman, G. D. (1992). The circular dichroism spectra of the antiparallel beta-sheet in proteins. Proteins, 13(1), 57–69. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(4), 285–291. [Link]
-
Micsonai, A., Wien, F., Kernya, L., Lee, Y. H., Goto, Y., & Kardos, J. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(34), E4719–E4728. [Link]
-
Haspel, N., Zanuy, D., & Nussinov, R. (2008). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. Journal of Chemical Theory and Computation, 4(8), 1365–1377. [Link]
-
Evans, P., Bateman, O. A., Slingsby, C., & Wallace, B. A. (2007). A reference dataset for circular dichroism spectroscopy tailored for the betagamma-crystallin lens proteins. Experimental Eye Research, 84(5), 1001–1008. [Link]
-
Biotech, B. P. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement. Retrieved from [Link]
-
Greenfield, N. J. (2006). How to study proteins by circular dichroism. Nature Protocols, 1(6), 2876–2890. [Link]
-
Daube, S. S., van Gunsteren, W. F., & Hunenberger, P. H. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Journal of the American Chemical Society, 125(47), 14458–14469. [Link]
-
Warwick, T. (2022, March 19). 5 handy pointers on circular dichroism sample preparation. Bitesize Bio. [Link]
-
Wu, Y. D., & Wang, D. P. (2002). Theoretical analysis of secondary structures of beta-peptides. Journal of the American Chemical Society, 124(48), 14348–14355. [Link]
-
How to do circular dichroism || practical biochemistry. (2021, January 29). YouTube. [Link]
-
Micsonai, A., Wien, F., Bulyáki, É., Kun, J., Moussong, É., Lee, Y. H., ... & Kardos, J. (2018). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 115(26), E5929-E5938. [Link]
-
Kuril, A. K., Vashi, A., & Subbappa, P. K. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, e3648. [Link]
-
Sreerama, N., & Woody, R. W. (2004). CD spectroscopy has intrinsic limitations for protein secondary structure analysis. Protein Science, 13(6), 1615–1625. [Link]
-
Gellman, S. H., & Woolfson, D. N. (2002). Vibrational Circular Dichroism of β-Hairpin Peptides. Journal of the American Chemical Society, 124(30), 8820–8821. [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Accommodation of r-Substituted Residues in the β-Peptide 12-Helix. Journal of the American Chemical Society, 121(27), 6407–6408. [Link]
-
Hoffmann, M., Leefmann, C., Schmitt, F., Schart, A., & Lange, R. (2003). Conformational characterization of oligomeric intermediates and aggregates in β-lactoglobulin heat aggregation. Protein Science, 12(11), 2413–2422. [Link]
-
Yu, L., Edalji, R., Kuo, Y. M., & Finke, A. D. (2012). Structural Insights into Aβ42 Oligomers Using Site-directed Spin Labeling. The Journal of biological chemistry, 287(18), 14910–14919. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Solvent-Directed Switch of a Left-Handed 10/12-Helix into a Right-Handed 12/10-Helix in Mixed β-Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DichroWeb - Online Circular Dichroism Deconvolution [dichroweb.cryst.bbk.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD spectroscopy has intrinsic limitations for protein secondary structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for β-Homoglutamic Acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and medicinal chemistry, the incorporation of non-proteinogenic amino acids like β-homoglutamic acid is a key strategy for developing novel therapeutics with enhanced stability and biological activity. The successful synthesis of peptides and complex molecules containing β-homoglutamic acid hinges on the judicious selection of protecting groups for its amine and two carboxylic acid functionalities. This guide provides a comprehensive comparison of common protecting group strategies for β-homoglutamic acid, supported by experimental insights and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Challenge of Protecting β-Homoglutamic Acid
β-Homoglutamic acid, with its α-amino group and two carboxylic acid groups at the α and γ positions, presents a trifunctional challenge for selective chemical modification. A robust protection strategy is paramount to prevent unwanted side reactions and to orchestrate the desired sequence of bond formations. The ideal protecting group strategy should offer:
-
Orthogonality: The ability to deprotect one functional group selectively without affecting the others. This is crucial for sequential modifications, such as peptide chain elongation and side-chain manipulation.
-
High Yields: Efficient introduction and removal of the protecting groups to maximize the overall yield of the target molecule.
-
Stability: The protecting groups must be stable under various reaction conditions encountered during synthesis.
-
Minimal Side Reactions: The protecting groups and their cleavage conditions should not induce undesirable side reactions, such as racemization or cyclization.
Two predominant orthogonal protection strategies have proven effective for β-homoglutamic acid: the Fmoc/tBu and Boc/Bzl strategies.
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The 9-fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group and tert-butyl (tBu) esters for the carboxylic acid side chains is a widely adopted strategy in solid-phase peptide synthesis (SPPS). This approach offers the advantage of using mild basic conditions for Fmoc deprotection, while the tBu groups are cleaved with strong acid, ensuring orthogonality.
Key Features of the Fmoc/tBu Strategy:
-
Amine Protection (Fmoc): The Fmoc group is stable to acidic conditions and is readily cleaved by a secondary amine, typically piperidine, in a non-nucleophilic β-elimination reaction.[1][2]
-
Carboxyl Protection (tBu): The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is easily cleaved with strong acids like trifluoroacetic acid (TFA).[3]
This strategy is exemplified by the commercially available Fmoc-L-β-homoglutamic acid 6-tert-butyl ester (Fmoc-β-HomoGlu(OtBu)-OH) , a versatile building block for incorporating β-homoglutamic acid into peptide sequences.[4]
Performance and Potential Side Reactions
The Fmoc/tBu strategy is generally considered a high-yielding and clean approach. However, researchers should be mindful of potential side reactions:
-
Diketopiperazine Formation: During the deprotection of the second amino acid in a peptide chain, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is a general issue in SPPS and not specific to β-homoglutamic acid.
-
Aspartimide Formation (by analogy): While not explicitly documented for β-homoglutamic acid, the analogous β-carboxyl side chain of aspartic acid is known to be susceptible to base-catalyzed cyclization to form a succinimide derivative (aspartimide) during Fmoc deprotection.[5] This can lead to racemization and the formation of β-peptide bonds. The additional methylene group in β-homoglutamic acid may influence the rate of a similar cyclization. Careful monitoring and optimization of deprotection conditions are advised.
The Boc/Bzl Strategy: A Classic and Robust Method
The tert-butyloxycarbonyl (Boc) group for the α-amino function and benzyl (Bzl) esters for the carboxyl side chains represent a more traditional, yet highly effective, orthogonal protection scheme.
Key Features of the Boc/Bzl Strategy:
-
Amine Protection (Boc): The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[]
-
Carboxyl Protection (Bzl): Benzyl esters are stable to the acidic conditions used for Boc removal and are typically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.
The utility of this strategy is demonstrated by the availability of Boc-L-β-homoglutamic acid 6-benzyl ester (Boc-β-HomoGlu(OBzl)-OH) .[7]
Performance and Potential Side Reactions
The Boc/Bzl strategy is known for its robustness. However, potential side reactions to consider include:
-
Pyroglutamate Formation: N-terminal glutamic acid residues are known to cyclize to form pyroglutamate derivatives under acidic conditions, particularly during Boc deprotection or final cleavage.[8] It is plausible that β-homoglutamic acid could undergo a similar intramolecular cyclization to form a six-membered ring lactam.
-
Alkylation of Nucleophilic Side Chains: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic amino acid side chains, such as tryptophan and methionine. The use of scavengers in the deprotection cocktail is essential to mitigate this side reaction.[5]
-
Incomplete Deprotection of Benzyl Esters: Catalytic hydrogenation for benzyl ester removal can sometimes be sluggish or incomplete, especially with sterically hindered substrates or in the presence of sulfur-containing residues.
Comparative Summary of Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amine Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| α-Amine Deprotection | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA in DCM) |
| Carboxyl Protection | tBu (tert-butyl ester) | Bzl (benzyl ester) |
| Carboxyl Deprotection | Strong acid (e.g., TFA) | Catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) |
| Orthogonality | High | High |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase and Solid-Phase Synthesis |
| Potential Side Reactions | Diketopiperazine formation, potential for succinimide-like formation | Pyroglutamate-like formation, alkylation by t-butyl cation, incomplete benzyl deprotection |
Experimental Protocols
The following protocols are adapted from established procedures for glutamic acid and provide a starting point for the synthesis of orthogonally protected β-homoglutamic acid. Optimization may be required for optimal yields and purity.
Protocol 1: Synthesis of Fmoc-L-β-homoglutamic acid γ-tert-butyl ester
This protocol is based on a method for the preparation of Fmoc-Glu(OtBu)-OH.[9]
Step 1: Selective γ-tert-butylation of L-β-homoglutamic acid
-
Suspend L-β-homoglutamic acid in a suitable solvent (e.g., tert-butanol or dioxane).
-
Add a copper(II) salt (e.g., CuSO₄) to form the copper chelate, which directs esterification to the γ-carboxyl group.
-
Introduce a tert-butylating agent, such as isobutylene with a catalytic amount of strong acid (e.g., H₂SO₄), or tert-butyl acetate with perchloric acid.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Decomplex the copper by treatment with a chelating agent like EDTA.
-
Purify the resulting L-β-homoglutamic acid γ-tert-butyl ester.
Step 2: N-Fmoc protection
-
Dissolve the L-β-homoglutamic acid γ-tert-butyl ester in a suitable solvent mixture (e.g., acetone/water or dioxane/water).
-
Add a base (e.g., NaHCO₃ or Na₂CO₃) to maintain a basic pH.
-
Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl portion-wise while monitoring the pH.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final product, Fmoc-L-β-homoglutamic acid γ-tert-butyl ester, by chromatography or recrystallization.
Protocol 2: Synthesis of Boc-L-β-homoglutamic acid γ-benzyl ester
This protocol is adapted from a procedure for the synthesis of γ-benzyl L-glutamate.[10]
Step 1: Selective γ-benzylation of L-β-homoglutamic acid
-
Dissolve L-β-homoglutamic acid in benzyl alcohol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. A copper(II) salt can also be used to promote selective γ-esterification.[11]
-
Heat the mixture with stirring and remove the water formed during the reaction (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and precipitate the product by adding a non-polar solvent or by neutralization with a base.
-
Purify the L-β-homoglutamic acid γ-benzyl ester.
Step 2: N-Boc protection
-
Dissolve the L-β-homoglutamic acid γ-benzyl ester in a suitable solvent mixture (e.g., dioxane/water or THF/water).
-
Add a base such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product, Boc-L-β-homoglutamic acid γ-benzyl ester, by chromatography or recrystallization.
Visualization of Protecting Group Strategies
Fmoc/tBu Orthogonal Protection Scheme```dot
Caption: Orthogonal deprotection workflow for Boc/Bzl protected β-homoglutamic acid.
Conclusion
The choice between the Fmoc/tBu and Boc/Bzl strategies for protecting β-homoglutamic acid will depend on the specific requirements of the synthetic route, including the desired scale of the synthesis, the nature of other functional groups in the molecule, and the intended application. The Fmoc/tBu strategy is often favored for solid-phase peptide synthesis due to its mild amine deprotection conditions. The Boc/Bzl strategy remains a robust and valuable alternative, particularly in solution-phase synthesis. By understanding the advantages and potential pitfalls of each approach, researchers can confidently select and implement the optimal protecting group strategy for their work with β-homoglutamic acid, paving the way for the creation of novel and impactful molecules.
References
- Palom, Y., & Andreu, D. (1995). Side-reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International journal of peptide and protein research, 46(6), 508–513.
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
PrepChem. Synthesis of γ-benzyl L-glutamate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]
- Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 18-29.
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
Organic Chemistry Tube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. The Journal of organic chemistry, 46(6), 1313-1315.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Zhang, W. B., Li, M., & Liu, Y. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Google Patents. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
- Rahman, M. M. U., & Jabeen, A. (2018). Side reactions in peptide synthesis: An overview. World Journal of Pharmaceutical Research, 7(13), 1-15.
- Chen, Y. N., et al. (2015). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). RSC advances, 5(110), 90793-90801.
- Clapés, P., et al. (2010). Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. Journal of Organic Chemistry, 75(15), 5008-5015.
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Li, C., et al. (2018). A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid)
-
Semantic Scholar. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester. [Link]
- Nielsen, J. B., et al. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
- Google Patents. Method of preparing glutamic acid mono esters.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Takaishi, T., et al. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
A Strategic Guide to Glutamic Acid Analogs in Peptide Design: A Comparative Analysis of Fmoc-β-Hoglu(Otbu)-OH and Its Alternatives
This guide provides an in-depth comparison of Fmoc-β-Hoglu(Otbu)-OH with its canonical and non-canonical alternatives in the context of solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to modulate peptide structure, stability, and function through strategic incorporation of glutamic acid analogs.
Introduction: The Expanding Role of Non-Canonical Amino Acids
In the pursuit of novel peptide therapeutics, expanding beyond the 20 proteinogenic amino acids has become a cornerstone of modern drug discovery.[1][2][3] Non-canonical amino acids (ncAAs) are powerful tools for enhancing the pharmacological properties of peptides, including their stability, potency, and bioavailability.[1][3][4] Among these, β-amino acids are of particular interest for their ability to confer resistance to proteolytic degradation and to induce unique, stable secondary structures.[5][6]
Fmoc-L-β-homoglutamic acid 6-tert-butyl ester, or Fmoc-β-Hoglu(Otbu)-OH, is one such ncAA. As a homolog of glutamic acid, it extends the peptide backbone by a single methylene (-CH2-) unit. This seemingly minor modification has profound implications for peptide conformation and stability. This guide will dissect the strategic rationale for employing Fmoc-β-Hoglu(Otbu)-OH, compare its performance against key alternatives, and provide the experimental framework necessary for its successful implementation.
Part 1: Foundational Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The elegance of modern peptide synthesis lies in the concept of orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others.[7] The most prevalent methodology, Fmoc/tBu SPPS, relies on two distinct chemical specificities.[8][9]
-
Nα-Fmoc Protection (Temporary) : The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. It is base-labile and is selectively removed at each cycle of synthesis using a mild organic base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][]
-
Side-Chain tBu Protection (Permanent) : Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butanol (e.g., tert-butyl ether for Ser/Thr/Tyr, tert-butyl ester (OtBu) for Asp/Glu).[11][12] These groups are stable to the basic conditions of Fmoc removal and are cleaved only during the final step, concurrently with the peptide's cleavage from the resin, using a strong acid cocktail, typically containing >90% trifluoroacetic acid (TFA).[7][8]
This orthogonal scheme ensures the stepwise, controlled elongation of the peptide chain from the C-terminus to the N-terminus.[7][]
Figure 1: The core iterative workflow of the Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle.
Part 2: A Profile of the Core Reagent: Fmoc-β-Hoglu(Otbu)-OH
Fmoc-β-Hoglu(Otbu)-OH is a non-standard amino acid derivative used to introduce a β-homoglutamic acid residue into a peptide sequence.[][14] Its structure is key to its function.
Figure 2: Chemical structure of Fmoc-L-β-Hoglu(Otbu)-OH.
-
Key Structural Feature : The defining characteristic is the presence of the amine group on the β-carbon relative to the carboxyl group, with an additional methylene group in the backbone compared to the canonical glutamic acid.
-
Primary Applications :
-
Enhanced Proteolytic Stability : The altered backbone geometry makes peptide bonds involving β-amino acids poor substrates for many common proteases, significantly increasing the peptide's half-life in biological systems.[5][6]
-
Conformational Constraint : The introduction of β-amino acids can induce unique and stable secondary structures, such as 12-helices or 14-helices, which differ from the α-helices formed by α-amino acids. This allows for the design of novel peptide folds ("foldamers").[15][16]
-
Peptidomimicry : It can be used to mimic the charge and general shape of glutamic acid while altering the backbone spacing to probe receptor binding sites or modulate protein-protein interactions.[17][18]
-
Part 3: The Alternatives: A Head-to-Head Comparison
The choice of a glutamic acid building block is a critical decision in peptide design, driven by the desired outcome of the final peptide. While Fmoc-Glu(OtBu)-OH is the default, several alternatives offer distinct strategic advantages.[19]
Alternative 1: The Canonical Counterpart - Fmoc-L-Glu(OtBu)-OH
This is the standard, proteinogenic glutamic acid derivative used in the vast majority of peptide syntheses.[20]
-
Rationale for Use : For synthesizing native peptide sequences or when the specific properties conferred by a β-amino acid are not required. It serves as the essential baseline for evaluating all other analogs.
-
Key Difference : The α-amino acid backbone is the natural conformation, readily participating in standard secondary structures like α-helices and β-sheets and being recognized by cellular machinery, including proteases.
-
Synthesis Consideration - Pyroglutamate Formation : When glutamic acid is at the N-terminus of a peptide, its side-chain carboxyl group can undergo an intramolecular cyclization reaction with the N-terminal amine, especially during Fmoc deprotection or coupling of the subsequent residue. This forms a pyroglutamate residue, which is an irreversible, charge-neutralizing modification that "caps" the N-terminus.
Alternative 2: Orthogonal Protection - Fmoc-L-Glu(OAll)-OH
This derivative utilizes an allyl (All) ester for side-chain protection, which is not acid-labile.
-
Rationale for Use : Essential for synthetic strategies requiring selective side-chain deprotection while the peptide remains anchored to the resin with its other acid-labile protecting groups intact.[19] Common applications include:
-
On-resin lactamization : Forming a cyclic peptide by creating an amide bond between the glutamic acid side chain and an N-terminal amine or a lysine side chain.
-
Side-chain conjugation : Attaching labels, lipids, or other molecules specifically to the glutamic acid residue.
-
-
Deprotection Mechanism : The allyl group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[21] This chemistry is fully orthogonal to both the base-labile Fmoc group and the acid-labile tBu/resin-linker groups.[19]
-
Synthesis Consideration - Glutarimide Formation : A significant side reaction can occur when the residue following the Glu(OAll) is Glycine. The exposed backbone amide nitrogen of the glycine can attack the side-chain ester, leading to a stable five-membered glutarimide ring and disrupting the synthesis.[22] This can be mitigated by choosing a subsequent residue with more steric bulk, such as Lys(Boc) or Ser(tBu).[22]
Comparative Performance Data
The following table summarizes the key attributes and performance considerations for Fmoc-β-Hoglu(Otbu)-OH and its primary alternatives.
| Feature | Fmoc-β-Hoglu(Otbu)-OH | Fmoc-L-Glu(OtBu)-OH | Fmoc-L-Glu(OAll)-OH |
| Backbone Type | β-Amino Acid | α-Amino Acid | α-Amino Acid |
| Primary Application | Enhance proteolytic stability, induce non-native secondary structures. | Standard incorporation of glutamic acid in native sequences. | On-resin cyclization and side-chain modification. |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | Allyl (OAll) |
| Deprotection Chemistry | Strong Acid (TFA) | Strong Acid (TFA) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) |
| Orthogonality | Orthogonal to Fmoc (base-labile) and OAll (Pd-labile) groups. | Orthogonal to Fmoc (base-labile) and OAll (Pd-labile) groups. | Fully orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups.[19] |
| Known Side Reactions | Slower coupling kinetics compared to α-amino acids. | Pyroglutamate formation (if N-terminal). | Glutarimide formation (if followed by Gly).[22] |
| Impact on Peptide | Increases stability, alters conformation (e.g., 14-helix). | Standard biological conformation and susceptibility. | Enables complex architectures like cyclic peptides. |
Part 4: Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide a framework for incorporating these building blocks, with an emphasis on the causality behind each step.
Protocol 1: Standard Coupling of an α-Amino Acid (e.g., Fmoc-Glu(OtBu)-OH)
This protocol outlines a standard automated or manual SPPS coupling cycle.
-
Resin Preparation : Start with a pre-swollen resin (e.g., Rink Amide MBHA) in DMF. The resin choice dictates the C-terminal moiety (amide in this case).
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. This two-step process ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.
-
Washing : Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Coupling Reaction :
-
Prepare the activation solution: In a separate vessel, dissolve Fmoc-L-Glu(OtBu)-OH (4 eq.), a coupling agent like HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (8 eq.), to the activation solution. The base is crucial for activating the carboxyl group and maintaining a basic pH for the reaction.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Post-Coupling Wash : Wash the resin with DMF (3x) and then DCM (3x) to prepare for the next cycle or final cleavage.
-
Monitoring (Optional but Recommended) : Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Optimized Coupling for a β-Amino Acid (e.g., Fmoc-β-Hoglu(Otbu)-OH)
β-amino acids are often sterically hindered and exhibit slower coupling kinetics than their α-counterparts. The protocol must be adjusted to ensure high coupling efficiency.
-
Rationale for Change : Standard coupling conditions may result in incomplete acylation, leading to deletion sequences. To overcome this, a more potent coupling reagent and extended reaction times are employed.
-
Modified Coupling Step (Step 4 from Protocol 1) :
-
Reagent Choice : Substitute HBTU/HOBt with HATU (3.9 eq.). HATU is a more potent activating agent, particularly for sterically hindered amino acids.[11]
-
Base : Use DIPEA or 2,4,6-collidine (8 eq.). Collidine is sometimes preferred as it is less likely to cause racemization of sensitive residues.[11]
-
Reaction Time : Extend the coupling time to 4 hours or perform a "double coupling" — running the coupling step twice before proceeding to the next deprotection.
-
Solvent : In cases of severe aggregation, adding a small percentage of a chaotropic salt or switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.
-
Protocol 3: Orthogonal Deprotection of an Allyl Group
This procedure is performed on-resin after the desired linear peptide sequence has been assembled.
-
Resin Preparation : Wash the fully protected, resin-bound peptide thoroughly with anhydrous DCM. It is critical to work under inert (Argon or Nitrogen) atmosphere as the Pd(0) catalyst is oxygen-sensitive.
-
Deprotection Cocktail : Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin substitution) and a scavenger, PhSiH₃ (20 eq.), in anhydrous DCM. The scavenger is essential to trap the cleaved allyl group and drive the reaction to completion.
-
Reaction : Add the cocktail to the resin and agitate gently for 30 minutes. Repeat this step two more times with fresh reagent.
-
Washing : Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to chelate and remove residual palladium, and finally with DMF (5x) and DCM (5x).
-
Confirmation : The newly exposed carboxylic acid side chain is now ready for on-resin cyclization or conjugation.
Part 5: A Decision-Making Framework for Peptide Design
The selection of the appropriate glutamic acid analog is not arbitrary but a strategic choice dictated by the project's goals. The following workflow can guide this decision process.
Figure 3: A decision workflow for selecting the appropriate glutamic acid derivative based on the desired peptide properties and synthetic strategy.
Conclusion and Future Outlook
Fmoc-β-Hoglu(Otbu)-OH is more than a mere analog; it is a strategic tool for overcoming the inherent limitations of natural peptides, particularly their poor enzymatic stability. While its incorporation requires optimized coupling protocols, the benefits in terms of creating robust, conformationally distinct peptidomimetics are substantial. The choice between this β-amino acid, its canonical α-counterpart, or an orthogonally protected version depends entirely on the intended application. As peptide design moves towards increasingly complex and functional molecules, the thoughtful selection and application of non-canonical building blocks will continue to be a critical driver of innovation in therapeutic development.[23][]
References
-
Advent Chembio Pvt. Ltd. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Available from: [Link]
-
Albericio, F. et al. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. Available from: [Link]
-
Coin, I. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]
-
Yim, N. C. B. et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Yim, N. C. B. et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. Available from: [Link]
-
Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Sunresin New Materials Co. Ltd. Fmoc / t-Bu Solid Phase Synthesis. Available from: [Link]
-
Horne, W. S. & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research. Available from: [Link]
-
Aapptec. Fmoc-L-Glu(OtBu)-OH. Available from: [Link]
-
Afshar, S. et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. Available from: [Link]
-
Fiori, S. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia. Available from: [Link]
-
Liu, C. et al. (2010). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. International Journal of Peptides. Available from: [Link]
-
Luo, S. et al. (2025). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv. Available from: [Link]
-
Akram, M. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemistry and Applied Biochemistry. Available from: [Link]
-
PubMed Central. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]
-
Chemical Reviews. (2025). Introduction: “Noncanonical Amino Acids”. Available from: [Link]
-
Wikipedia. Beta-peptide. Available from: [Link]
-
ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 11. chempep.com [chempep.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-peptide - Wikipedia [en.wikipedia.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NS-Pep: De novo Peptide Design with Non-Standard Amino Acids [arxiv.org]
validation of peptide sequence containing beta-amino acids by MS/MS
Publish Comparison Guide: Validation of Peptide Sequences Containing -Amino Acids by MS/MS
Executive Summary: The Isomer Challenge
In the development of peptidomimetics and stable biologics,
Standard "bottom-up" proteomics workflows rely on mass-matching to
This guide objectively compares three validation methodologies: Standard CID/HCD , Electron Transfer Dissociation (ETD) , and Ion Mobility Spectrometry (IMS-MS) . We provide a self-validating experimental protocol to definitively confirm
Technical Deep Dive: Why Standard Methods Fail
To validate a
The Structural Difference
-
-Amino Acid: Backbone follows
. -
-Amino Acid: Backbone extends by one carbon:
( ) or ( ).
The Fragmentation Problem
In standard CID (Collision Induced Dissociation) or HCD (Higher-energy Collisional Dissociation), the primary cleavage occurs at the amide bond.
-
Result: Both
and isomers produce and ions of identical mass. -
The Risk: A researcher may synthesize a
-peptide, run it on a Q-TOF, see the expected parent mass and fragment series, and falsely conclude the synthesis was successful—when in reality, they may have isolated a rearranged -isomer impurity or a regioisomer.
Comparative Analysis of Validation Methodologies
We evaluated three distinct MS/MS approaches for their ability to distinguish
Method A: Standard CID/HCD (The Baseline)
-
Mechanism: Vibrational excitation breaks the weakest bond (amide).
-
Performance:
-
Verdict: Insufficient for definitive validation of
-amino acids without chromatographic separation of standards.
Method B: Electron Transfer Dissociation (ETD) (The Structural Probe)
-
Mechanism: Radical-driven fragmentation. Transfers an electron to the peptide cation, causing instability.
-
Performance:
-
Verdict: Recommended for sequencing , but requires precursors with charge state
.
Method C: Ion Mobility Spectrometry (IMS-MS) (The Gold Standard)
-
Mechanism: Separates ions in the gas phase based on Collisional Cross Section (CCS) before or after mass analysis.
-
Performance:
-
Specificity: Very High.
-peptides often adopt distinct folding patterns (e.g., helices) compared to extended -peptides. This results in a measurable difference in Drift Time (DT). -
Diagnostic Utility: Separates isobaric overlaps that MS alone cannot resolve.
-
-
Verdict: The only method capable of "blind" validation when distinguishing complex diastereomers.
Summary Data Table
| Feature | Standard CID/HCD | Electron Transfer Dissociation (ETD) | IMS-MS (e.g., TIMS/Cyclic) |
| Primary Fragment Type | N/A (Separation technique) | ||
| Isomer Differentiation | Poor (Intensity only) | Moderate (Unique cleavage sites) | Excellent (Shape/CCS based) |
| Requirement | Standard LC-MS | High charge state ( | IMS hardware |
| Key Diagnostic | Immonium Ions | Collisional Cross Section ( |
Visualizing the Fragmentation Logic
The following diagram illustrates why ETD and IMS offer superior validation over standard CID.
Figure 1: Comparison of validation pathways. Note that only IMS separates isomers prior to detection, while ETD provides unique fragmentation evidence.
The Self-Validating Experimental Protocol
To ensure scientific integrity, do not rely on a single run. Use this "Triangulation Protocol" to validate your
Phase 1: The Diagnostic Ion Check (HCD/CID)
Objective: Identify unique low-mass markers.
-
LC Setup: C18 Reverse Phase, shallow gradient (0.5% B/min).
-
MS Method: Targeted MS/MS (PRM) with high normalized collision energy (NCE > 35).
-
Analysis: Zoom into the low mass region (
50–200).-
Action: Look for Immonium Ions .[4]
-
Example: For
-Alanine, look for 44.05 (distinct from other isomers if resolution is ultra-high, but often overlaps). -
Crucial Step: Compare the ratio of the immonium ion to the parent ion against a synthetic
-standard. -amino acids often show suppressed immonium ion generation due to backbone stability.
-
Phase 2: The Radical Probe (ETD)
Objective: Prove the backbone extension.
-
Pre-requisite: Ensure peptide charge state is
or higher (use supercharging reagents like m-NBA if necessary). -
MS Method: ETD with reaction time 50–100 ms.
-
Analysis: Look for
and ions.[4]-
Validation: In an
-peptide, the mass difference between and matches the residue mass exactly. In a -peptide, look for "forbidden" fragments or hydrogen transfers that are kinetically favored by the extra methylene group.
-
Phase 3: The Geometric Confirmation (IMS)
Objective: The final "Go/No-Go" decision.
-
Method: T-Wave or Trapped Ion Mobility (TIMS).
-
Workflow:
-
Inject Synthetic
-Standard Record CCS ( ). -
Inject Sample
Record CCS ( ).
-
-
Validation Logic:
-
If
(within 1%): Suspect Isomerization/Failure. -
If
(typically -peptides are more compact if they fold, or more extended if unstructured, depending on sequence): Validated.
-
Workflow Diagram: The Decision Matrix
Figure 2: Step-by-step decision matrix for validating beta-amino acid incorporation.
References
-
Differentiation of Isomeric Amino Acid Residues: Hurtado, P. P., & O'Connor, P. B. (2012).[2] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Ion Mobility Separation of Peptide Isomers: Clowers, B. H., et al. (2005). Separation of Sodiated Isobaric Peptides using Ion Mobility-Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link] (Note: Generalized link to JASMS isomer research).
-
Fragmentation of Beta-Peptides: Kaur, P., et al. (2009). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Diagnostic Ions in Proteomics: Vertex AI Search Result 1.1. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues. [Link]
-
Statistical Framework for Isomer Identification: Statistical Framework for Identifying Differences in Similar Mass Spectra. Analytical Chemistry (2023). [Link]
Comparative Guide: Assessing Purity of Synthetic Beta-Peptides
Executive Summary
Synthetic beta-peptides (
The Analytical Challenge: Why Standard Protocols Fail
In
-
Hyper-Stability & Aggregation: Unlike short
-peptides which are often random coils, -peptides form stable helices (e.g., 14-helix, 12-helix) even at short lengths (4–6 residues). These structures can aggregate or interact strongly with stationary phases, causing peak broadening that masks impurities. -
Kinetic Deletion Sequences: The coupling kinetics of
-amino acids are significantly slower than -amino acids. This leads to a higher prevalence of "deletion sequences" (missing one residue). -
Diastereomeric Complexity: The synthesis of
-amino acid building blocks (e.g., Arndt-Eistert homologation) carries a risk of racemization at the -carbon. Standard HPLC often fails to separate these diastereomers due to the overriding hydrophobic footprint of the stable helix.
Chromatographic Separation: HPLC vs. UPLC
Objective: Resolve the target
Comparison of Methodologies
| Feature | Standard | Optimized |
| Instrumentation | Standard HPLC (400 bar limit) | UPLC / UHPLC (>1000 bar limit) |
| Stationary Phase | C18 (5 µm particles) | CSH C18 or Phenyl-Hexyl (1.7 µm particles) |
| Pore Size | 100 Å | 130 Å (accommodates rigid foldamers) |
| Temperature | Ambient (25°C) | Elevated (60°C) |
| Resolution Mechanism | Hydrophobicity | Hydrophobicity + Shape Selectivity |
| Performance | Often broad peaks due to folding/aggregation. | Sharper peaks; elevated T disrupts H-bonds, improving mass transfer. |
Experimental Insight:
For hydrophobic
-
Recommendation: Use Charged Surface Hybrid (CSH) columns. The slight positive charge on the particle surface repels protonated amines, mitigating the secondary interactions common in basic
-peptides. -
Critical Protocol Step: Run the column at 60°C . This thermal energy is often required to "melt" the stable secondary structure of the
-peptide during the run, ensuring that the separation is based on chemical sequence rather than a mixture of folded states.
Orthogonal Validation: Mass Spectrometry & NMR
Objective: Confirm identity and optical purity (chirality).
A. Mass Spectrometry (ESI-MS)
While MALDI is useful, ESI-MS coupled with UPLC is non-negotiable for
-
The "14 Da" Trap: In
-peptides, a mass difference of +14 Da usually indicates methylation. In -peptides, it can confuse analysts because the backbone itself contains an extra methylene group. -
Deletion Analysis: You must look for the loss of a specific
-residue mass. Since -residues are often isomers of standard amino acids (e.g., -homoleucine vs. leucine), MS/MS fragmentation is required to verify the backbone spacing.
B. NMR Spectroscopy (The Gold Standard for Diastereomers)
Optical purity in
-
Protocol: Dissolve peptide in CD3OH or CDCl3 (if soluble) to promote folding.
-
Experiment: 2D TOCSY and ROESY .
-
Causality: A pure
-peptide foldamer (e.g., 14-helix) displays a distinct, repetitive NOE pattern (e.g., ). The presence of a diastereomer disrupts this H-bond network, appearing as "shadow" spin systems in the TOCSY spectrum that do not fit the helical NOE connectivity.
Structural Influence on Purity (Circular Dichroism)
Unlike
-
Logic: A crude mixture containing deletion sequences will not form a cooperative helix.
-
Metric: Measure Mean Residue Ellipticity (MRE) at 215 nm.
-
Threshold: A sudden drop in MRE intensity often correlates with the presence of "helix-breaking" impurities that HPLC missed.
Comprehensive Analysis Workflow
The following diagram outlines the decision matrix for assessing
Figure 1: Integrated workflow for Beta-Peptide purity assessment. Note the critical role of NMR and CD as gatekeepers for structural integrity, which serves as a proxy for sequence correctness in foldamers.
References
-
Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.
-
Steer, D. L., et al. (2002). "Reversed-phase high-performance liquid chromatography of beta-peptides." Journal of Chromatography A.
-
Vasudev, P. G., et al. (2011). "Peptides containing beta-amino acid patterns: challenges and successes in medicinal chemistry." Chemical Reviews.
Advanced Guide to Fmoc-beta-Hoglu(Otbu)-OH: Stability & Structural Precision in Peptidomimetics
Topic: Literature Review & Technical Guide: Fmoc-beta-Hoglu(Otbu)-OH in Peptide Research Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
In the landscape of modern peptide therapeutics, Fmoc-beta-Hoglu(Otbu)-OH (Fmoc-L-
This guide provides a technical analysis of Fmoc-beta-Hoglu(Otbu)-OH, contrasting it with its
Chemical Profile & Identity
Fmoc-beta-Hoglu(Otbu)-OH is the
| Feature | Specification |
| Product Name | Fmoc-L- |
| Common Abbreviation | Fmoc- |
| CAS Number | 203854-49-3 |
| Molecular Formula | |
| Molecular Weight | 439.51 g/mol |
| Chirality | L-isomer (S-configuration at the |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate |
Comparative Analysis: The "Beta" Advantage
To select the correct building block, researchers must distinguish between the homologated backbone and the homologated side chain. A common pitfall is confusing Fmoc-
Table 1: Structural & Functional Comparison
| Feature | Fmoc-Glu(OtBu)-OH ( | Fmoc- | Fmoc- |
| Backbone Type | |||
| Side Chain | |||
| Backbone Atoms | 3 ( | 4 ( | 4 ( |
| Helix Propensity | 14-Helix (approx. 3 residues/turn) | 14-Helix (Stable) | |
| Proteolytic Stability | Low (Rapid degradation) | High | High |
| Primary Use | Native sequences | Aspartate mimic in | Glutamate mimic in |
Expert Insight: If your goal is to create a degradation-resistant analog of a Glutamate-rich peptide (e.g., GLP-1 agonists), you must use Fmoc-
Structural Impact: The 14-Helix
Incorporating Fmoc-beta-Hoglu(Otbu)-OH into a peptide sequence induces specific folding patterns distinct from the native
-
The 14-Helix:
-peptides (substituted at the -position) predominantly fold into a 14-helix, stabilized by hydrogen bonds between the amide proton of residue and the carbonyl oxygen of residue . -
Implication: This structure projects the side chains (the OtBu protected carboxyls) in a specific spatial arrangement that can mimic the "hot spots" of protein-protein interactions while remaining invisible to proteases.
Diagram 1: Structural Logic of Beta-Amino Acids
Caption: Comparison of folding pathways. The backbone expansion in Fmoc-beta-Hoglu drives the formation of the stable 14-helix structure.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Working with
Critical Reagents
-
Coupling Agents: HATU or HOAt/DIC are preferred over HBTU/HOBt for
-amino acids to drive reaction completion. -
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Synthesis Workflow
-
Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 mins.
-
Deprotection (Fmoc Removal):
-
Treat with 20% Piperidine in DMF (
min). -
Note:
-amino acids deprotect at similar rates to -amino acids.
-
-
Activation & Coupling (The Critical Step):
-
Stoichiometry: Use 3-4 equivalents of Fmoc-beta-Hoglu(Otbu)-OH relative to resin loading.
-
Activation: Mix Amino Acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Pre-activation: Allow to activate for 1-2 minutes (do not exceed 5 mins to avoid racemization, though lower risk than Cys/His).
-
Reaction Time: 60–120 minutes. Longer than standard alpha-AAs.
-
-
Monitoring:
-
Cleavage:
-
Reagent: TFA/TIS/Water (95:2.5:2.5).
-
Time: 2-3 hours. The OtBu group is acid-labile and will be removed simultaneously.
-
Diagram 2: Optimized SPPS Workflow for Beta-AA
Caption: Decision tree for SPPS incorporating Fmoc-beta-Hoglu(Otbu)-OH. Note the loop for double coupling, which is frequently required for beta-amino acids.
Applications & Case Studies
Protease Resistance in Metabolic Diseases
Peptides containing
Stapled Peptides & Foldamers
Fmoc-beta-Hoglu(Otbu)-OH is used to construct "mixed"
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of the | Switch to HATU/HOAt; Increase temperature to 50°C (microwave assisted). |
| Low Solubility | Hydrophobic nature of protected | Use "Magic Mixture" solvents or add 1% Triton X-100. |
| Racemization | Over-activation. | Limit pre-activation time to <2 mins; use Collidine instead of DIEA. |
References
-
PubChem. (n.d.).[2] Fmoc-beta-Hoglu(Otbu)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Vasquez, M. E. (2015).[4] Optimization of SPPS for Beta-Branched Residues. ResearchGate Discussion. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Fmoc-beta-Hoglu(Otbu)-OH: Personal Protective Equipment and Safe Operational Protocols
Welcome to your essential guide for the safe handling of Fmoc-beta-Hoglu(Otbu)-OH. As a protected amino acid derivative integral to solid-phase peptide synthesis (SPPS), its proper management in the laboratory is paramount to ensuring both the integrity of your research and the safety of all personnel.[1][2] This document moves beyond a simple checklist, providing a procedural framework rooted in risk assessment and best practices. Our goal is to empower you with the knowledge to handle this reagent with confidence and precision.
Hazard Assessment: Understanding the "Why" Behind the "What"
Fmoc-beta-Hoglu(Otbu)-OH, like many of its counterparts in the Fmoc-protected amino acid family, is typically supplied as a fine, white crystalline powder.[3] While safety data sheets for analogous compounds often indicate they are not classified as hazardous substances under GHS or OSHA criteria, this does not mean they are without risk.[4][5][6] The primary physical hazard stems from its form: a fine dust that can easily become airborne.[3][7]
The core risks associated with handling this compound are:
-
Inhalation: Airborne powder can be inhaled, potentially causing respiratory tract irritation.[8]
-
Dermal Contact: Direct skin contact may cause irritation.[3][8]
-
Ocular Contact: Powder can cause irritation upon contact with the eyes.[3][8]
Therefore, all safety protocols are designed to minimize the generation of dust and prevent these routes of exposure.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table summarizes the minimum required PPE for common laboratory operations involving Fmoc-beta-Hoglu(Otbu)-OH.
| Task/Scenario | Potential Hazard | Primary Control (Engineering) | Minimum Required PPE |
| Storage & Transport | Minimal exposure | N/A | Lab Coat, Closed-toe Shoes |
| Weighing Powder | High risk of dust inhalation & dispersal | Chemical Fume Hood or Vented Balance Enclosure | Safety Goggles, Nitrile Gloves, Lab Coat |
| Preparing Solutions | Splash, aerosol generation | Chemical Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat |
| Spill Cleanup (Solid) | High risk of dust inhalation & dispersal | Ventilated Area | Safety Goggles, Nitrile Gloves, Lab Coat, Dust Mask (N95/P1) if ventilation is inadequate[5] |
Operational Protocol: Weighing and Preparing Solutions
This step-by-step guide integrates PPE usage into the workflow for the most common handling procedure: weighing the solid and preparing a stock solution.
Objective: To accurately weigh Fmoc-beta-Hoglu(Otbu)-OH and dissolve it in a solvent with minimal risk of exposure.
Prerequisites:
-
A designated and certified chemical fume hood.[9]
-
All required PPE is readily available and has been inspected for integrity.[5]
Step 1: Preparation and Donning PPE
-
Before entering the designated workspace, don a lab coat and closed-toe shoes.[10]
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Put on safety goggles for eye protection.[4]
-
Finally, don a pair of well-fitting nitrile gloves. Inspect the gloves for any tears or defects before use.[5][11]
Step 2: Staging the Workspace
-
Place an analytical balance inside the fume hood.
-
Bring the sealed container of Fmoc-beta-Hoglu(Otbu)-OH, a clean weigh boat or paper, a spatula, and the required solvent into the hood.
-
Position a waste container for contaminated disposables within the hood.[9]
Step 3: Weighing the Compound
-
Gently open the container of Fmoc-beta-Hoglu(Otbu)-OH, avoiding any sudden movements that could create a dust cloud.
-
Using the spatula, carefully transfer the desired amount of powder to the weigh boat on the balance. The principle is to minimize the drop height of the powder.
-
Once the target weight is achieved, securely close the main reagent container.
Step 4: Dissolution
-
Transfer the weighed powder into your reaction vessel or flask.
-
Add the solvent and mix as required to fully dissolve the compound.
Step 5: Cleanup and Doffing PPE
-
Dispose of the used weigh boat, any contaminated wipes, and gloves in the designated waste container within the fume hood.[9]
-
Wipe down the spatula and the balance surface with a damp cloth to remove any residual powder.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by safety goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after the procedure is complete.[6]
Emergency and Disposal Plans
Spill Response:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small powder spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Wearing your full PPE (gloves, goggles, lab coat), carefully sweep up the material and place it in a sealed container for disposal.[7] Avoid dry sweeping, which can generate dust.[11]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
All waste, including contaminated PPE and spilled material, must be collected in a designated, sealed hazardous waste container.[9]
-
Do not dispose of Fmoc-beta-Hoglu(Otbu)-OH down the drain or in regular trash.[6]
-
Follow all institutional and local regulations for chemical waste disposal.[7]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Fmoc-beta-Hoglu(Otbu)-OH.
Caption: PPE selection workflow for Fmoc-beta-Hoglu(Otbu)-OH.
References
- MSDS - Safety Data Sheet. (n.d.).
- MSDS of Fmoc-β-Ala-Glu(OtBu)-OH. (2024, July 30).
- Fmoc-Asp(OtBu)-OH - Safety Data Sheet. (2025, October 25). ChemicalBook.
- Fmoc-β-HoGlu(OtBu)-OH | Amino Acid Derivative. (n.d.). MedChemExpress.
- CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester. (n.d.). Aapptec Peptides.
- Safety Data Sheet - Fmoc-Glu(OtBu)-OH. (n.d.). AAPPTec.
- Fmoc-L-Glutamic acid-(OtBu) monohydrate PEPTIPURE® ≥ 99% for biochemistry. (n.d.). Carl ROTH.
- Safety Data Sheet - Fmoc-Glu(OtBu)-Ser(ΨMe,Me pro)-OH. (n.d.). AAPPTec.
- Safety Data Sheet - Fmoc-L-Glu(OtBu)-OH. (2020, November). CEM Corporation.
- Fmoc-beta-Hoglu(Otbu)-OH. (n.d.). PubChem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Fmoc-beta-Glu(OtBu)-OH. (n.d.). Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
